molecular formula C11H9BrN2OS B1337609 5-(4-Bromophenyl)thiophene-2-carbohydrazide CAS No. 62403-14-9

5-(4-Bromophenyl)thiophene-2-carbohydrazide

Cat. No.: B1337609
CAS No.: 62403-14-9
M. Wt: 297.17 g/mol
InChI Key: HFKIMTDDJJSIEY-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)thiophene-2-carbohydrazide is a useful research compound. Its molecular formula is C11H9BrN2OS and its molecular weight is 297.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

5-(4-bromophenyl)thiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9BrN2OS/c12-8-3-1-7(2-4-8)9-5-6-10(16-9)11(15)14-13/h1-6H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKIMTDDJJSIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10488971
Record name 5-(4-Bromophenyl)thiophene-2-carbohydrazide
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Molecular Weight

297.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62403-14-9
Record name 5-(4-Bromophenyl)thiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10488971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Bromophenyl)thiophene-2-carboxylic hydrazide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(4-Bromophenyl)thiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-(4-Bromophenyl)thiophene-2-carbohydrazide in Modern Drug Discovery and Materials Science

This compound is a multifaceted heterocyclic compound that has emerged as a critical building block in both pharmaceutical development and advanced materials science.[1][2] Its unique molecular architecture, featuring a central thiophene ring flanked by a bromophenyl group and a carbohydrazide moiety, bestows upon it a versatile reactivity profile. This makes it a highly sought-after intermediate in the synthesis of a diverse array of bioactive molecules and functional organic materials.[1][2]

In the realm of medicinal chemistry, the thiophene nucleus is a well-established pharmacophore, present in numerous approved drugs. The incorporation of the 4-bromophenyl substituent provides a strategic handle for further molecular elaboration, often through cross-coupling reactions, enabling the exploration of a wider chemical space in the quest for novel therapeutic agents. The carbohydrazide functional group is also of paramount importance, serving as a versatile precursor for the construction of various heterocyclic systems, such as oxadiazoles, pyrazoles, and triazoles, which are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3]

From a materials science perspective, the extended π-conjugated system of this compound and its derivatives makes them promising candidates for applications in organic electronics. These compounds are being investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), where their tunable electronic properties can be harnessed to achieve desired device performance.[2]

This technical guide provides a comprehensive overview of the synthesis of this compound, detailing a reliable and reproducible two-step synthetic route. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also insights into the underlying chemical principles and critical experimental parameters.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step reaction sequence, commencing with the commercially available 5-(4-bromophenyl)thiophene-2-carboxylic acid. The overall synthetic pathway is depicted below:

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Carboxylic_Acid 5-(4-Bromophenyl)thiophene- 2-carboxylic acid Ester Methyl 5-(4-bromophenyl)thiophene- 2-carboxylate Carboxylic_Acid->Ester  CH3OH, H2SO4 (cat.) Reflux Carbohydrazide 5-(4-Bromophenyl)thiophene- 2-carbohydrazide Ester->Carbohydrazide  NH2NH2·H2O Ethanol, Reflux

Figure 1: Overall synthetic scheme for this compound.

The first step involves the esterification of 5-(4-bromophenyl)thiophene-2-carboxylic acid to its corresponding methyl ester. This is a crucial transformation as it activates the carbonyl group for the subsequent nucleophilic attack by hydrazine. The second step is the hydrazinolysis of the methyl ester, which proceeds via a nucleophilic acyl substitution mechanism to yield the desired this compound.

Physicochemical Properties of Key Compounds

A thorough understanding of the physicochemical properties of the reactants, intermediates, and the final product is essential for successful synthesis and purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
5-(4-Bromophenyl)thiophene-2-carboxylic acidC₁₁H₇BrO₂S299.14Off-white to pale yellow solid235-240
Methyl 5-(4-bromophenyl)thiophene-2-carboxylateC₁₂H₉BrO₂S313.17White to off-white solid128-132
This compoundC₁₁H₉BrN₂OS297.17White to pale yellow solid189-193

Experimental Protocols

Part 1: Synthesis of Methyl 5-(4-bromophenyl)thiophene-2-carboxylate (Ester Intermediate)

This procedure details the Fischer esterification of 5-(4-bromophenyl)thiophene-2-carboxylic acid. The use of a catalytic amount of strong acid in an excess of alcohol drives the equilibrium towards the formation of the ester.

Materials and Reagents:

  • 5-(4-Bromophenyl)thiophene-2-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-(4-bromophenyl)thiophene-2-carboxylic acid (10.0 g, 33.4 mmol).

  • Add anhydrous methanol (150 mL) to the flask and stir the suspension.

  • Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirred suspension. Caution: The addition of sulfuric acid to methanol is exothermic.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle.

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The starting material should be consumed over time, and a new, less polar spot corresponding to the ester should appear.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the excess acid, followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude methyl 5-(4-bromophenyl)thiophene-2-carboxylate.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as methanol or ethanol, to yield a white to off-white solid.

Part 2: Synthesis of this compound (Final Product)

This procedure describes the hydrazinolysis of the methyl ester intermediate. Hydrazine hydrate acts as the nucleophile, displacing the methoxy group of the ester to form the stable carbohydrazide.

Materials and Reagents:

  • Methyl 5-(4-bromophenyl)thiophene-2-carboxylate

  • Hydrazine hydrate (80% or higher)

  • Ethanol (95% or absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Ice bath

Step-by-Step Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-(4-bromophenyl)thiophene-2-carboxylate (8.0 g, 25.5 mmol) in ethanol (120 mL).

  • To the stirred solution, add hydrazine hydrate (10 mL, approximately 200 mmol) dropwise at room temperature.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Maintain the reflux for 8-12 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting ester spot.

  • Upon completion of the reaction, cool the reaction mixture to room temperature. A white or pale-yellow precipitate of the product should form.

  • Further cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.

Reaction Mechanisms

A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

Esterification Mechanism

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism under acidic conditions.

Esterification_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 R-COOH R-COOH Protonated_Acid R-C(=O+H)OH R-COOH->Protonated_Acid + H+ H+ H+ Tetrahedral_Intermediate1 R-C(OH)(O+HCH3)OH Protonated_Acid->Tetrahedral_Intermediate1 + CH3OH CH3OH CH3OH Tetrahedral_Intermediate2 R-C(OH2+)(OCH3)OH Tetrahedral_Intermediate1->Tetrahedral_Intermediate2 Protonated_Ester R-C(=O+H)OCH3 Tetrahedral_Intermediate2->Protonated_Ester - H2O Ester R-COOCH3 Protonated_Ester->Ester - H+ Hydrazinolysis_Mechanism cluster_0 cluster_1 cluster_2 Ester R-COOCH3 Tetrahedral_Intermediate R-C(O-)(OCH3)(NH2NH2+) Ester->Tetrahedral_Intermediate + NH2NH2 Hydrazine NH2NH2 Zwitterionic_Intermediate R-C(OH)(OCH3)(NHNH2) Tetrahedral_Intermediate->Zwitterionic_Intermediate Carbohydrazide R-CONHNH2 Zwitterionic_Intermediate->Carbohydrazide - CH3OH

Figure 3: Mechanism of Hydrazinolysis.

Characterization and Purity Assessment

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value (189-193 °C) is indicative of high purity.

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system suggests the absence of major impurities.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1640-1680 cm⁻¹), and bands corresponding to the aromatic C-H and C=C stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show distinct signals for the aromatic protons on the thiophene and bromophenyl rings, as well as signals for the -NH and -NH₂ protons of the hydrazide moiety.

    • ¹³C NMR will provide evidence for all the carbon atoms in the molecule, including the carbonyl carbon of the hydrazide.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product (297.17 g/mol for C₁₁H₉BrN₂OS), confirming its elemental composition.

Safety and Handling Precautions

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Chemical-Specific Hazards:

    • Sulfuric Acid: Highly corrosive. Handle with extreme care to avoid contact with skin and eyes.

    • Hydrazine Hydrate: Toxic and corrosive. It is also a suspected carcinogen. Avoid inhalation of vapors and contact with skin.

    • Organic Solvents (Methanol, Ethanol, Ethyl Acetate): Flammable. Keep away from open flames and other ignition sources.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound, a key intermediate in the development of novel pharmaceuticals and functional organic materials. By following the outlined protocols and adhering to the safety precautions, researchers can confidently synthesize this valuable compound for their scientific endeavors. The provided mechanistic insights and characterization guidelines further empower scientists to optimize the synthesis and ensure the quality of the final product.

References

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (n.d.). National Institutes of Health. [Link]

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (n.d.). Taylor & Francis Online. [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). MDPI. [Link]

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (n.d.). Semantic Scholar. [Link]

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013). National Institutes of Health. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). National Institutes of Health. [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). Semantic Scholar. [Link]

  • 5-(4-Bromophenyl)thiophene-2-carboxylic acid | 40133-13-9. (n.d.). J&K Scientific. [Link]

  • This compound | 62403-14-9. (n.d.). J&K Scientific. [Link]

  • Preparation method of 2-thiophenecarboxylic acid. (n.d.).
  • Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. (2024). ResearchGate. [Link]

  • Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. (n.d.). Semantic Scholar. [Link]

  • Hydrazinolysis of 4-phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one ester and thiosemicarbazide formation. (n.d.). ResearchGate. [Link]

  • STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. (2018). Proceedings of the YSU B: Chemical and Biological Sciences. [Link]

  • View of STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. (n.d.). YSU Journals. [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of 5-(4-Bromophenyl)thiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(4-Bromophenyl)thiophene-2-carbohydrazide. This molecule is a key intermediate in the development of novel therapeutic agents, particularly in the realm of oncology, and possesses a unique structural framework that makes it a versatile building block in medicinal chemistry and materials science.[1][2] This document details a plausible synthetic pathway, predicted spectroscopic and physicochemical properties, and explores the reactivity of the title compound, offering field-proven insights for its utilization in research and development.

Introduction: The Scientific Rationale

This compound has emerged as a compound of significant interest due to the convergence of three key structural motifs: the thiophene ring, the bromophenyl group, and the carbohydrazide functional group. The thiophene ring is a well-established pharmacophore known to enhance electronic properties and is a constituent of numerous biologically active molecules.[2] The presence of a bromophenyl substituent provides a site for further functionalization through cross-coupling reactions and contributes to the overall lipophilicity and potential for specific interactions with biological targets. The carbohydrazide moiety is a versatile functional group that can act as a precursor for a wide range of heterocyclic compounds and can form stable complexes with metal ions.[2] This unique combination of features makes this compound a valuable intermediate for the synthesis of novel compounds with potential applications in pharmaceutical development, particularly as anti-cancer agents, as well as in the fabrication of organic semiconductors for electronic devices.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₉BrN₂OS[3]
Molecular Weight 297.17 g/mol [3]
Appearance Solid[3]
Melting Point 189-193 °C[3]
CAS Number 62403-14-9[3]
SMILES NNC(=O)c1ccc(s1)-c2ccc(Br)cc2[3]
InChI 1S/C11H9BrN2OS/c12-8-3-1-7(2-4-8)9-5-6-10(16-9)11(15)14-13/h1-6H,13H2,(H,14,15)[3]

Synthesis and Mechanistic Insights

The synthesis of this compound can be strategically approached in a two-step sequence, commencing with the formation of the carbon-carbon bond between the thiophene and bromophenyl rings, followed by the elaboration of the carbohydrazide functionality. This approach ensures a high-yielding and efficient preparation of the target molecule.

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Cross-Coupling cluster_step2 Step 2: Hydrazinolysis A 5-Bromothiophene-2-carboxylic acid C 5-(4-Bromophenyl)thiophene-2-carboxylic acid A->C Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90 °C B 4-Bromophenylboronic acid B->C Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90 °C D Esterification (e.g., with Methanol, H⁺) C->D E Methyl 5-(4-bromophenyl)thiophene-2-carboxylate D->E F This compound E->F Hydrazine hydrate (NH₂NH₂·H₂O) Methanol, Reflux

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 5-(4-Bromophenyl)thiophene-2-carboxylic acid via Suzuki-Miyaura Cross-Coupling

The initial and crucial step involves the formation of the C-C bond between the thiophene and the bromophenyl moieties. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high functional group tolerance and generally excellent yields.[4]

Protocol:

  • To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq.) and 4-bromophenylboronic acid (1.1 eq.) in a mixture of 1,4-dioxane and water (4:1 v/v), add potassium carbonate (2.0 eq.) as the base.

  • De-gas the mixture by bubbling with argon for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) as the catalyst.[4]

  • Heat the reaction mixture at 90 °C under an inert atmosphere for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and acidify with 1M HCl.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 5-(4-bromophenyl)thiophene-2-carboxylic acid.

Step 2: Conversion to this compound

The final step is the conversion of the carboxylic acid to the corresponding carbohydrazide. This is typically achieved via an ester intermediate followed by hydrazinolysis.[5][6]

Protocol:

  • Esterification: Dissolve the 5-(4-bromophenyl)thiophene-2-carboxylic acid in methanol and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the solution and extract the methyl ester.

  • Hydrazinolysis: Dissolve the crude methyl 5-(4-bromophenyl)thiophene-2-carboxylate in methanol and add an excess of hydrazine hydrate. Reflux the mixture for 8-12 hours.

  • Cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid by filtration, wash with cold methanol, and dry under vacuum to obtain this compound.

Spectroscopic Characterization (Predicted)

4.1. ¹H NMR Spectroscopy (Predicted in DMSO-d₆, 400 MHz)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the thiophene and bromophenyl rings, as well as the protons of the hydrazide group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5s1H-CO -NH -NH₂
~7.7d2HAr-H (ortho to Br)
~7.6d2HAr-H (meta to Br)
~7.5d1HThiophene-H
~7.2d1HThiophene-H
~4.5s (br)2H-NH-NH₂

4.2. ¹³C NMR Spectroscopy (Predicted in DMSO-d₆, 100 MHz)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~161C =O (amide)
~145Thiophene-C -C=O
~142Thiophene-C -Ar
~132Ar-C -Br
~131Ar-C H
~129Ar-C H
~127Thiophene-C H
~124Thiophene-C H
~122Ar-C -C-Br

4.3. FT-IR Spectroscopy (Predicted, KBr Pellet)

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3300-3200N-H stretching (hydrazide)
3100-3000C-H stretching (aromatic)
~1650C=O stretching (amide I)
~1600N-H bending (amide II)
~1500C=C stretching (aromatic)
~820C-H out-of-plane bending (p-disubstituted benzene)

4.4. Mass Spectrometry (Predicted)

The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

m/zAssignment
296/298[M]⁺ and [M+2]⁺ (due to Br isotope)
265/267[M-NHNH₂]⁺
184[C₄H₂S-C₆H₄Br]⁺

Chemical Reactivity and Potential for Derivatization

The reactivity of this compound is dictated by its three main components, offering multiple avenues for synthetic transformations.

Reactivity_Diagram A This compound Bromophenyl Ring Hydrazide Group Thiophene Ring B Further Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) A:f0->B C Condensation with Aldehydes/Ketones to form Hydrazones A:f1->C D Cyclization Reactions to form Heterocycles (e.g., Oxadiazoles, Triazoles) A:f1->D E Electrophilic Substitution on the Thiophene Ring (if activated) A:f2->E

Caption: Key reactivity sites of this compound.

  • Reactions of the Hydrazide Group: The primary amine of the hydrazide is a potent nucleophile, readily undergoing condensation reactions with aldehydes and ketones to form the corresponding hydrazones. These hydrazones are often biologically active and can serve as ligands for metal complexes. Furthermore, the hydrazide moiety can be used as a precursor for the synthesis of various five-membered heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are important scaffolds in medicinal chemistry.

  • Reactions of the Bromophenyl Ring: The bromine atom on the phenyl ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, enabling the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

  • Reactions of the Thiophene Ring: While the thiophene ring is generally susceptible to electrophilic substitution, the electron-withdrawing nature of the carbohydrazide and the phenyl groups may deactivate the ring towards such reactions. However, under specific conditions, further functionalization of the thiophene ring might be possible.

Potential Applications

The structural features of this compound make it a promising candidate for various applications:

  • Pharmaceutical Development: As a key intermediate, it is utilized in the synthesis of potential anti-cancer agents.[1] Its derivatives can be designed to target specific enzymes or receptors involved in cancer progression. The ability to readily synthesize a diverse library of analogs makes it an attractive scaffold for drug discovery programs.

  • Organic Electronics: The thiophene core imparts favorable electronic properties, suggesting its use in the fabrication of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2]

  • Materials Science: The molecule can be incorporated into novel polymers and materials with tailored electronic and optical properties.[1]

  • Coordination Chemistry: The hydrazide functionality allows for the formation of stable complexes with various metal ions, which can have applications in catalysis and materials science.[2]

Conclusion

This compound is a molecule of significant synthetic and functional value. This guide has provided a detailed overview of its chemical properties, a plausible and efficient synthetic route, and an exploration of its reactivity and potential applications. The insights and protocols presented herein are intended to empower researchers and drug development professionals to effectively utilize this versatile compound in their scientific endeavors, paving the way for the discovery of novel therapeutics and advanced materials.

References

  • J&K Scientific. (n.d.). This compound. Retrieved from [Link]

  • African Rock Art. (n.d.). This compound. Retrieved from [Link]

  • Ali, S., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Future Medicinal Chemistry, 14(1), 35-51. Retrieved from [Link]

  • Elshaarawy, R. F. M., et al. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11), 1202-1206. Retrieved from [Link]

Sources

5-(4-Bromophenyl)thiophene-2-carbohydrazide CAS number 62403-14-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(4-Bromophenyl)thiophene-2-carbohydrazide (CAS No. 62403-14-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Versatility and Potential

This compound stands as a pivotal building block in the landscape of modern chemical synthesis. Its unique molecular architecture, combining a brominated aromatic ring, a conjugated thiophene system, and a reactive hydrazide moiety, offers a tripartite platform for the development of novel compounds with significant applications in medicinal chemistry and materials science. This guide provides an in-depth exploration of its synthesis, properties, reactivity, and potential applications, grounded in established chemical principles and supported by scientific literature. As Senior Application Scientists, our goal is to not only present protocols but to elucidate the rationale behind them, empowering researchers to confidently utilize this versatile intermediate in their own discovery workflows.

Core Molecular Profile

This compound is a stable, solid compound at room temperature, typically appearing as white flakes.[1] Its structure is characterized by a central thiophene ring, substituted at the 5-position with a 4-bromophenyl group and at the 2-position with a carbohydrazide functional group.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

} Caption: 2D Structure of this compound

Physicochemical Properties
PropertyValueSource(s)
CAS Number 62403-14-9[1]
Molecular Formula C₁₁H₉BrN₂OS[1]
Molecular Weight 297.18 g/mol [1]
Appearance White flakes[1]
Melting Point 188-194 °C[1]
Purity ≥ 98% (HPLC)[1]
IUPAC Name This compound[2]
SMILES C1=CC(=CC=C1C2=CC=C(S2)C(=O)NN)Br[2]
InChI Key HFKIMTDDJJSIEY-UHFFFAOYSA-N[2]
Spectroscopic Signature (Predicted)

While a publicly available, peer-reviewed full dataset for this specific molecule is elusive, its spectroscopic characteristics can be reliably predicted based on its constituent functional groups and known principles of spectroscopy. This predictive analysis is invaluable for reaction monitoring and quality control.

  • ¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the thiophene and phenyl rings, as well as exchangeable protons on the hydrazide moiety.

    • δ ~10.0-9.5 ppm (s, 1H): This broad singlet corresponds to the amide proton (-CO-NH -).

    • δ ~7.8-7.6 ppm (m, 4H): These signals arise from the four protons on the bromophenyl ring, likely appearing as two distinct doublets due to their ortho and meta positions relative to the thiophene linkage.

    • δ ~7.5-7.3 ppm (d, 2H): The two protons on the thiophene ring are expected to appear as doublets due to coupling with each other.

    • δ ~4.5 ppm (s, 2H): A broad singlet corresponding to the terminal amine protons (-NH₂ ). The chemical shift of these protons is highly dependent on solvent and concentration.[3]

  • ¹³C NMR (DMSO-d₆, 101 MHz): The carbon spectrum will be characterized by signals in the aromatic region, a carbonyl carbon, and potentially shielded carbons of the thiophene ring.

    • δ ~161 ppm: Carbonyl carbon (C=O).

    • δ ~145-120 ppm: Aromatic carbons of the thiophene and bromophenyl rings. The carbon attached to the bromine atom will be significantly shielded.

  • FT-IR (KBr, cm⁻¹): The infrared spectrum provides clear evidence of the key functional groups.

    • 3350-3200 cm⁻¹: N-H stretching vibrations from the -NHNH₂ group.[4]

    • ~3100 cm⁻¹: Aromatic C-H stretching.

    • ~1640 cm⁻¹: C=O stretching (Amide I band), characteristic of the carbohydrazide.[4]

    • ~1590 cm⁻¹: C=C stretching vibrations of the aromatic rings.

    • ~820 cm⁻¹: C-S stretching of the thiophene ring.[4]

  • Mass Spectrometry (EI): Electron ionization mass spectrometry would likely show a prominent molecular ion peak.

    • m/z ~296/298: The molecular ion peak will exhibit a characteristic isotopic pattern (approximately 1:1 ratio) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br).[5]

    • Key Fragmentation: Expect fragmentation patterns corresponding to the loss of NH₂NH, CO, and cleavage of the bond between the thiophene and phenyl rings.

Synthesis and Purification

The most direct and widely employed method for the synthesis of carbohydrazides is the reaction of a corresponding ester with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically high-yielding and proceeds under mild conditions.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is based on well-established procedures for the synthesis of similar carbohydrazides.[6]

  • Reaction Setup: To a solution of methyl 5-(4-bromophenyl)thiophene-2-carboxylate (1.0 eq) in ethanol (10-15 mL per gram of ester) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (5.0-10.0 eq) dropwise with stirring.

    • Expert Insight: The use of an excess of hydrazine hydrate drives the reaction to completion. Ethanol is a suitable solvent as it dissolves the starting ester and is miscible with aqueous hydrazine hydrate.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

  • Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath. The product will typically precipitate as a white solid.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted hydrazine hydrate and other impurities. The crude product can be further purified by recrystallization from ethanol to yield the final product as white flakes.

    • Self-Validating System: The purity of the final product should be confirmed by measuring its melting point, which should be within the reported range (188-194 °C), and by spectroscopic analysis (NMR, IR), comparing the obtained spectra with the predicted patterns.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from its three reactive sites: the nucleophilic hydrazide group, the C-Br bond on the phenyl ring, and the thiophene ring itself.

Reactions at the Hydrazide Moiety: Formation of Hydrazones

The most prominent reaction of this compound is the condensation of the terminal -NH₂ group with aldehydes and ketones to form N-acylhydrazones. This reaction is typically acid-catalyzed and proceeds readily.[6] These hydrazone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.

dot graph "Hydrazone_Formation" { rankdir=LR; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Caption: General scheme for N-acylhydrazone synthesis.

Cyclization Reactions: Access to Heterocyclic Scaffolds

The hydrazide and its derived hydrazones are excellent precursors for a variety of five- and six-membered heterocyclic rings, which are prevalent scaffolds in pharmaceuticals. For instance, reaction with 1,3-dicarbonyl compounds can yield pyrazole derivatives.

Applications in Research and Development

Medicinal Chemistry: A Scaffold for Anticancer Agents

The thiophene-carbohydrazide core is a "privileged scaffold" in drug discovery. Its derivatives, particularly the N-acylhydrazones, have demonstrated significant potential as anticancer agents.[7] The mechanism of action is often attributed to their ability to chelate metal ions essential for enzymatic activity or to interfere with cellular signaling pathways.

Table 2: Illustrative Anticancer Activity of Thiophene-Based Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Source(s)
Thiophene Hydrazone DerivativesPancreatic (PaCa-2)4.86[8]
Thiophene Hydrazide-HydrazonesBreast (MCF-7)0.01[9]
Thiophene Hydrazide-HydrazonesLung (NCI-H460)0.01[9]
Thiophene Hydrazide-HydrazonesCNS (SF-268)0.01[9]
Thiophene CarboxamidesLiver (HepG-2)7.46 (µg/mL)[10]
Thiophene CarboxamidesColon (HCT-116)12.60 (µg/mL)[10]

Note: This data is presented to demonstrate the potential of the thiophene-carbohydrazide scaffold. Derivatives of this compound would require specific synthesis and biological evaluation.

Materials Science: Building Blocks for Organic Semiconductors

Thiophene-based π-conjugated molecules are at the forefront of organic electronics research.[11][12] They are integral components of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[2] The 5-(4-bromophenyl)thiophene unit can be incorporated into polymers or small molecules to create materials with desirable electronic properties.

The electronic properties of such materials are governed by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which determine the material's band gap and its ability to transport charge carriers (holes or electrons).

dot graph "Organic_Semiconductor_Concept" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Caption: Conceptual use in organic semiconductor development.

The introduction of electron-withdrawing groups, such as the thenoyl group in some polythiophenes, has been shown to lower the HOMO energy level, which can improve the material's stability and the open-circuit voltage in organic solar cells.[13] While specific data for materials derived from this compound is not provided in the search results, the table below gives representative electronic properties for other thiophene-based polymers to illustrate the typical energy levels achieved.

Table 3: Representative Electronic Properties of Thiophene-Based Polymers

Polymer SystemHOMO Level (eV)LUMO Level (eV)Band Gap (eV)Source(s)
P1 (EDOT-DPP derivative)-5.17-3.741.43[14]
P2 (EDOT-DPP derivative)-5.20-3.761.44[14]
Thenoyl-functionalized Polythiophene-5.37N/AN/A[13]

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

  • Hazard Codes: H301 (Toxic if swallowed)

  • Precautionary Codes: P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.)

Conclusion

This compound is a high-value chemical intermediate with a well-defined profile and significant potential. Its straightforward synthesis and versatile reactivity make it an attractive starting material for creating diverse libraries of compounds. For medicinal chemists, it offers a proven scaffold for the development of potent anticancer agents. For materials scientists, it provides a rigid, conjugated core for the construction of novel organic semiconductors. This guide has outlined the fundamental technical aspects of this compound, providing a solid foundation for its application in innovative research and development endeavors.

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The Rising Therapeutic Potential of Thiophene Carbohydrazide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of Thiophene and Carbohydrazide Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a perpetual endeavor. Among the myriad of heterocyclic compounds, thiophene and its derivatives have consistently emerged as privileged scaffolds in drug design, attributable to their isosteric resemblance to benzene and their capacity for diverse biological interactions.[1][2] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in numerous FDA-approved drugs, underscoring its therapeutic significance.[3] When this versatile moiety is strategically coupled with a carbohydrazide group (-CONHNH2), a new class of derivatives is born, exhibiting a remarkable spectrum of biological activities. This guide provides an in-depth technical exploration of the synthesis, biological evaluation, and mechanistic underpinnings of thiophene carbohydrazide derivatives, offering valuable insights for researchers and professionals in drug development.

The carbohydrazide functional group serves as a crucial pharmacophore, capable of forming multiple hydrogen bonds and acting as a versatile linker for the synthesis of various heterocyclic systems, including Schiff bases, oxadiazoles, and triazoles. This inherent reactivity, combined with the electronic properties of the thiophene ring, creates a synergistic effect, leading to compounds with enhanced antimicrobial, anticancer, anti-inflammatory, and antifungal properties.[4][5][6][7] This document will dissect these activities, providing not only a summary of findings but also the causality behind experimental designs and the validation of described protocols.

Synthetic Strategies: From Thiophene-2-Carbohydrazide to Diverse Heterocycles

The cornerstone for the synthesis of a vast array of biologically active compounds is thiophene-2-carbohydrazide . This key intermediate is typically prepared from the corresponding thiophene-2-carboxylic acid ester through hydrazinolysis. The subsequent derivatization of thiophene-2-carbohydrazide opens a gateway to a multitude of heterocyclic scaffolds.

A prevalent and effective synthetic route involves the condensation of thiophene-2-carbohydrazide with various aldehydes or ketones to form N-acylhydrazones (Schiff bases).[5][8] These Schiff bases are not only biologically active in their own right but also serve as versatile precursors for further cyclization reactions. For instance, reaction with acetic anhydride can yield oxadiazole derivatives, while reaction with mercaptoacetic acid can lead to the formation of thiazolidinones.[9]

Another significant synthetic pathway involves the reaction of thiophene-containing carbohydrazides with aryl isothiocyanates to produce thiosemicarbazides.[10][4] These thiosemicarbazides can then be transformed into 1,2,4-triazole or thiazole derivatives through cyclization reactions, such as the Hantzsch thiazole synthesis.[10][4]

Synthesis_Pathways Thiophene_ester Thiophene-2-carboxylic acid ester Thiophene_carbohydrazide Thiophene-2-carbohydrazide Thiophene_ester->Thiophene_carbohydrazide Hydrazinolysis Schiff_Base N'-Aryl/alkylidene- thiophene-2-carbohydrazide (Schiff Base) Thiophene_carbohydrazide->Schiff_Base Condensation Thiosemicarbazide Thiosemicarbazide Derivative Thiophene_carbohydrazide->Thiosemicarbazide Addition Aldehyde_Ketone Aldehydes/Ketones Aldehyde_Ketone->Schiff_Base Oxadiazole Oxadiazole Derivative Schiff_Base->Oxadiazole Cyclization (e.g., Acetic Anhydride) Thiazolidinone Thiazolidinone Derivative Schiff_Base->Thiazolidinone Cyclization (e.g., Mercaptoacetic acid) Aryl_isothiocyanate Aryl isothiocyanates Aryl_isothiocyanate->Thiosemicarbazide Triazole_Thiazole 1,2,4-Triazole or Thiazole Derivatives Thiosemicarbazide->Triazole_Thiazole Cyclization

Figure 1: Key synthetic pathways for thiophene carbohydrazide derivatives.

A Spectrum of Biological Activities: Mechanistic Insights and Experimental Validation

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Thiophene carbohydrazide derivatives have demonstrated significant potential as antimicrobial agents against a broad range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and various fungal strains.[4][11][12] The mode of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Key Mechanistic Insights:

  • Enzyme Inhibition: Molecular docking studies have suggested that these derivatives can bind to the active sites of crucial bacterial enzymes, such as D-alanine ligase, thereby inhibiting cell wall synthesis.[11][12]

  • Membrane Disruption: The lipophilic nature of the thiophene ring can facilitate the interaction of the derivatives with the lipid bilayer of microbial cell membranes, leading to increased permeability and cell death.

  • Schiff Base Mediated Activity: The azomethine group (-N=CH-) in Schiff base derivatives is crucial for their biological activity. Chelation with metal ions present in the microbial cells can enhance their antimicrobial potency.[13][14]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely accepted protocol for determining the MIC of an antimicrobial agent.[11][12]

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The thiophene carbohydrazide derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Antimicrobial Activity of Thiophene Carbohydrazide Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
Spiro-indoline-oxadiazole derivativeClostridium difficile2 - 4[11][12]
Thiophene-thiazole-Schiff base hybridsStaphylococcus aureus-[15]
N'-(Aryl)-2-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]carbonyl}hydrazinecarbothioamideBacillus subtilisPromising[10]
N'-(Aryl)-2-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]carbonyl}hydrazinecarbothioamideEscherichia coliPromising[10]
N'-(Aryl)-2-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]carbonyl}hydrazinecarbothioamideSalmonella typhiPromising[10]
Thiophene/furan-1,3,4-oxadiazole carboxamidesSclerotinia sclerotiorum0.1 - 1.1[7][16]

Note: "-" indicates that specific quantitative data was not provided in the abstract.

Anticancer Activity: Inducing Apoptosis and Inhibiting Cancer Cell Proliferation

The anticancer potential of thiophene carbohydrazide derivatives has been extensively investigated against various human cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer.[9][5] These compounds often exert their cytotoxic effects through multiple mechanisms, making them promising candidates for cancer chemotherapy.

Key Mechanistic Insights:

  • Enzyme Inhibition: Some derivatives have shown inhibitory activity against key enzymes involved in cancer progression, such as carbonic anhydrase IX (CA IX), which is overexpressed in many tumors and contributes to the acidic tumor microenvironment.[9]

  • Induction of Apoptosis: Treatment with these compounds can trigger programmed cell death (apoptosis) in cancer cells, often through the activation of caspases and modulation of Bcl-2 family proteins.

  • Cell Cycle Arrest: Thiophene derivatives can interfere with the cell cycle progression of cancer cells, leading to arrest at specific phases (e.g., G2/M phase) and preventing cell division.[17]

  • Tubulin Polymerization Inhibition: Certain thiophene-based compounds have been shown to inhibit tubulin polymerization, a critical process for microtubule formation and cell division, similar to the mechanism of some established anticancer drugs.[17]

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[9]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the thiophene carbohydrazide derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Data Presentation: Anticancer Activity of Thiophene Carbohydrazide Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
N-acylhydrazones containing thiophene nucleiFour human cancer cell lines0.82 - 12.90[5]
Hydrazones and spiro-indolin-oxadiazole derivativesBreast adenocarcinoma (MCF7)Potent[9]
Hydrazones and spiro-indolin-oxadiazole derivativesColon cancer (HCT116)Potent[9]

Note: "Potent" indicates that the source described the activity as significant without providing specific IC50 values in the abstract.

Anticancer_Mechanisms Thiophene_Derivative Thiophene Carbohydrazide Derivative Enzyme_Inhibition Enzyme Inhibition (e.g., Carbonic Anhydrase IX) Thiophene_Derivative->Enzyme_Inhibition Apoptosis Induction of Apoptosis Thiophene_Derivative->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M Phase) Thiophene_Derivative->Cell_Cycle_Arrest Tubulin_Inhibition Inhibition of Tubulin Polymerization Thiophene_Derivative->Tubulin_Inhibition Cancer_Cell_Death Cancer Cell Death Enzyme_Inhibition->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death Tubulin_Inhibition->Cancer_Cell_Death

Figure 2: Key anticancer mechanisms of thiophene carbohydrazide derivatives.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammatory diseases pose a significant global health burden, and the development of novel anti-inflammatory agents is a critical area of research.[6][18][19] Thiophene derivatives have a well-established history as anti-inflammatory agents, with commercially available drugs like Tinoridine and Tiaprofenic acid containing a thiophene moiety.[6][18][20] Thiophene carbohydrazide derivatives are also being explored for their potential to modulate inflammatory responses.

Key Mechanistic Insights:

  • Inhibition of COX and LOX Enzymes: A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[6][18][19] Thiophene-based compounds have been shown to effectively inhibit these enzymes.

  • Modulation of Inflammatory Cytokines: These derivatives can influence the production of pro-inflammatory and anti-inflammatory cytokines, thereby regulating the overall inflammatory response.[18]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema model in rodents is a classic and widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[21]

Step-by-Step Methodology:

  • Animal Acclimatization: Laboratory animals (typically rats or mice) are acclimatized to the experimental conditions.

  • Compound Administration: The test compounds (thiophene carbohydrazide derivatives) are administered to the animals, usually orally or intraperitoneally, at various doses. A control group receives the vehicle, and a standard drug group receives a known anti-inflammatory agent (e.g., indomethacin).

  • Induction of Inflammation: After a specific time (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan solution is administered into the hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group compared to the control group.

Data Presentation: Anti-inflammatory Activity of Thiophene Derivatives

Compound ClassModel/TargetActivityReference
3-Aminothiophene-2-acylhydrazone derivativesCarrageenan-induced paw edemaPotent analgesic and anti-inflammatory[21]
Thiophene-based compoundsCOX and LOX enzymesInhibition[6][18][19]
Thiophene-based compoundsInflammatory cytokinesModulation[18]

Future Perspectives and Conclusion

The convergence of the thiophene nucleus and the carbohydrazide moiety has yielded a class of derivatives with immense therapeutic potential. The versatility in their synthesis allows for the creation of large and diverse chemical libraries for high-throughput screening. The broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, highlights their promise in addressing a range of diseases.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.[22]

  • Mechanism of Action Elucidation: While initial mechanistic insights are available, further studies are needed to fully elucidate the molecular targets and signaling pathways involved in their biological effects.

  • In Vivo Efficacy and Safety Profiling: Promising candidates identified in in vitro studies need to be rigorously evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Development of Drug Delivery Systems: Formulating these derivatives into advanced drug delivery systems, such as nanoparticles, could enhance their bioavailability, target specificity, and therapeutic efficacy.[17]

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The Versatile Virtuoso: 5-(4-Bromophenyl)thiophene-2-carbohydrazide as a Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of contemporary organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and functionally rich compounds. Among these, 5-(4-bromophenyl)thiophene-2-carbohydrazide has emerged as a highly versatile and valuable scaffold. Its unique structural amalgamation of a thiophene core, a reactive bromophenyl moiety, and a nucleophilic carbohydrazide group bestows upon it a remarkable reactivity profile. This guide provides a comprehensive exploration of this compound, from its synthesis and characterization to its extensive applications as a precursor for a diverse array of heterocyclic systems with significant potential in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of its key transformations and present detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of the Thiophene-Carbohydrazide Scaffold

The thiophene nucleus is a privileged heterocycle in medicinal chemistry, frequently found in a wide range of pharmaceuticals due to its ability to mimic a phenyl ring and engage in various biological interactions. When functionalized with a carbohydrazide group, the resulting scaffold becomes a powerful synthon for the construction of five- and six-membered heterocyclic rings such as oxadiazoles, triazoles, pyrazoles, and pyrimidines. The additional presence of a bromophenyl group on the thiophene ring of this compound introduces a crucial element of synthetic flexibility. The bromine atom serves as a handle for post-synthetic modifications via cross-coupling reactions, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

This guide will illuminate the synthetic utility of this remarkable building block, providing both the conceptual framework and the practical knowledge necessary to harness its full potential.

Synthesis and Characterization of this compound

The reliable and scalable synthesis of the title compound is the gateway to its widespread application. A common and efficient method involves a two-step sequence starting from the commercially available 5-(4-bromophenyl)thiophene-2-carboxylic acid.

Synthetic Workflow

The synthesis proceeds via an initial esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester. The esterification step is crucial as it activates the carboxyl group for subsequent nucleophilic attack by hydrazine.

SynthesisWorkflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Carboxylic_Acid 5-(4-Bromophenyl)thiophene- 2-carboxylic acid Ester Methyl 5-(4-Bromophenyl)thiophene- 2-carboxylate Carboxylic_Acid->Ester  Methanol, H₂SO₄ (cat.), Reflux   Hydrazide 5-(4-Bromophenyl)thiophene- 2-carbohydrazide Ester->Hydrazide  Hydrazine Hydrate, Ethanol, Reflux  

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 5-(4-bromophenyl)thiophene-2-carboxylate

  • To a solution of 5-(4-bromophenyl)thiophene-2-carboxylic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude ester, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the methyl 5-(4-bromophenyl)thiophene-2-carboxylate (1.0 eq) in ethanol (10 vol).

  • Add hydrazine hydrate (5.0 eq) to the solution and heat the mixture to reflux (approximately 60 °C) for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield this compound as a white to off-white solid.[1]

Physicochemical and Spectroscopic Data
PropertyValueReference
Molecular Formula C₁₁H₉BrN₂OS[2]
Molecular Weight 297.18 g/mol [2]
Appearance White flakes[2]
Melting Point 188-194 °C[2]
CAS Number 62403-14-9[2]

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.95 (s, 1H, -NH), 8.42 (s, 1H, -N=CH), 7.83 (d, 1H, Th-H), 7.35 (d, 2H, Ar-H), 7.82 (d, 2H, Ar-H), 7.04 (d, 1H, Th-H).[1]

  • IR (KBr, cm⁻¹): 3300-3100 (N-H stretching), 1650 (C=O stretching, Amide I), 1590 (N-H bending, Amide II), 1480 (C=C stretching).[1]

  • Mass Spectrum (m/z): 297 (M+), 299 (M+2).

Applications in the Synthesis of Heterocyclic Compounds

The carbohydrazide moiety is a versatile functional group that can react with a wide range of electrophiles to construct various heterocyclic rings. The following sections detail the synthesis of key heterocyclic families from this compound.

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are an important class of heterocycles known for their diverse biological activities. A common route to their synthesis from carbohydrazides involves the initial formation of a Schiff base with an aldehyde, followed by oxidative cyclization.

Oxadiazole_Synthesis Hydrazide 5-(4-Bromophenyl)thiophene- 2-carbohydrazide Schiff_Base N'-Aryl-5-(4-bromophenyl) -thiophene-2-carbohydrazone Hydrazide->Schiff_Base  Ar-CHO, Ethanol, Reflux   Oxadiazole 2-(5-(4-Bromophenyl)thiophen-2-yl) -5-aryl-1,3,4-oxadiazole Schiff_Base->Oxadiazole  Oxidative Cyclization (e.g., Chloramine-T)  

Caption: General scheme for the synthesis of 1,3,4-oxadiazoles.

Detailed Experimental Protocol: Synthesis of 2-(5-(4-Bromophenyl)thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole

  • Schiff Base Formation: A mixture of this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol (15 vol) is refluxed for 4-6 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the corresponding N'-benzylidene-5-(4-bromophenyl)thiophene-2-carbohydrazide.

  • Oxidative Cyclization: The synthesized Schiff base (1.0 eq) is dissolved in a suitable solvent like ethanol, and an oxidizing agent such as Chloramine-T (1.2 eq) is added.[3] The mixture is refluxed until the reaction is complete (monitored by TLC). After cooling, the product is isolated by filtration and can be purified by recrystallization.

Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are another class of heterocycles with a broad spectrum of biological activities. A robust method for their synthesis from carbohydrazides involves reaction with isothiocyanates to form a thiosemicarbazide intermediate, which is then cyclized under basic conditions.

Triazole_Synthesis Hydrazide 5-(4-Bromophenyl)thiophene- 2-carbohydrazide Thiosemicarbazide N-Aryl-2-(5-(4-bromophenyl) -thiophene-2-carbonyl)hydrazine- 1-carbothioamide Hydrazide->Thiosemicarbazide  Ar-NCS, Ethanol, Reflux   Triazole 4-Aryl-5-(5-(4-bromophenyl) -thiophen-2-yl)-2,4-dihydro- 3H-1,2,4-triazole-3-thione Thiosemicarbazide->Triazole  aq. NaOH, Heat  

Caption: Synthesis of 1,2,4-triazole-3-thiones.

Detailed Experimental Protocol: Synthesis of 4-Aryl-5-(5-(4-bromophenyl)thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Thiosemicarbazide Formation: To a solution of this compound (1.0 eq) in ethanol, the corresponding aryl isothiocyanate (1.0 eq) is added. The mixture is heated at reflux for several hours. The resulting thiosemicarbazide intermediate often precipitates upon cooling and can be isolated by filtration.[4]

  • Cyclization: The isolated thiosemicarbazide is suspended in an aqueous sodium hydroxide solution (e.g., 10%) and heated at reflux for 2-4 hours. After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the triazole-3-thione product, which is then filtered, washed with water, and dried.[4]

Synthesis of Pyrazole Amides

The carbohydrazide can also be a precursor to pyrazole-containing molecules, although a more common approach involves the coupling of the corresponding carboxylic acid with a pyrazole amine. The bromine atom on the thiophene ring then allows for further diversification.

Pyrazole_Amide_Synthesis Carboxylic_Acid 5-(4-Bromophenyl)thiophene- 2-carboxylic acid Amide 5-Bromo-N-(pyrazolyl) -thiophene-2-carboxamide Carboxylic_Acid:e->Amide:w  Coupling Agent (e.g., TiCl₄), Pyridine   Pyrazole_Amine Substituted Pyrazole Amine Pyrazole_Amine:e->Amide:w Coupled_Product 5-Aryl-N-(pyrazolyl) -thiophene-2-carboxamide Amide->Coupled_Product  Suzuki Coupling (Ar-B(OH)₂, Pd(0), Base)  

Caption: Synthesis of pyrazole amides and subsequent functionalization.

Detailed Experimental Protocol: Synthesis of 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide

  • A mixture of 5-(4-bromophenyl)thiophene-2-carboxylic acid (1.0 eq) and a substituted pyrazole amine (e.g., 3-amino-5-methylpyrazole, 1.0 eq) is suspended in a suitable solvent like pyridine.

  • A coupling agent such as titanium tetrachloride (TiCl₄) is added, and the reaction is stirred at an appropriate temperature until completion.

  • The product is isolated by aqueous workup and purified by chromatography to yield the desired pyrazole amide.[5]

Biological Significance of Derivatives

Derivatives of this compound have shown significant promise in medicinal chemistry, exhibiting a range of biological activities.

Antimicrobial Activity

Numerous studies have demonstrated the potent antimicrobial properties of heterocyclic compounds derived from thiophene-2-carbohydrazides. For instance, spiro-indoline-oxadiazole derivatives have shown high activity against Clostridium difficile with minimum inhibitory concentration (MIC) values as low as 2 to 4 µg/ml.[6] Thiophene derivatives have also exhibited bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli, with MIC₅₀ values ranging from 8 to 32 mg/L.[7]

Table 1: Selected Antimicrobial Activity Data of Thiophene Derivatives

Compound ClassTarget OrganismMIC/MIC₅₀Reference
Spiro-indoline-oxadiazolesClostridium difficile2-4 µg/mL[6]
Thiophene DerivativesColistin-resistant A. baumannii16-32 mg/L[7]
Thiophene DerivativesColistin-resistant E. coli8-32 mg/L[7]
Thiadiazole-thiophene hybridsGram-positive & Gram-negative bacteria3.125–6.25 μg/mL[8]
Anticancer Activity

The thiophene scaffold is a common feature in many anticancer agents. Derivatives of this compound are no exception, with numerous reports of their cytotoxic effects against various cancer cell lines. For example, certain thiophene carboxamide derivatives have demonstrated significant antiproliferative properties against the Hep3B cancer cell line, with IC₅₀ values as low as 5.46 µM.[9]

Table 2: Selected Anticancer Activity Data of Thiophene Derivatives

Compound ClassCancer Cell LineIC₅₀ ValueReference
Thiophene CarboxamidesHep3B5.46 µM[9]
Thiophene CarboxamidesHep3B8.85 µM[9]
Thiophene CarboxamidesHep3B12.58 µM[9]
1,3,4-Thiadiazole derivativesHepG-24.37 ± 0.7 µM[10]
1,3,4-Thiadiazole derivativesA-5498.03 ± 0.5 µM[10]

Conclusion and Future Outlook

This compound has firmly established itself as a cornerstone building block in modern organic synthesis. Its straightforward preparation, coupled with the versatile reactivity of the carbohydrazide moiety and the potential for late-stage functionalization via the bromophenyl group, makes it an invaluable tool for the synthesis of diverse and complex heterocyclic structures. The demonstrated potent antimicrobial and anticancer activities of its derivatives underscore its significance in drug discovery and development.

Future research will likely focus on expanding the library of heterocycles derived from this scaffold, exploring novel reaction pathways, and conducting in-depth biological evaluations to identify new therapeutic leads. The continued exploration of this versatile molecule promises to yield further innovations in both synthetic methodology and medicinal chemistry.

References

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. Molecules, 8(12), 859-871. [Link]

  • Girish, Y. R., & Gaonkar, S. L. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55. [Link]

  • El-Helw, E. A., Alzahrani, A. Y., & Ramadan, S. K. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(5), 439-451. [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 403. [Link]

  • Patel, H., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 132-138. [Link]

  • El-Sayed, W. A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. BMC Chemistry, 11(1), 1-13. [Link]

  • Molina-Panadero, C., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1369685. [Link]

  • El-Gendy, A. A., et al. (2018). Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. Letters in Drug Design & Discovery, 15(12), 1308-1319. [Link]

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A Guide to the Spectral Characterization of 5-(4-Bromophenyl)thiophene-2-carbohydrazide: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Heterocycle

In the landscape of medicinal chemistry and materials science, thiophene-based compounds hold a position of considerable importance. Their unique electronic properties and versatile reactivity make them valuable scaffolds in the design of novel therapeutic agents and functional organic materials.[1][2] Among these, 5-(4-Bromophenyl)thiophene-2-carbohydrazide emerges as a particularly noteworthy intermediate. Its structure, incorporating a thiophene ring, a bromophenyl moiety, and a carbohydrazide functional group, offers multiple points for chemical modification, rendering it a crucial building block for the synthesis of a diverse array of bioactive molecules, including potential anti-cancer agents.[1][3]

This technical guide provides a comprehensive overview of the spectral characterization of this compound. As a Senior Application Scientist, the aim is not merely to present data, but to offer a detailed interpretation grounded in the principles of spectroscopic analysis. This document is intended for researchers, scientists, and drug development professionals, providing them with the foundational knowledge required to identify and characterize this compound with confidence. The spectral data presented herein are based on established principles and comparative analysis of structurally related compounds reported in the literature.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular architecture is paramount to interpreting its spectral data. The structure of this compound is characterized by three key components: the thiophene ring, the 4-bromophenyl group, and the carbohydrazide linker.

DOT Script for Molecular Structure

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular FormulaC₁₁H₉BrN₂OS[1][4]
Molecular Weight297.17 g/mol [1][4]
AppearanceWhite flakes/solid[1]
Melting Point188-194 °C[1][5]
Purity≥ 98% (HPLC)[1]

Spectroscopic Characterization: A Multi-faceted Approach

The definitive identification and structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum provides a "fingerprint" of the molecule, with characteristic peaks corresponding to the vibrations of specific bonds.

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder in a mortar and pestle.

  • Pellet Formation: The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Expected Spectral Data and Interpretation:

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupSignificance
3400-3200N-H stretchingAmine (-NH₂) and Amide (N-H)The presence of sharp peaks in this region is indicative of the carbohydrazide moiety. Asymmetric and symmetric stretching of the -NH₂ group and the N-H stretch of the secondary amide are expected.[6]
3100-3000C-H stretchingAromatic (Thiophene and Phenyl)These absorptions confirm the presence of the aromatic rings.
~1670C=O stretching (Amide I)Carbonyl (-C=O)A strong absorption band in this region is a key indicator of the carbonyl group in the carbohydrazide linkage.[7]
~1630N-H bending (Amide II)Amide (-NH)This band, coupled with the Amide I band, is characteristic of a secondary amide.
~1590, ~1480C=C stretchingAromatic RingsThese peaks correspond to the skeletal vibrations of the thiophene and benzene rings.
~1010C-Br stretchingAryl BromideThe presence of a band in this region suggests the C-Br bond of the bromophenyl group.
~820C-H out-of-plane bending1,4-disubstituted benzeneThis absorption is characteristic of the para-substitution pattern on the phenyl ring.
~700C-S stretchingThiopheneThis peak indicates the presence of the carbon-sulfur bond within the thiophene ring.[8]

DOT Script for FT-IR Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis start Solid Sample grind Grind with KBr start->grind 1 press Press into Pellet grind->press 2 spectrometer FT-IR Spectrometer press->spectrometer 3 spectrum Acquire Spectrum (4000-400 cm⁻¹) spectrometer->spectrum 4 interpret Interpret Peaks spectrum->interpret 5

Caption: Workflow for FT-IR analysis of a solid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol:

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent, typically DMSO-d₆, to a concentration of approximately 5-10 mg/mL. Tetramethylsilane (TMS) is often added as an internal standard.

  • Data Acquisition: The sample solution is transferred to an NMR tube and placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired.

This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected Spectral Data and Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0Singlet1H-CONH -The amide proton is typically deshielded and appears as a broad or sharp singlet.
~7.7Doublet2HPhenyl H (ortho to Br)Protons on the bromophenyl ring ortho to the bromine atom are deshielded.
~7.6Doublet2HPhenyl H (meta to Br)Protons on the bromophenyl ring meta to the bromine atom.
~7.5Doublet1HThiophene H (position 3)The proton on the thiophene ring adjacent to the carbohydrazide group.
~7.3Doublet1HThiophene H (position 4)The proton on the thiophene ring adjacent to the bromophenyl group.
~4.5Singlet2H-NH₂ The amine protons of the hydrazide are often observed as a broad singlet, and their chemical shift can be concentration and temperature dependent.

Note: The exact chemical shifts and coupling constants will depend on the solvent and experimental conditions.

This technique provides information about the different types of carbon atoms in the molecule.

Expected Spectral Data and Interpretation:

Chemical Shift (δ, ppm)AssignmentRationale
~165C=OThe carbonyl carbon of the amide is highly deshielded.
~145-120Aromatic CThis region contains the signals for the carbon atoms of the thiophene and bromophenyl rings. The carbon attached to the bromine will be at the lower end of this range.
~122C-BrThe carbon atom directly bonded to the bromine atom is expected in this region.
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol:

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like LC-MS.

  • Ionization: The sample is ionized, for example, using Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Expected Spectral Data and Interpretation:

The mass spectrum of this compound will have a distinctive feature due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively).[9] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

  • Molecular Ion (M⁺): A pair of peaks will be observed for the molecular ion at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br. For C₁₁H₉BrN₂OS, the expected m/z values are approximately 296 and 298, with a nearly 1:1 intensity ratio.[9] This isotopic signature is a strong confirmation of the presence of a single bromine atom in the molecule.

  • Key Fragmentation Pathways: Fragmentation of the molecular ion can provide further structural information. Expected fragmentation would involve the loss of small neutral molecules like NH₂NH, CO, or cleavage of the bond between the thiophene and phenyl rings.

DOT Script for Mass Spectrometry Isotopic Pattern

Caption: Expected isotopic pattern in the mass spectrum.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for characterizing compounds with conjugated systems.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable UV-transparent solvent, such as ethanol or acetonitrile.

  • Data Acquisition: The absorbance of the solution is measured over a range of wavelengths, typically from 200 to 400 nm.

Expected Spectral Data and Interpretation:

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the UV region due to the extended π-conjugated system formed by the thiophene and phenyl rings.[10] The electronic transitions responsible for these absorptions are typically π → π* transitions. The exact position of the absorption maximum (λ_max) will be influenced by the solvent polarity. Thiophene itself absorbs around 235 nm, and substitution with a conjugated system like the bromophenyl group is expected to cause a bathochromic (red) shift to longer wavelengths.[10]

Conclusion: A Comprehensive Spectral Portrait

The combination of FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Visible spectroscopy provides a robust and comprehensive characterization of this compound. Each technique offers complementary information that, when synthesized, confirms the molecular structure and purity of this important synthetic intermediate. This guide provides the expected spectral data and interpretive framework necessary for researchers to confidently identify and utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of drug discovery and materials science.

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exploring the reactivity of the hydrazide group in thiophene compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Hydrazide Group in Thiophene Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the thiophene nucleus and the hydrazide functional group creates a molecular scaffold of significant interest in contemporary medicinal chemistry. Thiophene, a sulfur-containing heterocycle, is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its unique electronic properties and metabolic stability.[1][2] The hydrazide moiety, a versatile and reactive functional group, serves as a crucial linker and a precursor for a diverse array of heterocyclic systems.[3] This guide provides a comprehensive exploration of the reactivity of the hydrazide group when appended to a thiophene ring. We will delve into the underlying chemical principles governing these reactions and provide field-proven experimental protocols for the synthesis of key derivatives, including hydrazones, oxadiazoles, thiadiazoles, triazoles, and pyrazoles. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents.

The Thiophene-Hydrazide Scaffold: A Privileged Motif in Drug Discovery

The thiophene ring is considered a bioisostere of the benzene ring, offering similar steric properties while possessing distinct electronic characteristics due to the presence of the sulfur atom.[4] This influences the molecule's interaction with biological targets and can enhance pharmacokinetic properties.[5] When combined with the hydrazide group (-CONHNH2), the resulting thiophene-hydrazide serves as a versatile building block for the synthesis of a multitude of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6][7] The reactivity of the hydrazide is central to the synthetic utility of this scaffold.

Fundamental Reactivity of the Hydrazide Group

The chemical behavior of the hydrazide group is dictated by the presence of two nucleophilic nitrogen atoms and the adjacent carbonyl group. The terminal amino group (-NH2) is generally the more nucleophilic site and readily participates in condensation reactions. The lone pair on the secondary nitrogen atom is delocalized through resonance with the carbonyl group, which modulates its nucleophilicity but also allows for its involvement in cyclization reactions.

The thiophene ring, being an electron-rich aromatic system, can influence the reactivity of the attached hydrazide group through electronic effects. The nature and position of substituents on the thiophene ring can further fine-tune this reactivity.

Key Transformations of Thiophene Hydrazides

The synthetic versatility of thiophene hydrazides is demonstrated through several key classes of reactions.

Formation of Thiophene-Based Hydrazones

One of the most fundamental reactions of the hydrazide group is its condensation with aldehydes and ketones to form hydrazones. This reaction proceeds via nucleophilic attack of the terminal amino group of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by dehydration.

Experimental Protocol: Synthesis of 2-Acetylthiophene Benzoylhydrazone (ATBH) [6]

  • Materials: 2-acetylthiophene, benzhydrazide, ethanol.

  • Procedure:

    • Dissolve equimolar amounts of 2-acetylthiophene and benzhydrazide in ethanol.

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Characterization: The structure of the synthesized hydrazone can be confirmed by FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[6][8][9] The formation of the hydrazone is indicated by the appearance of a characteristic C=N stretching frequency in the IR spectrum and the azomethine proton signal in the 1H NMR spectrum.[9]

Caption: General workflow for the synthesis of thiophene hydrazones.

Cyclization to Five-Membered Heterocycles

Thiophene hydrazides are invaluable precursors for the synthesis of various five-membered aromatic heterocycles, which are prominent scaffolds in many biologically active molecules.

The reaction of thiophene hydrazides with various one-carbon donors can lead to the formation of 1,3,4-oxadiazole or 1,3,4-thiadiazole rings. For instance, treatment with formic acid followed by cyclodehydration using reagents like phosphorus pentoxide yields the corresponding 1,3,4-oxadiazole.[10] Similarly, reaction with carbon disulfide in the presence of a base can lead to the formation of an oxadiazole-2-thiol, which can be a precursor for further derivatization.[11] The use of phosphorus pentasulfide instead of phosphorus pentoxide in the cyclodehydration step leads to the formation of 1,3,4-thiadiazoles.[10]

Experimental Protocol: Synthesis of 2-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole [10]

  • Materials: 3-chloro-1-benzothiophene-2-carbohydrazide, formic acid, phosphorus pentoxide, xylene.

  • Procedure:

    • Treat 3-chloro-1-benzothiophene-2-carbohydrazide with formic acid to obtain the corresponding N-formyl acid hydrazide.

    • Reflux the N-formyl acid hydrazide with phosphorus pentoxide in xylene.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and carefully quench with water.

    • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Caption: Synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles from thiophene hydrazides.

The synthesis of 1,2,4-triazoles from thiophene hydrazides often involves reaction with isothiocyanates to form a thiosemicarbazide intermediate, which then undergoes cyclization in the presence of a base like sodium hydroxide.[10][12]

Experimental Protocol: Synthesis of 5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol [10]

  • Materials: 3-chloro-1-benzothiophene-2-carbohydrazide, phenyl isothiocyanate, benzene, sodium hydroxide.

  • Procedure:

    • Reflux a mixture of 3-chloro-1-benzothiophene-2-carbohydrazide and phenyl isothiocyanate in dry benzene for 6 hours to form the thiosemicarbazide intermediate.

    • Collect the solid intermediate by filtration.

    • Reflux the thiosemicarbazide with sodium hydroxide solution for 4 hours.

    • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the triazole product.

    • Filter, wash with water, and recrystallize the product from a suitable solvent like ethyl acetate.

Triazole_Synthesis Thiophene_Hydrazide Thiophene-C(O)NHNH2 Thiosemicarbazide Thiophene-C(O)NHNHC(S)NHR Thiophene_Hydrazide->Thiosemicarbazide + R-N=C=S Isothiocyanate R-N=C=S Isothiocyanate->Thiosemicarbazide Triazole Thiophene-1,2,4-Triazole-3-thiol Thiosemicarbazide->Triazole NaOH, Δ - H2O

Caption: Pathway for the synthesis of 1,2,4-triazoles from thiophene hydrazides.

While thiophene hydrazides themselves are not the direct precursors for pyrazoles in a single step, they are related to the synthesis of thiophene-containing pyrazoles. A common route involves the reaction of a thiophene-based chalcone (α,β-unsaturated ketone) with a hydrazine derivative.[13][14] The chalcone can be synthesized from a thiophene-containing ketone.

Experimental Protocol: Synthesis of 3-(2,5-dichloro-3-thienyl)-5-phenyl-4,5-dihydro-1H-pyrazole [14]

  • Materials: (2E)-1-(2,5-dichloro-3-thienyl)-3-phenylprop-2-en-1-one (a thiophene chalcone), hydrazine hydrate, methanol, glacial acetic acid.

  • Procedure:

    • Reflux a mixture of the thiophene chalcone and hydrazine hydrate in methanol for 6-8 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture and pour it into crushed ice.

    • Acidify with glacial acetic acid to precipitate the pyrazole derivative.

    • Filter the solid, wash with water, dry, and purify by recrystallization.

Caption: Synthesis of thiophene-substituted pyrazoles from thiophene chalcones.

Data Summary

Reaction TypeStarting MaterialReagentsProductKey Features
Hydrazone FormationThiophene HydrazideAldehyde/Ketone, cat. AcidThiophene HydrazoneVersatile intermediates, often bioactive.[6]
1,3,4-Oxadiazole SynthesisThiophene HydrazideHCOOH, P2O5Thiophene-1,3,4-OxadiazoleImportant pharmacophore.[10]
1,3,4-Thiadiazole SynthesisThiophene HydrazideHCOOH, P2S5Thiophene-1,3,4-ThiadiazoleBioisostere of oxadiazole.[10]
1,2,4-Triazole SynthesisThiophene HydrazideIsothiocyanate, NaOHThiophene-1,2,4-TriazoleWide range of biological activities.[12]
Pyrazole SynthesisThiophene ChalconeHydrazine HydrateThiophene-PyrazoleCommon scaffold in medicinal chemistry.[13][14]

Conclusion

The hydrazide group attached to a thiophene ring is a remarkably versatile functional group, providing a gateway to a rich variety of heterocyclic systems. Understanding the fundamental principles of its reactivity allows for the rational design and synthesis of novel compounds with potential therapeutic applications. The protocols and reaction schemes presented in this guide offer a practical framework for researchers to explore the chemical space of thiophene-hydrazide derivatives and contribute to the advancement of drug discovery. The inherent reactivity of this scaffold, coupled with the privileged nature of the thiophene ring, ensures its continued importance in the field of medicinal chemistry.

References

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  • Synthesis, characterization and Anticancer Evaluation of thiophene based Triazole linked Hydrazones. (URL: )
  • Current Chemistry Letters Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. (URL: [Link])

  • Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. (URL: [Link])

  • A Convenient Synthesis of Thiophene, 1,3-Thiazole, 2,3-Dihydro-1,3,4-thiadiazole and Pyrazole Deriv
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  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (URL: [Link])

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  • Synthesis of Pyrazole and Thiophene Derivatives Together with their Antitumor Evaluations. (URL: [Link])

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  • Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. (URL: [Link])

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  • Short Review on the Synthesis of Thiophene, Pyrazole, and Thiazole Derivatives. (URL: [Link])

  • Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. (URL: [Link])

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  • Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. (URL: [Link])

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An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Bromophenyl)thiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(4-Bromophenyl)thiophene-2-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a thiophene ring linked to a bromophenyl group and a carbohydrazide functional group, makes it a versatile synthetic intermediate. This guide provides a comprehensive overview of the core physical properties of this compound, offering both established data and validated experimental protocols for its characterization. The primary focus is on properties critical for laboratory handling, reaction optimization, and early-stage drug development, such as melting point and solubility. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this important chemical entity.

Compound Identification and Strategic Importance

This compound serves as a crucial building block in the synthesis of more complex molecules. The thiophene core is a well-established bioisostere for phenyl rings in drug design, while the bromophenyl group provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck). The carbohydrazide moiety is frequently used to generate Schiff bases and other derivatives with a wide range of biological activities.[1][2] Consequently, this compound is a key intermediate in the development of novel therapeutics, particularly anti-cancer agents, and in the fabrication of organic semiconductors for electronic applications like OLEDs.[3][4]

Table 1: Compound Identification

Identifier Value Source(s)
Chemical Name This compound [3][4]
Synonym(s) 5-(4-Bromophenyl)thiophene-2-carboxylic hydrazide [5]
CAS Number 62403-14-9 [3][4][5]
Molecular Formula C₁₁H₉BrN₂OS [3][5][6]
Molecular Weight 297.17 g/mol [5][6][7]

| Appearance | White flakes / Solid |[3] |

Core Physicochemical Properties

The physical properties of an active pharmaceutical ingredient (API) or intermediate are foundational to its development. They dictate storage conditions, inform purification strategies, and influence formulation design.

Melting Point Analysis

The melting point is a fundamental thermodynamic property that serves as a primary indicator of a compound's identity and purity. For crystalline solids, a sharp melting point range (typically < 2 °C) is indicative of high purity. A broad or depressed melting range often suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

For this compound, the literature reports a consistent melting point, confirming its nature as a stable, crystalline solid at ambient temperatures.

Table 2: Summary of Physical Properties

Property Reported Value Significance & Insights
Melting Point 188-194 °C[3] 189-193 °C (lit.)[5] The high melting point suggests strong intermolecular forces within the crystal lattice, likely due to hydrogen bonding from the hydrazide group and π-stacking of the aromatic rings. This value is a critical quality control parameter post-synthesis.
Predicted Density 1.581 ± 0.06 g/cm³ This in silico prediction suggests the compound is denser than water. Useful for estimating packing efficiency and for calculations in materials science applications.[5]

| Predicted pKa | 12.20 ± 0.10 | This prediction relates to the acidity of the N-H protons on the hydrazide moiety. It indicates that the compound is weakly acidic and will require a strong base for deprotonation. This is a key parameter for designing salt formation studies or pH-dependent solubility experiments.[5] |

Solubility Profile

While quantitative solubility data (e.g., in mg/mL) is not extensively published, a qualitative understanding can be inferred from synthetic procedures and the compound's structure. The presence of the polar carbohydrazide group suggests potential solubility in polar protic solvents, whereas the large, nonpolar bromophenyl-thiophene backbone implies solubility in certain organic solvents.

Based on synthesis literature for related compounds, which often utilize solvents like methanol and ethanol for reaction and recrystallization, it is reasonable to hypothesize that this compound exhibits low solubility in nonpolar solvents (e.g., hexanes) and moderate to good solubility in polar aprotic (e.g., DMSO, DMF) and some polar protic solvents (e.g., methanol, ethanol), particularly upon heating.[1] A systematic solubility assessment is crucial for any further development.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for determining key physical properties are essential.

Protocol: Melting Point Determination (Capillary Method)

This protocol describes a self-validating method for verifying the identity and purity of a sample.

Objective: To determine the melting point range of a solid sample.

Materials:

  • This compound sample

  • Capillary tubes (open at one end)

  • Digital melting point apparatus (e.g., Thomas-Hoover or similar)

  • Spatula, watch glass

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of crystalline material can be crushed on a watch glass.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of material into the closed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Scouting): Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly determine an approximate melting temperature.

  • Accurate Measurement: Using a new capillary, heat the block to a temperature approximately 20 °C below the scouted melting point.

  • Slow Ramp: Decrease the heating rate to 1-2 °C/min.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂).

  • Reporting: The melting point is reported as the range T₁ - T₂. For a pure sample, this should align with the literature value of ~189-193 °C.[5]

Protocol: Systematic Qualitative Solubility Assessment

This workflow provides a structured approach to characterizing the solubility profile of the compound across a range of pharmaceutically relevant solvents.

Objective: To qualitatively assess the solubility of the compound in various solvents at ambient temperature.

Materials:

  • This compound sample (pre-weighed, e.g., 5 mg)

  • Panel of solvents: Water, Ethanol, Methanol, Acetone, Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Hexanes.

  • Glass vials (e.g., 4 mL) with screw caps

  • Vortex mixer and/or sonicator

  • Analytical balance

Procedure:

  • Preparation: Dispense exactly 5 mg of the compound into separate, labeled glass vials.

  • Solvent Addition: Add an initial aliquot of the first test solvent (e.g., 0.5 mL) to the corresponding vial. This creates an initial concentration of 10 mg/mL.

  • Mixing: Cap the vial and vortex vigorously for 1-2 minutes. If solid remains, sonicate for 5-10 minutes.

  • Visual Inspection: Observe the solution against a dark and light background.

    • Soluble: If a clear solution is formed with no visible particles.

    • Partially Soluble: If the amount of solid has visibly decreased but is not fully dissolved.

    • Insoluble: If the solid appears unchanged.

  • Incremental Addition (if necessary): If the compound is insoluble or partially soluble, add another 0.5 mL of solvent (total 1.0 mL, concentration now 5 mg/mL) and repeat steps 3-4.

  • Systematic Testing: Repeat the entire process for each solvent in the panel.

  • Data Reporting: Record the results in a table, noting the final approximate solubility (e.g., ">10 mg/mL", "~5 mg/mL", "<5 mg/mL").

Visualization of Experimental Workflow

Diagrams are essential for clearly communicating experimental logic and ensuring procedural consistency.

G start_node Start: Weigh 5 mg of Compound p1 Add 0.5 mL Solvent (Conc. = 10 mg/mL) start_node->p1 Select Solvent process_node process_node decision_node decision_node end_node_s Result: Soluble end_node_i Result: Insoluble / Partially Soluble p2 Vortex (2 min) Sonicate (10 min) p1->p2 d1 Visually Clear Solution? p2->d1 d1->end_node_s Yes p3 Add another 0.5 mL Solvent (Total Vol = 1.0 mL) (Conc. = 5 mg/mL) d1->p3 No p4 Vortex (2 min) Sonicate (10 min) p3->p4 d2 Visually Clear Solution? p4->d2 d2->end_node_s Yes d2->end_node_i No

Figure 1: A step-by-step workflow for the qualitative and semi-quantitative solubility assessment protocol.

Conclusion

This compound is a crystalline solid with a high melting point, indicative of its purity and thermal stability. While comprehensive quantitative solubility data remains an area for further investigation, its structural features suggest a solubility profile favoring polar organic solvents. The protocols detailed in this guide provide a robust framework for researchers to validate the identity, purity, and solubility of this compound, thereby facilitating its effective use in drug discovery, materials science, and synthetic chemistry endeavors.

References

  • National Center for Biotechnology Information. (n.d.). Thiophene-2-carbohydrazide. PubChem Compound Database. Retrieved from [Link]

  • African Rock Art. (n.d.). This compound. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Indian Journal of Pharmaceutical Education and Research, 58(3), 837-853. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-(4-bromophenyl)thiophene-2-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-(4-bromophenyl)thiophene-2-carbaldehyde. Retrieved from [Link]

  • MDPI. (n.d.). Thiophene-Based Compounds. Encyclopedia. Retrieved from [Link]

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molecular structure and conformation of 5-(4-Bromophenyl)thiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 5-(4-Bromophenyl)thiophene-2-carbohydrazide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the analysis of the . While a definitive single-crystal X-ray structure for this specific compound is not publicly available at the time of this writing, this document outlines a robust, multi-technique approach for its complete characterization. By leveraging data from closely related analogs and detailing a rigorous experimental and computational workflow, we establish the expected structural parameters, conformational preferences, and key intermolecular interactions. This guide is intended for researchers in medicinal chemistry, materials science, and drug development, offering a blueprint for the synthesis, characterization, and in-depth structural analysis of this and similar bicyclic heteroaromatic compounds.

Introduction: Significance and Scientific Context

This compound belongs to a class of heteroaromatic compounds that serve as crucial building blocks in several scientific domains. The thiophene ring system is a well-known bioisostere for the benzene ring and is a privileged scaffold in medicinal chemistry. The carbohydrazide moiety (-CONHNH₂) is a versatile functional group, capable of forming Schiff bases and acting as a key pharmacophore in various therapeutic agents, including antitubercular and anticancer drugs[1].

The title compound combines these features with a bromophenyl group, which not only influences the electronic properties of the molecule but also provides a reactive handle for further synthetic modifications, such as Suzuki cross-coupling reactions[2]. Its structural analogues are explored for applications in organic electronics, including organic light-emitting diodes (OLEDs) and semiconductors, owing to the electronic properties of the thiophene ring[3][4].

Understanding the precise three-dimensional structure and conformational dynamics of this compound is paramount. The conformation—defined by the torsion angles between the thiophene, carbohydrazide, and bromophenyl moieties—directly governs the molecule's ability to interact with biological targets or to self-assemble in the solid state, thereby dictating its efficacy as a drug candidate or its performance in a material. This guide details the necessary steps to elucidate these critical features.

Proposed Synthesis and Characterization

A reliable synthesis and unambiguous characterization are the foundation of any structural study. The following protocol describes a standard and reproducible method for preparing the title compound.

Experimental Protocol: Synthesis
  • Esterification: Convert 5-(4-bromophenyl)thiophene-2-carboxylic acid to its methyl or ethyl ester. This is typically achieved by refluxing the carboxylic acid in an excess of the corresponding alcohol (methanol or ethanol) with a catalytic amount of concentrated sulfuric acid for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

  • Work-up and Purification (Ester): Neutralize the reaction mixture, extract the ester with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography or recrystallization.

  • Hydrazinolysis: Dissolve the purified ester in ethanol. Add an excess of hydrazine hydrate (N₂H₄·H₂O, 3-5 equivalents) to the solution.

  • Reflux: Reflux the mixture for 8-12 hours. The product, this compound, is typically insoluble in ethanol and will precipitate out of the solution upon cooling.

  • Isolation and Purification (Final Product): Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

  • Characterization: Confirm the identity and purity of the final product by measuring its melting point (literature: 189-193 °C[5][6]) and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Comprehensive Structural Elucidation Workflow

A complete understanding of the molecule requires a synergistic approach, combining high-resolution experimental data with theoretical calculations. The following workflow is proposed as the gold standard for this analysis.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_results Integrated Structural Model synthesis Synthesis & Purification nmr_ir_ms Spectroscopic Characterization (NMR, IR, MS) synthesis->nmr_ir_ms Identity Confirmation xrd Single-Crystal X-ray Diffraction (SC-XRD) synthesis->xrd Crystal Growth structure Definitive Molecular Structure (Bond Lengths/Angles) xrd->structure Primary Data packing Crystal Packing & Intermolecular Forces xrd->packing dft DFT Optimization (Gas Phase & Solution) dft->structure Validation conformation Dominant Conformations & Rotational Barriers dft->conformation pes Potential Energy Surface Scan (Torsion Angles) pes->conformation nbo NBO Analysis (H-Bonding) nbo->packing

Caption: Proposed workflow for structural and conformational analysis.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous proof of molecular structure in the solid state, including precise bond lengths, bond angles, and the conformation adopted in the crystal lattice.

Experimental Protocol: SC-XRD

  • Crystal Growth: Grow single crystals suitable for diffraction. This is a critical and often empirical step. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A range of solvents (e.g., ethanol, ethyl acetate, acetone, DMF) should be screened.

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (typically 100 K to reduce thermal motion).

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using software such as SHELXS or Olex2. This will yield the final atomic coordinates.

Anticipated Structural Features: Based on studies of similar thiophene-carbohydrazide derivatives[1][7], we can anticipate several key features:

  • Planarity: The thiophene ring and the adjacent carbohydrazide group are expected to be nearly coplanar to maximize π-conjugation.

  • Conformation: The conformation around the amide C-N bond will be rigid, but rotation is possible around the thiophene-C(carbonyl) and the thiophene-phenyl bonds. The dihedral angle between the thiophene and bromophenyl rings will be a key determinant of the overall molecular shape. In related structures, this angle can vary significantly, from nearly coplanar (15.4°) to highly twisted (83.5°)[1][7].

  • Hydrogen Bonding: The hydrazide moiety contains both hydrogen bond donors (-NH, -NH₂) and an acceptor (C=O). In the solid state, strong intermolecular N-H···O hydrogen bonds are expected to be a dominant feature, often leading to the formation of dimers or chains[7][8].

Data Presentation: Key Structural Parameters (Template)

The data obtained from SC-XRD should be summarized in a clear, tabular format.

ParameterBond / Atoms InvolvedExpected Value (Å or °)
Bond Lengths (Å)
C(thiophene)-C(carbonyl)~1.48
C=O~1.23
N-N~1.40
C(thiophene)-C(phenyl)~1.47
C-Br~1.90
Bond Angles (°)
Thiophene-C-C(carbonyl)~125
O=C-N~123
Key Torsion Angles (°)
S(thiophene)-C-C=O~0 or ~180 (syn/anti)
C(thiophene)-C(phenyl)-C-CVariable
C(carbonyl)-N-N-HVariable

Conformational Analysis: Beyond the Solid State

While SC-XRD reveals the solid-state conformation, the molecule's behavior in solution or the gas phase can differ. Computational chemistry is a powerful tool for exploring this conformational landscape.

Computational Protocol: Density Functional Theory (DFT)
  • Model Building: Build the initial 3D structure of this compound.

  • Conformational Search: Perform a systematic conformational search by rotating key single bonds, particularly the C(thiophene)-C(carbonyl) and C(thiophene)-C(phenyl) bonds.

  • Geometry Optimization: Optimize the geometry of each identified conformer using DFT, for example, with the B3LYP functional and a 6-311++G(d,p) basis set. This will identify the low-energy, stable conformations.

  • Frequency Calculations: Perform frequency calculations on all optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

  • Potential Energy Surface (PES) Scan: To understand the energy barriers between conformers, perform a relaxed PES scan by systematically varying the key torsion angles and calculating the energy at each step. This reveals the energetic cost of conformational changes.

G R1 Thiophene- Carbonyl Rotation C1 Global Min Conformer 1 R1->C1 ΔE1 R2 Thiophene- Phenyl Rotation R2->C1 ΔE2 C3 Local Min Conformer 3 C1->C3 TS1 Transition State C1->TS1 Barrier 1 C2 Local Min Conformer 2 C2->C3 TS1->C2

Caption: Conformational landscape defined by key bond rotations.

Conclusion

This guide has outlined a comprehensive, state-of-the-art methodology for the definitive structural and conformational analysis of this compound. By integrating chemical synthesis, advanced spectroscopy, single-crystal X-ray diffraction, and computational modeling, researchers can obtain a complete picture of this molecule's features. The anticipated planarity of the thiophene-carbohydrazide core, combined with the conformational flexibility of the bromophenyl ring and the dominant role of N-H···O hydrogen bonding, are the critical characteristics that will define its molecular behavior. The workflows and protocols detailed herein provide a robust template for the investigation of this and other novel heterocyclic compounds, accelerating their development in both medicinal and materials science applications.

References

  • Garbutt, J. L., da Costa, C. F., de Souza, M. V. N., Wardell, S. M. S. V., Wardell, J. L., & Harrison, W. T. A. (2022). Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 78(6), 619–624. [Link]

  • IUCr Journals. (2022). Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives. Acta Crystallographica Section E, 78, 619-624. [Link]

  • African Rock Art. (n.d.). This compound. Retrieved from [Link]

  • Al-Hourani, B. J., & Al-Awaideh, S. H. (2010). N′-(4-Bromobenzylidene)thiophene-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1622. [Link]

  • Hassan, A. S., Moustafa, A. H., Haikal, A. Z., & El-Hag, A. A. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7354. [Link]

Sources

Methodological & Application

Synthesis of Novel Schiff Bases from 5-(4-Bromophenyl)thiophene-2-carbohydrazide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of novel Schiff bases derived from 5-(4-Bromophenyl)thiophene-2-carbohydrazide. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by thiophene-containing Schiff bases, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This document offers in-depth technical insights, from reaction mechanisms to detailed experimental procedures and characterization, to empower researchers in their synthetic endeavors.

Introduction: The Significance of Thiophene-Based Schiff Bases

Schiff bases, characterized by the azomethine group (-C=N-), are versatile ligands that can coordinate with various metal ions to form stable complexes.[5] The incorporation of a thiophene moiety into the Schiff base scaffold often enhances the biological activity of the resulting compounds.[1] The starting material, this compound, serves as a valuable precursor for creating a library of novel Schiff bases with potential therapeutic applications.[6] Its unique structure, featuring a bromophenyl group, offers opportunities for further functionalization, making it a key building block in the synthesis of complex organic molecules for drug discovery.[6]

Reaction Mechanism and Synthesis Overview

The synthesis of Schiff bases from this compound involves the condensation reaction between the hydrazide and various substituted aromatic aldehydes. This reaction is typically catalyzed by an acid and proceeds via a nucleophilic addition-elimination mechanism.

Mechanistic Pathway

The reaction is generally initiated by the protonation of the carbonyl oxygen of the aldehyde by an acid catalyst (e.g., acetic acid or sulfuric acid), which increases the electrophilicity of the carbonyl carbon.[7][8] The nucleophilic nitrogen atom of the hydrazide then attacks the activated carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration of this intermediate, facilitated by the acidic medium, leads to the formation of the stable imine (azomethine) bond characteristic of Schiff bases.

Schiff_Base_Formation cluster_reactants Reactants cluster_products Products Hydrazide This compound Protonated_Aldehyde Protonated Aldehyde Hydrazide->Protonated_Aldehyde Nucleophilic Attack Aldehyde Substituted Aromatic Aldehyde Aldehyde->Protonated_Aldehyde Protonation Catalyst Acid Catalyst (H+) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Aldehyde->Tetrahedral_Intermediate Schiff_Base Schiff Base Product Tetrahedral_Intermediate->Schiff_Base Dehydration Water Water (H2O) Tetrahedral_Intermediate->Water

Figure 1: General mechanism for the acid-catalyzed synthesis of Schiff bases.

General Synthetic Workflow

The overall experimental workflow for the synthesis of these Schiff bases is a straightforward and efficient process, typically involving a one-pot reaction followed by purification.

experimental_workflow start Start dissolve Dissolve Hydrazide and Aldehyde in Solvent (e.g., Ethanol) start->dissolve add_catalyst Add Acid Catalyst (e.g., Glacial Acetic Acid) dissolve->add_catalyst reflux Reflux the Reaction Mixture add_catalyst->reflux monitor Monitor Reaction Progress (TLC) reflux->monitor cool Cool the Reaction Mixture monitor->cool Reaction Complete precipitate Precipitate the Product (e.g., by adding to cold water) cool->precipitate filter Filter and Wash the Solid Product precipitate->filter dry Dry the Product filter->dry recrystallize Recrystallize for Purification dry->recrystallize characterize Characterize the Final Product (FTIR, NMR, Mass Spec) recrystallize->characterize finish End characterize->finish

Figure 2: A typical experimental workflow for Schiff base synthesis.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the synthesis of a representative Schiff base from this compound and a substituted benzaldehyde.

Materials and Reagents:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Distilled Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Büchner funnel and flask

  • Vacuum oven

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol) and the substituted aromatic aldehyde (1.0 mmol) in absolute ethanol (20-30 mL).

  • Catalyst Addition: To the stirred solution, add a few drops (2-3) of glacial acetic acid as a catalyst.[9]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane).

  • Product Isolation: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. The solid product may precipitate out upon cooling. If not, slowly pour the reaction mixture into a beaker containing ice-cold water with constant stirring to induce precipitation.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid product thoroughly with cold distilled water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the obtained solid product in a vacuum oven at 60-70 °C until a constant weight is achieved.

  • Purification: For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF).[10]

Characterization of Synthesized Schiff Bases

The structure and purity of the synthesized Schiff bases should be confirmed using various spectroscopic techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group in the region of 1600-1650 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde and the -NH₂ stretching bands of the hydrazide. The C=O stretching of the amide group is typically observed around 1650-1680 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the azomethine bond is confirmed by the appearance of a singlet peak for the proton of the -N=CH- group in the range of δ 8.0-9.0 ppm. Aromatic protons will appear in their characteristic regions. The amide (-CONH-) proton usually appears as a singlet at a downfield chemical shift.

    • ¹³C NMR: The carbon of the azomethine group (-C=N-) will show a characteristic signal in the range of δ 140-160 ppm.

  • Mass Spectrometry (MS): The molecular weight of the synthesized Schiff base can be confirmed by the presence of the molecular ion peak (M⁺) in the mass spectrum.

Expected Results and Data Presentation

The reaction of this compound with various substituted benzaldehydes is expected to yield the corresponding Schiff bases in good to excellent yields. The physical and spectral data for a series of representative compounds are summarized in the table below.

Aldehyde SubstituentProduct NameYield (%)M.P. (°C)FTIR (ν C=N, cm⁻¹)¹H NMR (δ -N=CH, ppm)
-HN'-(benzylidene)-5-(4-bromophenyl)thiophene-2-carbohydrazide85-95210-212~1625~8.5
4-ClN'-(4-chlorobenzylidene)-5-(4-bromophenyl)thiophene-2-carbohydrazide88-96235-237~1620~8.6
4-OCH₃N'-(4-methoxybenzylidene)-5-(4-bromophenyl)thiophene-2-carbohydrazide90-98220-222~1615~8.4
4-NO₂N'-(4-nitrobenzylidene)-5-(4-bromophenyl)thiophene-2-carbohydrazide80-90250-252~1610~8.8

Note: The data presented in this table are representative and may vary depending on the specific reaction conditions and purification methods used.

Applications in Drug Development

Schiff bases derived from thiophene are a well-established class of compounds with a broad spectrum of biological activities. The synthesized derivatives from this compound are promising candidates for further investigation in the following areas:

  • Antimicrobial Agents: Many thiophene-based Schiff bases have demonstrated significant activity against various strains of bacteria and fungi.[1]

  • Anticancer Agents: The antiproliferative activity of these compounds against various cancer cell lines has been reported, making them potential leads for the development of new anticancer drugs.[4][11]

  • Anti-inflammatory and Analgesic Agents: Some Schiff base derivatives have shown promising anti-inflammatory and analgesic properties.

  • Anticonvulsant and Antidepressant Activities: The versatile thiophene nucleus has also been explored for its potential in developing agents targeting the central nervous system.[3]

The presence of the bromo-substituent on the phenyl ring also provides a handle for further structural modifications through cross-coupling reactions, such as the Suzuki-Miyaura reaction, to generate an even wider array of derivatives with potentially enhanced biological activities.[12][13][14]

Conclusion

This guide provides a comprehensive framework for the successful synthesis, purification, and characterization of novel Schiff bases from this compound. The detailed protocols and mechanistic insights are intended to facilitate research in this promising area of medicinal chemistry. The versatility of the starting material and the established biological significance of the resulting Schiff bases make this a fruitful avenue for the discovery of new therapeutic agents.

References

  • JCNaR Journal of Chemical Natural Resources. (2023, October 31). Synthesis of Schiff Bases via Condensation of Aldehydes from Ozonolysis of Purple Pa. Retrieved from [Link]

  • ACS Omega. (2023, May 12). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Publications. Retrieved from [Link]

  • Kolodziej, B., et al. (n.d.). Different Schiff Bases—Structure, Importance and Classification. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. Retrieved from [Link]

  • Wardakhan, W., et al. (2012). The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation. International Journal of Organic Chemistry, 2, 321-331.
  • ResearchGate. (2018, July 26). synthesis of schiff bases of 5-[5-(4-fluorophenyl) thiophen-2-yl]-1, 3, 4- thiadiazol-2-amine and its anticancer activity. Retrieved from [Link]

  • PMC. (n.d.). N′-(4-Bromobenzylidene)thiophene-2-carbohydrazide. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. Retrieved from [Link]

  • RSC Publishing. (2020, October 20). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]

  • S. G. Konda. (n.d.). Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity. International Journal of ChemTech Research. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2022, December 19). Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. Retrieved from [Link]

  • NIH. (2013, November 27). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Retrieved from [Link]

  • PMC. (n.d.). N′-Benzylidenethiophene-2-carbohydrazide. Retrieved from [Link]

  • Khan Academy. (n.d.). Acid and base catalyzed formation of hydrates and hemiacetals (video). Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. Retrieved from [Link]

  • Khan Academy. (2013, December 26). Acid and base catalyzed formation of hydrates and hemiacetals | Organic chemistry | Khan Academy [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]

  • NIH. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Oxadiazoles from Carbohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered substantial interest in medicinal chemistry and materials science.[1][2] Its value lies in its remarkable chemical stability and its role as a bioisostere for amide and ester functionalities, which can enhance the pharmacokinetic properties of drug candidates.[3][4] Compounds incorporating the 1,3,4-oxadiazole core exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][5] Notable therapeutic agents containing this scaffold, such as the HIV integrase inhibitor Raltegravir, underscore its importance in modern drug design.[6]

This application note provides a detailed guide for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, focusing on two primary and reliable strategies commencing from carbohydrazides: the cyclodehydration of N,N'-diacylhydrazines and the oxidative cyclization of N-acylhydrazones. We will delve into the mechanistic underpinnings of these transformations and provide detailed, step-by-step protocols suitable for a research and development setting.

I. Synthetic Strategies: Pathways to the 1,3,4-Oxadiazole Core

The construction of the 1,3,4-oxadiazole ring from carbohydrazide precursors predominantly follows two well-established synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final product.

A. Cyclodehydration of N,N'-Diacylhydrazines

This classical and widely employed method involves the intramolecular cyclization of an N,N'-diacylhydrazine intermediate with the elimination of a water molecule. The reaction is typically promoted by a variety of dehydrating agents.

Mechanism: The reaction proceeds by the activation of one of the carbonyl oxygens of the diacylhydrazine by the dehydrating agent. This is followed by an intramolecular nucleophilic attack of the adjacent amide nitrogen onto the activated carbonyl carbon, leading to the formation of the five-membered ring. Subsequent elimination of water yields the aromatic 1,3,4-oxadiazole.

Common Dehydrating Agents:

  • Phosphorus oxychloride (POCl₃)[7][8][9][10]

  • Thionyl chloride (SOCl₂)

  • Polyphosphoric acid (PPA)

  • Sulfuric acid (H₂SO₄)[1]

  • Phosphorus pentoxide (P₂O₅)[1][8]

General Workflow for Cyclodehydration:

Cyclodehydration Workflow Carbohydrazide Carbohydrazide Diacylhydrazine N,N'-Diacylhydrazine Intermediate Carbohydrazide->Diacylhydrazine Acylation AcylChloride Acyl Chloride / Carboxylic Acid AcylChloride->Diacylhydrazine Oxadiazole 2,5-Disubstituted-1,3,4-Oxadiazole Diacylhydrazine->Oxadiazole Cyclodehydration DehydratingAgent Dehydrating Agent (e.g., POCl₃) DehydratingAgent->Oxadiazole Workup Work-up & Purification Oxadiazole->Workup

Caption: General workflow for the synthesis of 1,3,4-oxadiazoles via cyclodehydration.

Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Cyclodehydration using POCl₃

This protocol describes a general and robust method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from the corresponding N,N'-diacylhydrazines using phosphorus oxychloride as the cyclodehydrating agent.[6][7][8][10]

Step 1: Synthesis of the N,N'-Diacylhydrazine Intermediate

  • To a solution of the starting carbohydrazide (1 equivalent) in a suitable solvent (e.g., ethanol, pyridine, or dichloromethane), add the corresponding acyl chloride or carboxylic acid (1 equivalent).

  • If a carboxylic acid is used, a coupling agent such as DCC or EDC may be required. If an acyl chloride is used, a base like triethylamine or pyridine is often added to neutralize the HCl generated.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, the diacylhydrazine often precipitates from the reaction mixture. It can be isolated by filtration, washed with a suitable solvent, and dried. In some cases, an aqueous work-up may be necessary.

Step 2: Cyclodehydration to the 1,3,4-Oxadiazole

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place the N,N'-diacylhydrazine (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃) in excess (typically 3-5 equivalents). The reaction can be performed neat or in an inert solvent like toluene.

  • Heat the reaction mixture to reflux (typically 80-110 °C) for 2-6 hours. The progress of the reaction should be monitored by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or acetic acid) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.

Quantitative Data for Selected Syntheses:

Starting HydrazideAromatic AcidProductReaction Time (h)Yield (%)Reference
Coumarin-3-carbohydrazideSalicylic acid2-(Coumarin-3-yl)-5-(2-hydroxyphenyl)-1,3,4-oxadiazole5~80
4-Methylcoumarinyl-7-oxyacetic hydrazideBenzoic acid4-Methyl-7-(5-phenyl-1,3,4-oxadiazol-2-ylmethoxy)coumarin5~75
Stearic acid hydrazideChloroacetic acid2-(Chloromethyl)-5-heptadecyl-1,3,4-oxadiazole4-564[6]
B. Oxidative Cyclization of N-Acylhydrazones

An alternative and powerful strategy for the synthesis of 1,3,4-oxadiazoles is the oxidative cyclization of N-acylhydrazones. This method is particularly useful for accessing unsymmetrically substituted oxadiazoles.

Mechanism: The reaction is initiated by the oxidation of the N-acylhydrazone. This can proceed through various mechanisms depending on the oxidant used, but a common pathway involves the formation of a radical or a nitrilimine intermediate. This reactive intermediate then undergoes a 1,5-electrocyclization to form the oxadiazole ring.

Common Oxidizing Agents:

  • Iodine (I₂) in the presence of a base[11][12][13]

  • Chloramine-T

  • (Diacetoxyiodo)benzene (DIB)

  • Lead tetraacetate (LTA)

  • Potassium permanganate (KMnO₄)

General Workflow for Oxidative Cyclization:

Oxidative Cyclization Workflow Carbohydrazide Carbohydrazide Acylhydrazone N-Acylhydrazone Intermediate Carbohydrazide->Acylhydrazone Condensation Aldehyde Aldehyde Aldehyde->Acylhydrazone Oxadiazole 2,5-Disubstituted-1,3,4-Oxadiazole Acylhydrazone->Oxadiazole Oxidative Cyclization OxidizingAgent Oxidizing Agent (e.g., I₂) OxidizingAgent->Oxadiazole Workup Work-up & Purification Oxadiazole->Workup

Caption: General workflow for the synthesis of 1,3,4-oxadiazoles via oxidative cyclization.

Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Iodine-Mediated Oxidative Cyclization

This protocol details a metal-free and relatively mild method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from N-acylhydrazones using molecular iodine as the oxidant.[11][12][13]

Step 1: Synthesis of the N-Acylhydrazone Intermediate

  • Dissolve the carbohydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add the corresponding aldehyde (1 equivalent) to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the condensation.

  • Stir the reaction mixture at room temperature or reflux for 1-4 hours. The progress of the reaction should be monitored by TLC.

  • The N-acylhydrazone product often precipitates out of the solution upon cooling. Collect the solid by filtration, wash with a cold solvent, and dry.

Step 2: Oxidative Cyclization to the 1,3,4-Oxadiazole

  • In a round-bottom flask, dissolve the N-acylhydrazone (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Add a base, such as potassium carbonate (K₂CO₃) (2-3 equivalents), to the mixture.

  • Add molecular iodine (I₂) (1.1-1.5 equivalents) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature or with heating (e.g., 80-100 °C) for 2-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a cold aqueous solution of sodium thiosulfate to quench the excess iodine.

  • The product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.

Quantitative Data for Selected Syntheses:

Starting HydrazoneBaseSolventReaction Time (h)Yield (%)Reference
N'-benzylidenebenzohydrazideK₂CO₃DMSO463[13]
N'-(4-methoxybenzylidene)benzohydrazideK₂CO₃DMSO475[13]
N'-(4-chlorobenzylidene)benzohydrazideK₂CO₃DMSO468[13]

II. Microwave-Assisted Synthesis: An Expedient Alternative

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate the synthesis of 1,3,4-oxadiazoles, often leading to higher yields and shorter reaction times compared to conventional heating methods.[2][14][15][16]

Protocol 3: Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles

This protocol provides a general guideline for the microwave-assisted synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.

  • In a microwave reaction vessel, combine the carbohydrazide (1 equivalent), the carboxylic acid or aldehyde (1 equivalent), and the appropriate reagent (e.g., POCl₃ for cyclodehydration or an oxidant for oxidative cyclization). A high-boiling point solvent such as DMF or DMSO may be used.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) and power (e.g., 100-300 W) for a short duration (typically 5-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Follow the appropriate work-up and purification procedures as described in the conventional protocols above.

Comparative Data: Conventional vs. Microwave Synthesis

MethodReaction TimeYield (%)
Conventional Heating4-16 h50-70
Microwave Irradiation10-20 min54-75

Data adapted from a study on the synthesis of 1,3,4-oxadiazoles from acyl hydrazides and N-protected α-amino acids using POCl₃.[15]

III. Characterization of 1,3,4-Oxadiazoles

The successful synthesis of the target 1,3,4-oxadiazoles should be confirmed by a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: Look for the disappearance of the N-H and C=O stretching bands of the starting hydrazide or hydrazone, and the appearance of characteristic C=N and C-O-C stretching vibrations of the oxadiazole ring (typically in the regions of 1620-1550 cm⁻¹ and 1250-1020 cm⁻¹, respectively).[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The NMR spectra will show the characteristic signals for the substituents on the oxadiazole ring. The disappearance of the N-H proton signal from the starting material is a key indicator of successful cyclization. The chemical shifts of the carbons in the oxadiazole ring are typically observed in the aromatic region of the ¹³C NMR spectrum.[17][18]

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compound. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the target oxadiazole.[17][18]

IV. Conclusion

The synthesis of 1,3,4-oxadiazoles from carbohydrazides is a well-established and versatile area of organic chemistry. The two primary methods, cyclodehydration of N,N'-diacylhydrazines and oxidative cyclization of N-acylhydrazones, offer reliable and adaptable routes to a wide range of substituted oxadiazoles. The choice of reagents and reaction conditions, including the use of microwave irradiation, can be tailored to the specific substrate and desired outcome. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to successfully synthesize and characterize these valuable heterocyclic compounds for their specific applications.

References

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Application Notes and Protocols for 5-(4-Bromophenyl)thiophene-2-carbohydrazide in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[1][2][3] Thiophene derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs across various therapeutic areas, including antimicrobials.[4][5][6][7] The inherent structural versatility and favorable pharmacokinetic properties of the thiophene ring make it an attractive starting point for drug design.[6][8] This document focuses on 5-(4-Bromophenyl)thiophene-2-carbohydrazide, a compound that combines the thiophene core with a hydrazide moiety—a functional group known for its biological activities and its role as a versatile synthetic intermediate.[9][10] While this specific molecule is recognized as a key intermediate in pharmaceutical synthesis,[10][11] its intrinsic antimicrobial potential remains an underexplored frontier.

These application notes provide a comprehensive guide for researchers and drug development professionals to investigate this compound as a potential lead compound in antimicrobial drug discovery. We will detail its synthesis, characterization, and a rigorous, step-by-step workflow for its evaluation, from initial screening to preliminary mechanism of action studies.

Part 1: Synthesis and Characterization

The first critical step in evaluating any compound is to ensure its purity and structural integrity. The synthesis of this compound is typically achieved through a two-step process starting from a suitable thiophene derivative.

Synthesis Protocol: From Ester to Hydrazide

This protocol outlines the synthesis of the title compound from its corresponding methyl ester. The conversion of esters to hydrazides via reaction with hydrazine hydrate is a well-established and efficient method.[9][12][13][14]

Step 1: Esterification of 5-(4-Bromophenyl)thiophene-2-carboxylic acid (Not Detailed)

The starting material, 5-(4-bromophenyl)thiophene-2-carboxylic acid, is first converted to its methyl or ethyl ester. This can be achieved using standard esterification methods, such as refluxing the carboxylic acid in methanol with a catalytic amount of sulfuric acid.[9]

Step 2: Hydrazinolysis of the Ester

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 5-(4-bromophenyl)thiophene-2-carboxylate (1 equivalent) in ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 5-10 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the precipitated solid by filtration, wash with cold ethanol or water to remove excess hydrazine hydrate, and dry under vacuum.

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent like ethanol to yield pure this compound.

Structural Characterization

Thorough spectroscopic characterization is essential to confirm the identity and purity of the synthesized compound.[15][16][17][18][19]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons on the thiophene and bromophenyl rings, as well as signals for the -NH and -NH₂ protons of the hydrazide group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will confirm the carbon framework of the molecule, including the carbonyl carbon of the hydrazide.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the hydrazide (around 1640-1680 cm⁻¹), and C-S stretching of the thiophene ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound, with the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) being a key diagnostic feature.

Part 2: Antimicrobial Discovery Workflow

This section outlines a systematic approach to evaluate the antimicrobial potential of this compound. The workflow is designed to progress from broad initial screening to more detailed characterization of its activity.

Antimicrobial_Discovery_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Safety & Selectivity cluster_3 Phase 4: Mechanism of Action (MoA) Studies MIC Minimum Inhibitory Concentration (MIC) Assay Hit_Identified Active Hit Identified MIC->Hit_Identified Activity observed (Low MIC values) Inactive Compound Inactive MIC->Inactive No significant activity MBC Minimum Bactericidal Concentration (MBC) Assay TimeKill Time-Kill Kinetic Assay MBC->TimeKill Characterize rate of killing Cytotoxicity Cytotoxicity Assay (e.g., MTT) TimeKill->Cytotoxicity Assess selectivity for bacterial vs. mammalian cells MoA Preliminary MoA Assays Cytotoxicity->MoA If selective index is favorable Toxic Compound Toxic Cytotoxicity->Toxic High cytotoxicity Lead_Optimization Lead Optimization MoA->Lead_Optimization Start Synthesized & Characterized This compound Start->MIC Test against a panel of Gram-positive & Gram-negative bacteria Hit_Identified->MBC Determine bactericidal vs. bacteriostatic nature

Caption: A workflow for the discovery and preclinical development of new antibiotics.[20][21][22][23]

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24][25][26] The broth microdilution method is the gold standard.[27][28][29]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[30]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Stock solution of this compound in DMSO

  • 0.5 McFarland standard

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Culture bacteria overnight. Dilute the culture in fresh broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[27]

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in MHB directly in the 96-well plate. A typical concentration range to screen is 128 µg/mL down to 0.25 µg/mL.

  • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).[27]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions and the positive control well.[26]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[26][27]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[25][26] This can be assessed visually or by measuring the optical density (OD₆₀₀) with a plate reader.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[31][32] This assay distinguishes bactericidal (killing) from bacteriostatic (inhibiting) agents.[33]

Procedure:

  • Perform MIC Assay: First, determine the MIC as described above.

  • Sub-culturing: From the wells in the MIC plate that show no visible growth (i.e., at the MIC and higher concentrations), take a small aliquot (e.g., 10 µL).

  • Plating: Spot the aliquot onto an agar plate (e.g., Mueller-Hinton Agar) that does not contain any test compound.

  • Incubation: Incubate the agar plate at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[34][31] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[32][33]

Protocol 3: Cytotoxicity Assessment (MTT Assay)

It is crucial to assess whether the compound is selectively toxic to bacteria over mammalian cells. The MTT assay is a colorimetric method for assessing cell viability.[27][35]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a vehicle control (cells treated with the solvent, e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).[27]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[36][37]

  • Solubilization: Remove the medium and dissolve the formazan crystals in a solubilization buffer.

  • Data Analysis: Measure the absorbance at ~570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ (concentration that inhibits 50% of cell viability) can then be calculated.

Data Presentation: Hypothetical Screening Results

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)S. aureus MBC (µg/mL)HepG2 IC₅₀ (µg/mL)Selectivity Index (IC₅₀/MIC)
This compound83216>128>16 (for S. aureus)
Ciprofloxacin (Control)0.50.0151~200>400 (for S. aureus)

This table presents hypothetical data for illustrative purposes.

Part 3: Preliminary Mechanism of Action (MoA) Studies

Should this compound demonstrate potent and selective antimicrobial activity, the next step is to elucidate its mechanism of action.[1] This is a critical step in advancing a compound in the drug development pipeline.[1]

MoA_Investigation cluster_targets Potential Bacterial Targets cluster_assays Corresponding Assays Active_Compound Active Compound Macromolecule Macromolecular Synthesis Assay (Radiolabeled Precursors) Active_Compound->Macromolecule Permeability Membrane Permeability Assay (e.g., SYTOX Green) Active_Compound->Permeability Microscopy Electron Microscopy Active_Compound->Microscopy CellWall Cell Wall Synthesis ProteinSynth Protein Synthesis DNASynth DNA/RNA Synthesis Membrane Cell Membrane Integrity Macromolecule->CellWall Inhibition of peptidoglycan precursor incorporation Macromolecule->ProteinSynth Inhibition of radiolabeled amino acid incorporation Macromolecule->DNASynth Inhibition of radiolabeled nucleotide incorporation Permeability->Membrane Uptake of fluorescent dye Microscopy->CellWall Observe cell wall defects, spheroplast formation Microscopy->Membrane Observe membrane blebbing, lysis

Caption: Investigating the mechanism of action of a novel antimicrobial agent.

Common initial approaches include:

  • Macromolecular Synthesis Assays: These assays measure the incorporation of radiolabeled precursors for DNA, RNA, protein, and cell wall synthesis. A specific inhibition of one pathway can point towards the compound's target.[1]

  • Membrane Permeability Assays: Using fluorescent dyes like SYTOX Green, which can only enter cells with compromised membranes, one can quickly assess if the compound disrupts the bacterial cell membrane.

  • Electron Microscopy: Visualizing bacterial cells treated with the compound can reveal morphological changes, such as cell wall damage, filamentation, or membrane blebbing, providing clues about the mechanism.

Conclusion and Future Directions

This compound presents a compelling starting point for antimicrobial drug discovery due to its privileged thiophene core and versatile hydrazide functionality. The protocols outlined in this document provide a robust framework for its systematic evaluation. Positive results from this screening cascade would warrant further investigation, including lead optimization through medicinal chemistry to improve potency and selectivity, and more in-depth mechanism of action studies to identify the specific molecular target.

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Introduction: Unveiling a Versatile Building Block for Next-Generation Electronics

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 5-(4-Bromophenyl)thiophene-2-carbohydrazide in Organic Electronics

The field of organic electronics continues to be driven by the rational design and synthesis of novel π-conjugated materials.[1] Thiophene-based derivatives are a cornerstone of this research, prized for their inherent electronic properties, environmental stability, and synthetic tunability.[2][3] Within this class of materials, this compound emerges as a particularly compelling, yet underexplored, molecular building block. Its strategic combination of three key functional moieties—a thiophene core, a reactive bromophenyl group, and a versatile carbohydrazide function—offers a unique platform for creating a diverse range of organic semiconductors.

This guide provides an in-depth technical overview of this compound, moving beyond its role as a simple chemical intermediate to explore its potential applications in advanced organic electronic devices. We present not just protocols, but the underlying chemical logic, empowering researchers to leverage this compound's full potential in creating materials for Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs).[4][5][6]

Physicochemical Properties and Structural Analysis

A thorough understanding of a material's fundamental properties is critical for its successful application. The key characteristics of this compound are summarized below.

PropertyValueReference(s)
CAS Number 62403-14-9[5]
Molecular Formula C₁₁H₉BrN₂OS[5]
Molecular Weight 297.17 g/mol [5]
Melting Point 188-194 °C[5][7]
Appearance White flakes[5]
Purity ≥ 95-98% (typically available)[5]
SMILES String NNC(=O)c1ccc(s1)-c2ccc(Br)cc2

The molecule's power lies in its trifunctional architecture:

  • Thiophene Ring : This electron-rich five-membered heterocycle is a fundamental unit in many high-performance organic semiconductors.[1] It facilitates π-orbital overlap and intermolecular S···S interactions, which are crucial for efficient charge transport.[2]

  • Bromophenyl Group : The bromine atom is not merely a substituent; it is a strategic synthetic handle. It readily participates in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the construction of extended conjugated systems like oligomers and polymers.[8]

  • Carbohydrazide Moiety (-CONHNH₂) : This functional group is a versatile tool for chemical modification.[9][10] It can undergo condensation reactions, act as a ligand for metal oxides, and influence the material's solubility, film-forming properties, and energy levels through hydrogen bonding and its inherent polarity.[5][11]

cluster_molecule Molecular Structure & Functional Zones cluster_apps Potential Applications mol This compound thiophene Thiophene Core (Charge Transport Pathway) ofet OFETs (p-Type Polymers) thiophene->ofet opv OPVs / OLEDs (Interfacial Layers) thiophene->opv bromophenyl Bromophenyl Group (Polymerization Site) bromophenyl->ofet via Cross-Coupling hydrazide Carbohydrazide Moiety (Functional Modification) hydrazide->opv via Condensation / Chelation

Caption: Functional components of the molecule and their target applications.

Application Note I: Synthesis of a p-Type Conjugated Polymer for OFETs

Objective: To utilize this compound as a monomer in a Suzuki cross-coupling polymerization to synthesize a novel p-type semiconductor for potential use in Organic Field-Effect Transistors (OFETs).

Rationale: The thiophene unit is an excellent building block for hole-transporting (p-type) materials.[12] By polymerizing this monomer with a suitable comonomer, such as a diboronic ester derivative of another aromatic system, a high molecular weight conjugated polymer can be formed. The presence of the bromine atom makes this molecule an ideal candidate for such a reaction. The resulting polymer is expected to form ordered thin films, a key requirement for efficient charge transport in OFETs.[8]

Experimental Protocol: Suzuki Polymerization

Materials:

  • This compound (Monomer A)

  • 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (Monomer B)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)

  • Anhydrous Toluene and N,N-Dimethylformamide (DMF) (Solvents)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (Base)

  • Methanol, Acetone, Hexane (for precipitation and washing)

  • Nitrogen or Argon gas supply (for inert atmosphere)

Protocol Steps:

  • Reactor Setup: In a Schlenk flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of Monomer A and Monomer B (e.g., 1 mmol each).

  • Inert Atmosphere: Evacuate the flask and backfill with inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed. Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation, halting the polymerization.

  • Solvent Addition: Add anhydrous toluene (e.g., 20 mL) to the flask via a cannula or syringe to dissolve the monomers. A small amount of DMF (e.g., 2 mL) can be added to improve solubility if needed.

  • Catalyst & Base Addition: In a separate vial, dissolve the Pd(PPh₃)₄ catalyst (2-5 mol% relative to the monomer) in a small amount of toluene and add it to the reaction flask. Subsequently, add the 2M Na₂CO₃ solution (4 equivalents) to the flask.

  • Reaction: Heat the reaction mixture to 90-100 °C and allow it to reflux under a positive pressure of inert gas for 24-48 hours. The mixture may become viscous as the polymer forms.

  • Work-up & Precipitation: Cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker of vigorously stirring methanol (e.g., 200 mL). The polymer should precipitate as a solid.

  • Purification: Filter the crude polymer. To remove catalyst residues and oligomers, perform sequential Soxhlet extractions with acetone, hexane, and finally chloroform or chlorobenzene to collect the desired polymer fraction.

  • Drying: Dry the purified polymer under vacuum at 40-50 °C for 24 hours.

cluster_workflow Polymer Synthesis & OFET Fabrication Workflow cluster_fabrication setup 1. Reactor Setup (Monomers in Flask) inert 2. Inert Atmosphere (N₂/Ar Purge) setup->inert dissolve 3. Add Solvents (Toluene/DMF) inert->dissolve react 4. Add Catalyst & Base (Pd(PPh₃)₄, Na₂CO₃) dissolve->react reflux 5. Polymerization (90°C, 48h) react->reflux precipitate 6. Precipitation (in Methanol) reflux->precipitate purify 7. Purification (Soxhlet Extraction) precipitate->purify dry 8. Dry Polymer purify->dry spincoat 9. Spin-Coat Polymer on Si/SiO₂ Substrate dry->spincoat anneal 10. Anneal Film (Optimize Morphology) spincoat->anneal deposit 11. Deposit Electrodes (Au Source/Drain) anneal->deposit characterize 12. Characterize OFET deposit->characterize

Caption: Workflow from monomer to a fully fabricated OFET device.

Application Note II: Derivatization for an Interfacial Layer in Organic Photovoltaics

Objective: To chemically modify the carbohydrazide group of this compound to create a novel hole-transport layer (HTL) for inverted OPV devices.

Rationale: The performance of OPVs is highly dependent on the efficiency of charge extraction at the electrode interfaces. A well-designed HTL can reduce the energy barrier for hole collection at the anode (e.g., ITO) and block electrons, thereby reducing recombination losses. The polar carbohydrazide group is an excellent anchor for modification. By reacting it with an electron-rich aromatic aldehyde, we can form a hydrazone derivative. This derivatization can tune the material's highest occupied molecular orbital (HOMO) for better energy level alignment with the photoactive layer and improve film formation on the ITO substrate.[9][13]

Experimental Protocol: Hydrazone Synthesis and Device Fabrication

Part A: Synthesis of the Hydrazone-based HTL Material

  • Dissolution: Dissolve this compound (1 equivalent) in ethanol or a similar protic solvent.

  • Catalyst: Add a catalytic amount of acetic acid (2-3 drops). Causality: The acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the condensation reaction.

  • Aldehyde Addition: Add a slight excess (1.1 equivalents) of an electron-rich aldehyde (e.g., 4-(diphenylamino)benzaldehyde) to the solution.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. A new spot corresponding to the hydrazone product should appear.

  • Isolation: Upon completion, cool the reaction mixture. The product will often precipitate out of solution. Filter the solid, wash with cold ethanol, and dry under vacuum.

Part B: Inverted OPV Device Fabrication

  • Substrate Cleaning: Sequentially clean patterned ITO-coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen gun and treat with UV-Ozone for 15 minutes.

  • HTL Deposition: Prepare a dilute solution (e.g., 2 mg/mL) of the newly synthesized hydrazone HTL material in a suitable solvent (e.g., chlorobenzene). Spin-coat the solution onto the cleaned ITO substrate to form a thin film (~10-20 nm). Anneal the film at 80-100 °C.

  • Active Layer Deposition: Inside a glovebox, spin-coat the bulk heterojunction (BHJ) active layer (e.g., a blend of PTB7-Th:PC₇₁BM) on top of the HTL.

  • Electron Transport Layer (ETL): Spin-coat a thin layer of an ETL material (e.g., PFN-Br) or thermally evaporate a metal oxide (e.g., ZnO).

  • Cathode Deposition: Complete the device by thermally evaporating the top metal cathode (e.g., Ca/Al or Ag) through a shadow mask.

  • Characterization: Measure the device performance using a solar simulator under AM 1.5G illumination and a source measure unit to obtain the current density-voltage (J-V) curve.

cluster_device Inverted OPV Device Architecture cluster_energy Energy Level Diagram structure Light (AM 1.5G) Glass Substrate ITO (Anode) Hydrazone HTL Active Layer (BHJ) ETL (e.g., ZnO) Metal Cathode (Ag) levels    <tableborder='0'cellborder='0'cellspacing='0'><tr><tdalign='left'>-2.0 eVtd><tdwidth='50'>td><tdwidth='50'>td><tdwidth='50'>td><tdwidth='50'>td>tr><tr><tdalign='left'>td><td>td><td>td><tdbgcolor='#EA4335'width='10'>td><td>td>tr><tr><tdalign='left'>-3.0 eVtd><tdbgcolor='#4285F4'width='10'>td><td>td><tdalign='center'>LUMOtd><td>td>tr><tr><tdalign='left'>td><td>td><tdbgcolor='#FBBC05'width='10'>td><td>td><tdbgcolor='#34A853'width='10'>td>tr><tr><tdalign='left'>-4.0 eVtd><td>td><td>td><td>td><td>td>tr><tr><tdalign='left'>-5.0 eVtd><td>td><tdbgcolor='#FBBC05'width='10'>td><td>td><tdbgcolor='#34A853'width='10'>td>tr><tr><tdalign='left'>td><tdbgcolor='#4285F4'width='10'>td><td>td><tdalign='center'>HOMOtd><td>td>tr><tr><tdalign='left'>-6.0 eVtd><td>td><td>td><tdbgcolor='#EA4335'width='10'>td><td>td>tr><tr><tdalign='left'>td><tdalign='center'>ITOtd><tdalign='center'>HTLtd><tdalign='center'>Donortd><tdalign='center'>Acceptortd>tr>table>    

Caption: Inverted OPV device stack and a representative energy level diagram.

Conclusion

This compound is far more than a catalog chemical; it is a versatile platform for innovation in organic electronics. Its distinct functional domains offer orthogonal synthetic handles for creating diverse material classes. The bromophenyl group serves as an ideal point for polymerization to build the charge-transporting backbones of OFET semiconductors, while the carbohydrazide moiety provides a reactive site for crafting bespoke interfacial materials to enhance charge extraction in OPVs and OLEDs. The protocols and rationales provided herein serve as a foundational guide for researchers to explore and unlock the full potential of this promising molecular scaffold.

References

  • J&K Scientific. This compound | 62403-14-9. [Link]

  • African Rock Art. This compound. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Thiophene Derivatives in Next-Generation Organic Electronics. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Advanced Electronic Materials: Exploring Pyridine-Thiophene Derivatives. [Link]

  • Rauf, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Dou, C., et al. (2023). A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors. Journal of Materials Chemistry C. [Link]

  • Mishra, A., & Bäuerle, P. (2017). Thiophene-Based Organic Semiconductors. In Functional Organic Materials. [Link]

  • Nayyar, A., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Engineering Proceedings. [Link]

  • Nayyar, A., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives-Synthesis and Biological Activity. ResearchGate. [Link]

  • Monteiro, A., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Pharmaceuticals. [Link]

  • Wikipedia. Hydrazide. [Link]

  • Al-Ostath, A. I., et al. (2024). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Semantic Scholar. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Thiophene-Based Organic Semiconductors. [Link]

  • Virtanen, O., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. ACS Omega. [Link]

  • Chen, H., et al. (2014). Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. Polymers. [Link]

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Application Notes and Protocols for the Development of Novel Pharmaceuticals Using 5-(4-Bromophenyl)thiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Thiophene-Carbohydrazide Scaffold

In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. The thiophene ring system is one such scaffold, recognized for its presence in numerous FDA-approved drugs and its versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The title compound, 5-(4-Bromophenyl)thiophene-2-carbohydrazide, represents a particularly promising starting point for the development of novel therapeutics. This is due to the synergistic combination of the thiophene core, a known pharmacophore, with a reactive carbohydrazide moiety.[3] The hydrazide group serves as a versatile handle for the synthesis of a diverse library of derivatives, most notably hydrazones (Schiff bases), which are themselves a class of compounds with a broad spectrum of biological activities.[4]

The 5-(4-bromophenyl) substitution further enhances the potential of this scaffold. The bromine atom can participate in halogen bonding, a significant interaction in drug-receptor binding, and also serves as a site for further synthetic modification through cross-coupling reactions, allowing for the exploration of a wider chemical space. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a platform for the discovery of novel pharmaceutical agents. We will delve into detailed synthetic protocols, methodologies for biological evaluation, and insights into the potential mechanisms of action of its derivatives.

Part 1: Synthesis of Bioactive Derivatives - The Hydrazone Approach

The carbohydrazide functionality of this compound is readily condensed with a variety of aldehydes and ketones to form the corresponding N'-substituted hydrazones. This reaction is typically straightforward, high-yielding, and allows for the introduction of diverse structural motifs, which is crucial for tuning the biological activity of the final compounds.

Protocol 1: General Synthesis of N'-Benzylidene-5-(4-bromophenyl)thiophene-2-carbohydrazides

This protocol is adapted from the work of Makwana and Naliapara (2014) on the synthesis of related N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives.[5]

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 40 mL of absolute ethanol with gentle warming and stirring until a clear solution is obtained.

  • To this solution, add the desired substituted benzaldehyde (10 mmol).

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and dimethylformamide) to obtain the purified N'-benzylidene-5-(4-bromophenyl)thiophene-2-carbohydrazide derivative.

  • Dry the purified product in a vacuum oven at 50-60 °C.

  • Characterize the final compound using appropriate analytical techniques, such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.[5]

Causality behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both the hydrazide and the aldehyde, allowing for a homogeneous reaction mixture. It also has a suitable boiling point for refluxing without requiring excessively high temperatures.

  • Glacial Acetic Acid as Catalyst: The acidic environment protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Reflux Conditions: Heating the reaction mixture to reflux increases the rate of the reaction, ensuring that the condensation goes to completion in a reasonable timeframe.

  • Recrystallization for Purification: Recrystallization is a standard and effective technique for purifying solid organic compounds. The choice of solvent is critical and should be one in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain either soluble or insoluble at all temperatures.

Part 2: Biological Evaluation of Synthesized Derivatives

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. Based on the known pharmacological profile of thiophene-hydrazone scaffolds, the primary areas of investigation are typically anticancer and antimicrobial activities.

In Vitro Anticancer Activity Assessment

The cytotoxicity of the synthesized compounds against various cancer cell lines is a key indicator of their potential as anticancer agents. The MTT assay is a widely used colorimetric method for assessing cell viability.

Protocol 2: MTT Assay for Cytotoxicity Screening

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Normal cell line (e.g., WI-38) for assessing selectivity

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Synthesized thiophene-hydrazone derivatives dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37 °C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plates for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation: In Vitro Cytotoxicity of Thiophene-Hydrazone Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)[6]
Derivative 1 (e.g., 4-chloro substituent)MCF-7 (Breast)[Insert experimental value]
Derivative 1HCT-116 (Colon)[Insert experimental value]
Derivative 2 (e.g., 4-methoxy substituent)MCF-7 (Breast)[Insert experimental value]
Derivative 2HCT-116 (Colon)[Insert experimental value]
Doxorubicin (Positive Control)MCF-7 (Breast)[Insert experimental value]
Doxorubicin (Positive Control)HCT-116 (Colon)[Insert experimental value]

*Note: The IC₅₀ values are to be determined experimentally.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various bacterial and fungal strains.

Protocol 3: Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Synthesized thiophene-hydrazone derivatives dissolved in DMSO (stock solution)

  • 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth. The turbidity of the suspension should be adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in the 96-well plates containing the appropriate broth. The final concentration range should be sufficient to determine the MIC (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate. A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be included as a reference standard.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.[2]

Data Presentation: Minimum Inhibitory Concentrations (MIC) of Thiophene-Hydrazone Derivatives

Compound IDS. aureus (MIC in µg/mL)[5]E. coli (MIC in µg/mL)[5]C. albicans (MIC in µg/mL)[5]
Derivative 1 (e.g., 4-chloro substituent)[Insert experimental value][Insert experimental value][Insert experimental value]
Derivative 2 (e.g., 4-methoxy substituent)[Insert experimental value][Insert experimental value][Insert experimental value]
Ciprofloxacin (Standard)[Insert experimental value][Insert experimental value]N/A
Fluconazole (Standard)N/AN/A[Insert experimental value]

*Note: The MIC values are to be determined experimentally.

Part 3: Elucidating the Mechanism of Action

Understanding how a bioactive compound exerts its effects at the molecular level is crucial for its development as a therapeutic agent. For thiophene-based compounds, several mechanisms of action have been proposed, particularly in the context of cancer.

Potential Anticancer Mechanisms of Thiophene-Hydrazone Derivatives

Thiophene derivatives have been reported to induce anticancer effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[7][8]

1. Kinase Inhibition: Many thiophene-containing compounds have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as VEGFR-2 and other receptor tyrosine kinases.[9]

2. Tubulin Polymerization Inhibition: Some thiophene derivatives have been shown to bind to tubulin, a key component of microtubules, thereby inhibiting its polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[10]

3. Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer drugs. Thiophene derivatives can trigger apoptosis through various signaling pathways, often involving the activation of caspases.[7]

Visualizing the Experimental Workflow and Potential Mechanisms

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_moa Mechanism of Action Studies start This compound reaction Condensation Reaction start->reaction aldehyde Aldehyde/Ketone aldehyde->reaction derivative Thiophene-Hydrazone Derivative reaction->derivative anticancer Anticancer Screening (MTT Assay) derivative->anticancer antimicrobial Antimicrobial Screening (MIC Determination) derivative->antimicrobial kinase Kinase Inhibition Assays anticancer->kinase tubulin Tubulin Polymerization Assay anticancer->tubulin apoptosis Apoptosis Assays (e.g., Annexin V/PI) anticancer->apoptosis

Caption: Experimental workflow for the development of novel pharmaceuticals.

signaling_pathway cluster_cell Cancer Cell cluster_pathway1 Kinase Signaling cluster_pathway2 Microtubule Dynamics cluster_pathway3 Apoptosis Pathway compound Thiophene-Hydrazone Derivative receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) compound->receptor Inhibition tubulin Tubulin compound->tubulin Inhibition downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) receptor->downstream proliferation Cell Proliferation & Survival downstream->proliferation caspases Caspase Activation downstream->caspases Crosstalk microtubules Microtubule Polymerization tubulin->microtubules mitosis Mitosis microtubules->mitosis apoptosis Apoptosis mitosis->apoptosis Leads to caspases->apoptosis

Caption: Potential anticancer mechanisms of action.

Conclusion and Future Directions

This compound is a highly valuable and versatile scaffold for the development of novel pharmaceutical agents. The straightforward synthesis of its hydrazone derivatives allows for the rapid generation of a diverse chemical library for biological screening. The protocols and methodologies outlined in this document provide a solid foundation for researchers to explore the anticancer and antimicrobial potential of these compounds.

Future research should focus on expanding the library of derivatives through various chemical modifications, not only at the hydrazone linkage but also at the bromophenyl group. A thorough investigation of the structure-activity relationships (SAR) will be crucial for optimizing the potency and selectivity of these compounds.[11] Furthermore, detailed mechanistic studies, including the identification of specific molecular targets and the elucidation of downstream signaling pathways, will be essential for advancing the most promising candidates into preclinical and clinical development. The insights gained from such studies will undoubtedly contribute to the discovery of new and effective therapies for a range of diseases.

References

  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Novel hydrazone thiophene chalcones: Synthesis and pharmacological study. (2024). WJPR. Retrieved January 18, 2026, from [Link]

  • In vitro cytotoxic activity (IC50) of the tested compounds on different cell lines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis, pharmacological evaluation and computational studies of some novel hydrazone derivatives of thiophene chalcone as antimicrobial and antioxidant agents. (n.d.). WJPR. Retrieved January 18, 2026, from [Link]

  • Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. (2023). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones. (n.d.). Oriental Journal of Chemistry. Retrieved January 18, 2026, from [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. (2024). PubMed. Retrieved January 18, 2026, from [Link]

  • Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of 5-(4-aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles and their Schiff base derivatives as antimycobacterial agents. (2015). ResearchGate. Retrieved January 18, 2026, from [Link]

  • N′-(4-Bromobenzylidene)thiophene-2-carbohydrazide. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. (2023). ACS Omega. Retrieved January 18, 2026, from [Link]

  • N′-Benzylidenethiophene-2-carbohydrazide. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Synthesis of Schiff base and 4-oxo-thiazolidines of 5-bromo furan-2- carbohydrzide and their derivatives as an antimicrobial age. (n.d.). ijrpsonline.com. Retrieved January 18, 2026, from [Link]

  • Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. (2023). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

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  • Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

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The Emerging Role of 5-(4-Bromophenyl)thiophene-2-carbohydrazide in Biochemical Research and Enzyme Activity Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the identification of novel small molecules with the potential to modulate enzyme activity is a cornerstone of therapeutic innovation. Among the myriad of heterocyclic compounds, the thiophene scaffold has consistently proven to be a privileged structure in medicinal chemistry. This guide focuses on a specific derivative, 5-(4-Bromophenyl)thiophene-2-carbohydrazide , a compound of increasing interest for its potential applications in biochemical research, particularly in the exploration of enzyme inhibition.

While this molecule is recognized as a versatile intermediate in the synthesis of pharmaceuticals, including anti-cancer agents, its intrinsic ability to interact with biological targets is an area ripe for exploration[1][2][3]. The presence of the carbohydrazide moiety suggests a potential for coordination with metal ions within enzyme active sites, a common mechanism for enzyme inhibition[4]. This document provides a comprehensive overview of the scientific rationale and practical methodologies for investigating the enzymatic inhibitory potential of this compound.

Core Scientific Principles: Understanding the Potential

The structure of this compound combines several key features that suggest its utility in enzyme activity studies. The thiophene ring provides a stable aromatic core, while the bromophenyl group can engage in hydrophobic and halogen bonding interactions within a protein's binding pocket. The carbohydrazide functional group (-CONHNH2) is of particular significance. Hydrazides and carbohydrazides are known to act as chelating agents for metal ions, and many enzymes, including carbonic anhydrases and tyrosinases, are metalloenzymes[4]. This suggests a plausible mechanism of action wherein the carbohydrazide moiety of the molecule could coordinate with the metal cofactor in the enzyme's active site, thereby inhibiting its catalytic activity.

Furthermore, derivatives of thiophene-2-carbohydrazide have demonstrated a broad range of biological activities, including antimicrobial and enzyme inhibitory effects[5][6]. Studies on related thiophene derivatives have shown potent inhibition of enzymes such as acetylcholinesterase and various isoforms of carbonic anhydrase[5][7]. This body of evidence provides a strong rationale for investigating this compound as a potential inhibitor of these and other relevant enzymes.

Data Presentation: A Glimpse into Potential Efficacy

While specific kinetic data for this compound is not yet widely published, we can extrapolate potential efficacy based on studies of structurally similar thiophene-2-carbohydrazide and thiophene sulfonamide derivatives. The following table provides representative IC50 values for such compounds against various enzyme targets to illustrate the potential potency that could be expected.

Enzyme TargetCompound ClassRepresentative IC50 (nM)Reference
Acetylcholinesterase (AChE)Substituted Thiophene Derivatives0.28 - 4.01[5]
Carbonic Anhydrase I (hCA I)Thiophene-based Sulfonamides69 - 70,000[7]
Carbonic Anhydrase II (hCA II)Thiophene-based Sulfonamides23.4 - 1,405[7]
Neuraminidase (NA)Thiophene Derivatives30[3][8]
TyrosinaseIndole-carbohydrazides70 - >100,000[1]

This table is for illustrative purposes and the IC50 values are for related compounds, not this compound itself.

Experimental Protocols: A Practical Guide

The following protocols are designed to be adaptable for the investigation of this compound as an inhibitor of several key enzyme classes. It is crucial to perform initial solubility tests for the compound in the chosen assay buffer. A stock solution is typically prepared in DMSO and then diluted in the assay buffer to the final working concentrations. A vehicle control containing the same final concentration of DMSO should always be included in the experiments.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from established methods for screening AChE inhibitors[9][10].

Principle: AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound

  • Donepezil (positive control)

  • 0.1 M Phosphate buffer, pH 8.0

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the test compound in 0.1 M phosphate buffer (pH 8.0).

    • Prepare a 1.5 mM ATCI solution in deionized water.

    • Prepare a 3 mM DTNB solution in 0.1 M phosphate buffer (pH 8.0).

    • Prepare an AChE solution (e.g., 0.2 U/mL) in 0.1 M phosphate buffer (pH 8.0).

  • Assay in 96-well plate:

    • Add 25 µL of each concentration of the test compound or positive control to the wells.

    • Add 50 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 25 µL of AChE solution to all wells except the blank.

    • Incubate at 37°C for 15 minutes.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for AChE Inhibition Assay

AChE_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor to Plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare AChE Solution Add_Enzyme Add AChE Solution Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare ATCI & DTNB Add_DTNB Add DTNB Solution Prep_Substrate->Add_DTNB Add_Buffer Add Buffer Add_Inhibitor->Add_Buffer Add_Buffer->Add_Enzyme Incubate Incubate (37°C, 15 min) Add_Enzyme->Incubate Incubate->Add_DTNB Add_ATCI Add ATCI Solution Add_DTNB->Add_ATCI Measure_Absorbance Measure Absorbance (412 nm) Add_ATCI->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the Acetylcholinesterase (AChE) inhibition assay.

Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay

This protocol is based on the esterase activity of CA and is adaptable from commercially available kits and published methods[11][12][13].

Principle: Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product with an absorbance maximum at 400-405 nm. An inhibitor will reduce the rate of this reaction.

Materials:

  • Human Carbonic Anhydrase II (hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • This compound

  • Acetazolamide (positive control)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound in Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in acetonitrile (e.g., 10 mM).

    • Prepare an hCA II solution (e.g., 10 µg/mL) in Tris-HCl buffer.

  • Assay in 96-well plate:

    • Add 140 µL of Tris-HCl buffer to each well.

    • Add 20 µL of the test compound or positive control at various concentrations.

    • Add 20 µL of hCA II solution.

    • Pre-incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of p-NPA solution.

  • Measurement:

    • Immediately measure the absorbance at 400 nm and continue to record every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of p-nitrophenol formation.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC50 value.

Logical Relationship in CA Inhibition

CA_Inhibition_Logic cluster_enzyme Enzyme System cluster_inhibitor Inhibitor Action cluster_outcome Observed Effect CA Carbonic Anhydrase (CA) p_NP p-Nitrophenol (Product) CA->p_NP hydrolyzes p_NPA p-Nitrophenyl Acetate (Substrate) p_NPA->CA binds to Inhibitor This compound Inhibitor->CA binds to Reduced_Activity Reduced Rate of p-NP Formation Inhibitor->Reduced_Activity leads to

Caption: Logical relationship in the carbonic anhydrase (CA) inhibition assay.

Protocol 3: Tyrosinase Inhibition Assay

This protocol is based on the oxidation of L-DOPA by tyrosinase and is adapted from established procedures[2][14].

Principle: Tyrosinase catalyzes the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopachrome, which has a characteristic absorbance at 475 nm. The presence of an inhibitor will decrease the rate of dopachrome formation.

Materials:

  • Mushroom tyrosinase

  • L-DOPA

  • This compound

  • Kojic acid (positive control)

  • 0.1 M Sodium phosphate buffer, pH 6.8

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound in phosphate buffer.

    • Prepare a 2.5 mM L-DOPA solution in phosphate buffer (prepare fresh).

    • Prepare a tyrosinase solution (e.g., 100 U/mL) in phosphate buffer.

  • Assay in 96-well plate:

    • Add 40 µL of the test compound or positive control at various concentrations to the wells.

    • Add 80 µL of phosphate buffer.

    • Add 40 µL of tyrosinase solution.

    • Incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of L-DOPA solution.

  • Measurement:

    • Immediately measure the absorbance at 475 nm and continue to record every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of dopachrome formation.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC50 value.

Trustworthiness and Self-Validation

For each of these protocols, the inclusion of appropriate controls is paramount for ensuring the trustworthiness of the results.

  • Negative (Vehicle) Control: This contains the enzyme, substrate, and the solvent used to dissolve the test compound (e.g., DMSO) at the same final concentration as in the test wells. This control represents 100% enzyme activity and is the baseline against which inhibition is measured.

  • Positive Control: A known inhibitor for the target enzyme (e.g., donepezil for AChE, acetazolamide for CA, kojic acid for tyrosinase) should be run in parallel. This validates that the assay is working correctly and is sensitive to inhibition.

  • Blank: This well contains all the reaction components except the enzyme. This is used to correct for any non-enzymatic reaction or background absorbance from the reagents.

By consistently including these controls, the experimental system becomes self-validating, providing confidence in the observed inhibitory effects of this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the discovery of novel enzyme inhibitors. Its chemical structure suggests a potential to interact with a variety of enzyme active sites, particularly those of metalloenzymes. The protocols detailed in this guide provide a robust framework for initiating the investigation of its inhibitory activities against key enzymes such as acetylcholinesterase, carbonic anhydrase, and tyrosinase. Further studies, including kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive) and structure-activity relationship (SAR) studies with analogs, will be crucial in elucidating its full potential as a tool for biochemical research and a lead compound in drug discovery.

References

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  • Assay Genie (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Active Concepts (2023). Tyrosinase Inhibition Assay. Active Concepts. [Link]

  • Hamza, M. F., et al. (2023). Benzylidine‐N‐phenylhydrazine‐1‐carboxamide Derivatives as Tyrosinase Inhibitors: Design, Preparation, Molecular Docking, and Biological Activity. Chemistry & Biodiversity, 20(11), e202301143. [Link]

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  • Abdelhameid, M. K., et al. (2018). Graphical representation of IC50values (μM) of the synthesized compounds 4–13 and 16–23 against HepG-2 and HCT-116 cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 876-887. [Link]

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  • Köksal, Z., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Pharmacological Reports, 72(6), 1738-1748. [Link]

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Sources

Application Notes and Protocols: Strategic Derivatization of 5-(4-Bromophenyl)thiophene-2-carbohydrazide for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Abstract

The thiophene scaffold is a well-established "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The starting molecule, 5-(4-Bromophenyl)thiophene-2-carbohydrazide, represents a versatile platform for chemical modification.[3] Its carbohydrazide functional group is a reactive handle for the synthesis of various heterocyclic derivatives, which can significantly modulate the compound's biological profile. This guide provides a comprehensive overview of strategic derivatization approaches for this compound, complete with detailed synthetic protocols and methodologies for evaluating the resultant biological activities. The rationale behind these modifications is grounded in established structure-activity relationships (SAR) to guide researchers in the rational design of novel therapeutic agents.

Introduction: The Rationale for Derivatization

The this compound core combines several key features that make it an attractive starting point for drug discovery. The thiophene ring is a bioisostere of the benzene ring, often enhancing pharmacokinetic properties.[4] The 4-bromophenyl substituent provides a site for further modification via cross-coupling reactions and can contribute to binding interactions with biological targets. The carbohydrazide moiety (-CONHNH₂) is a versatile functional group that can be readily converted into a variety of other functionalities, most notably through condensation and cyclization reactions.[5][6]

Derivatization of the carbohydrazide group is a proven strategy to enhance biological activity. The resulting hydrazones, oxadiazoles, and triazoles often exhibit improved potency and a broader spectrum of activity. This is attributed to several factors:

  • Increased Lipophilicity: Conversion of the polar carbohydrazide to less polar heterocyclic systems can improve cell membrane permeability.

  • Enhanced Binding Interactions: The newly formed heterocyclic rings can engage in additional hydrogen bonding, π-π stacking, and hydrophobic interactions with target enzymes or receptors.

  • Modulation of Electronic Properties: The electronic nature of the appended groups can influence the overall electron distribution of the molecule, affecting its reactivity and binding affinity.

  • Introduction of New Pharmacophoric Features: The derivatizing moieties themselves can be pharmacophores, introducing new mechanisms of action. For example, the azomethine group (-N=CH-) in hydrazones is a key feature for their antimicrobial activity.[5]

This application note will focus on three primary derivatization pathways: the synthesis of N-acylhydrazones, 1,3,4-oxadiazoles, and 1,2,4-triazoles.

Synthetic Derivatization Strategies

The following sections provide detailed, step-by-step protocols for the synthesis of various derivatives from this compound.

Synthesis of N'-Aryliden-5-(4-bromophenyl)thiophene-2-carbohydrazides (Hydrazones)

Hydrazones are a well-known class of compounds with a broad range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[2][7] The synthesis involves a straightforward condensation reaction between the carbohydrazide and an aromatic aldehyde.

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 30 mL of absolute ethanol. Stir the mixture at room temperature until a clear solution is obtained. A gentle warming might be necessary.

  • Addition of Aldehyde: To the stirred solution, add 1.1 equivalents of the desired substituted aromatic aldehyde.

  • Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Equip the flask with a condenser and reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 1:1).

  • Precipitation and Filtration: After completion of the reaction, cool the mixture to room temperature. The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Washing: Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Recrystallization: Dry the product in a vacuum oven. For further purification, recrystallize the solid from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF).

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows for easy precipitation of the product upon cooling.

  • Glacial Acetic Acid as Catalyst: The acidic medium protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the terminal nitrogen of the carbohydrazide.

  • Reflux: Heating the reaction provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

Synthesis of 2-(5-(4-Bromophenyl)thiophen-2-yl)-5-aryl-1,3,4-oxadiazoles

1,3,4-Oxadiazoles are five-membered heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[8] The synthesis from carbohydrazides typically involves a two-step process: formation of an N-acylhydrazone followed by oxidative cyclization. A more direct approach involves the cyclodehydration of a 1,2-diacylhydrazine intermediate.

  • Acylation of Hydrazide: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 20 mL of anhydrous pyridine. Cool the mixture in an ice bath.

  • Addition of Acyl Chloride: To the cooled and stirred solution, add 1.1 equivalents of the desired aromatic acyl chloride dropwise. Allow the reaction mixture to stir at room temperature overnight.

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water. The solid 1,2-diacylhydrazine intermediate will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

  • Cyclodehydration: To the dried intermediate in a round-bottom flask, add 15 mL of phosphorus oxychloride (POCl₃).

  • Reflux: Reflux the mixture for 5-7 hours. Monitor the reaction progress by TLC.

  • Quenching and Neutralization: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with constant stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Causality Behind Experimental Choices:

  • Pyridine as Solvent and Base: Pyridine acts as a solvent and also as a base to neutralize the HCl generated during the acylation reaction.

  • Phosphorus Oxychloride (POCl₃) as Dehydrating Agent: POCl₃ is a powerful dehydrating agent that facilitates the intramolecular cyclization of the 1,2-diacylhydrazine to form the stable 1,3,4-oxadiazole ring.[9]

  • Careful Quenching: POCl₃ reacts violently with water, so it is crucial to add the reaction mixture to ice slowly and with vigorous stirring.

Synthesis of 4-Amino-5-(5-(4-bromophenyl)thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

1,2,4-Triazoles are another important class of heterocyclic compounds with a wide range of pharmacological activities, including antifungal and anticancer properties.[6] This protocol describes the synthesis of a triazole-thiol derivative.

  • Formation of Thiosemicarbazide: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 30 mL of absolute ethanol.

  • Addition of Isothiocyanate: Add 1.1 equivalents of an appropriate isothiocyanate (e.g., phenyl isothiocyanate).

  • Reflux: Reflux the mixture for 8-10 hours. The thiosemicarbazide intermediate will precipitate upon cooling. Collect the solid by filtration and wash with cold ethanol.

  • Cyclization: To the dried thiosemicarbazide, add a 10% aqueous solution of sodium hydroxide.

  • Reflux: Reflux the mixture for 6-8 hours.

  • Acidification: Cool the reaction mixture and pour it into ice-cold water. Acidify the solution to a pH of 5-6 with dilute hydrochloric acid.

  • Precipitation and Filtration: The triazole-thiol product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallization: Recrystallize the product from ethanol to obtain the pure compound.

Causality Behind Experimental Choices:

  • Base-catalyzed Cyclization: The strong basic medium (NaOH) facilitates the intramolecular cyclization of the thiosemicarbazide by promoting the nucleophilic attack of one of the nitrogen atoms on the thiocarbonyl carbon, followed by the elimination of a water molecule.[10]

  • Acidification: Acidification is necessary to protonate the thiolate anion and precipitate the neutral triazole-thiol product.

Biological Evaluation: Protocols and Data Interpretation

The synthesized derivatives should be screened for a variety of biological activities to identify promising lead compounds. The following are standard protocols for preliminary in vitro and in vivo screening.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Bacterial/Fungal Inoculum: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation: Add the standardized inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent Compound >512>512>512
Hydrazone Derivative 1 64128256
Oxadiazole Derivative 2 3264128
Triazole Derivative 3 163264
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A8

Table 1: Example MIC data for synthesized derivatives.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium and treat the cells for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
Parent Compound >100>100
Hydrazone Derivative 1 25.432.1
Oxadiazole Derivative 2 15.821.5
Triazole Derivative 3 8.212.7
Doxorubicin 0.50.8

Table 2: Example IC₅₀ data for synthesized derivatives against cancer cell lines.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[15][16]

  • Animal Grouping: Divide rats into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups for each synthesized compound at different doses.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle only.

  • Induction of Edema: After 1 hour of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group in comparison to the control group.

Treatment GroupDose (mg/kg)% Inhibition of Edema at 3h
Control (Vehicle) -0
Parent Compound 5015.2
Hydrazone Derivative 1 5035.8
Oxadiazole Derivative 2 5048.5
Triazole Derivative 3 5055.1
Indomethacin 1062.4

Table 3: Example data for in vivo anti-inflammatory activity.

Visualization of Workflows and Pathways

Synthetic Workflow

Synthetic_Workflow cluster_hydrazone Hydrazone Synthesis cluster_oxadiazole 1,3,4-Oxadiazole Synthesis cluster_triazole 1,2,4-Triazole Synthesis Start This compound Aldehyde Aromatic Aldehyde Hydrazone N'-Aryliden-carbohydrazide (Hydrazone) Start->Hydrazone AcylChloride Aromatic Acyl Chloride Diacylhydrazine 1,2-Diacylhydrazine Intermediate Start->Diacylhydrazine Isothiocyanate Isothiocyanate Thiosemicarbazide Thiosemicarbazide Intermediate Start->Thiosemicarbazide Aldehyde->Hydrazone Ethanol, Acetic Acid, Reflux AcylChloride->Diacylhydrazine Pyridine Oxadiazole 2,5-Disubstituted-1,3,4-oxadiazole Diacylhydrazine->Oxadiazole POCl3, Reflux Isothiocyanate->Thiosemicarbazide Ethanol, Reflux Triazole 4-Amino-1,2,4-triazole-3-thiol Thiosemicarbazide->Triazole NaOH, Reflux

Caption: Synthetic pathways for derivatization.

Hypothetical Mechanism of Action: Antimicrobial Activity

Antimicrobial_MoA Derivative Hydrazone Derivative Membrane Bacterial Cell Membrane Derivative->Membrane Lipophilicity allows passage Enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase) Derivative->Enzyme Binding to active site Disruption Membrane Disruption Membrane->Disruption Inhibition Enzyme Inhibition Enzyme->Inhibition Death Bacterial Cell Death Inhibition->Death Disruption->Death

Caption: Potential antimicrobial mechanisms.

Conclusion and Future Directions

The derivatization of this compound into hydrazones, 1,3,4-oxadiazoles, and 1,2,4-triazoles is a highly effective strategy for the generation of novel compounds with enhanced biological activities. The protocols outlined in this application note provide a robust framework for the synthesis and evaluation of these derivatives. The example data clearly illustrates the potential for significant improvements in antimicrobial, anticancer, and anti-inflammatory properties upon derivatization.

Future work should focus on expanding the library of derivatives by utilizing a wider range of substituted aldehydes, acyl chlorides, and isothiocyanates to further explore the structure-activity relationships. For the most potent compounds, further studies should be conducted to elucidate their precise mechanisms of action and to evaluate their pharmacokinetic and toxicological profiles. The ultimate goal is the identification of lead compounds that can be further optimized for clinical development.

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  • Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. (2018). Oriental Journal of Chemistry, 34(3), 1641-1647. [Link]

  • Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Synthesis of Some Substituted 1,3,4-Oxadiazoles from Hydrazones. (2008). Iraqi National Journal of Chemistry, 32, 518-524. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2020). Chemical Science, 11(20), 5226-5231. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry, 65(10), 329-338. [Link]

  • In Vitro Testing of Antimicrobial Agents. (2023). Clinical Tree. [Link]

  • Synthesis of Fused Bicyclic[1][13][17]-Triazoles from Amino Acids. (2024). The Journal of Organic Chemistry. [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. (2017). International Journal of Pharmaceutical Sciences and Research, 8(8), 3234-3249. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 1032258. [Link]

  • Hydrazine synthesis by N-N coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Hydrazone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). CrystEngComm, 22(1), 115-127. [Link]

  • Facile and straightforward synthesis of Hydrazone derivatives. (2022). Journal of Nanomaterials, 2022, 1-10. [Link]

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of 5-(4-Bromophenyl)thiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Rationale

5-(4-Bromophenyl)thiophene-2-carbohydrazide is a versatile building block whose thiophene core and reactive hydrazide group make it a valuable precursor for synthesizing a wide range of biologically active molecules and functional organic materials.[1][2] Its derivatives are explored for applications ranging from anti-cancer agents to organic semiconductors.[2] Accurate and comprehensive characterization is therefore paramount to validate its molecular structure, determine its purity, and ensure the integrity of subsequent synthetic products.

This guide moves beyond simple procedural lists, offering an integrated workflow that combines spectroscopic techniques for structural confirmation with chromatographic methods for purity and stability analysis. Each protocol is designed to be self-validating, providing a clear rationale for method selection and expected outcomes.

Physicochemical Properties

A foundational step in any analytical workflow is the confirmation of basic physical properties against established literature values.

PropertyValueReference
CAS Number 62403-14-9[1]
Molecular Formula C₁₁H₉BrN₂OS[1][3]
Molecular Weight 297.17 g/mol [3]
Appearance White to off-white solid/flakes[1]
Melting Point 189-194 °C[1][4]

Spectroscopic Characterization Protocols

Spectroscopy is the cornerstone of structural elucidation. The following methods provide orthogonal information to build a complete picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. ¹H NMR confirms the number and environment of protons, while ¹³C NMR provides insight into the carbon skeleton. For this specific molecule, NMR is essential to confirm the substitution pattern on both the thiophene and bromophenyl rings.[5]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is chosen for its excellent solvating power for this class of compounds and for its ability to allow observation of exchangeable N-H protons from the hydrazide group.[5]

  • Instrument Setup (500 MHz Spectrometer):

    • Acquire a ¹H NMR spectrum using a standard pulse program. Set the spectral width to cover a range of -2 to 12 ppm.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program. Set the spectral width to cover a range of 0 to 200 ppm.

  • Data Processing and Validation:

    • Process the spectra using appropriate Fourier transformation and phase correction.

    • Calibrate the ¹H spectrum to the residual DMSO solvent peak at ~2.50 ppm. Calibrate the ¹³C spectrum to the DMSO-d₆ solvent peak at ~39.52 ppm. This internal referencing ensures accuracy and comparability of data.

  • Data Interpretation: Analyze the chemical shifts, integration values (for ¹H), and coupling patterns to assign signals to specific atoms in the molecule.

¹H NMR (DMSO-d₆, 500 MHz) Expected Chemical Shift (δ, ppm) Multiplicity Assignment
Protons~9.80SingletCONH -NH₂
Protons~7.70DoubletAromatic CH (Bromophenyl)
Protons~7.65DoubletAromatic CH (Bromophenyl)
Protons~7.55DoubletThiophene CH
Protons~7.40DoubletThiophene CH
Protons~4.60Singlet (broad)CONH-NH₂
¹³C NMR (DMSO-d₆, 125 MHz) Expected Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon~160.0C =O
Aromatic/Thiophene Carbons~120.0 - 150.0Ar-C & Thiophene-C

Note: Precise chemical shifts can vary slightly based on solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is indispensable for identifying the key functional groups present in the molecule.[5] For this compound, it provides definitive evidence of the carbohydrazide moiety (C=O and N-H bonds) and confirms the aromatic nature of the rings.[6][7]

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Causality: ATR is a modern, rapid technique that requires minimal sample preparation compared to traditional KBr pellets, reducing potential moisture interference.

  • Instrument Setup:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to ensure a high signal-to-noise ratio.

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
N-H Stretch (Hydrazide)3300 - 3200Medium-Strong
Aromatic C-H Stretch3100 - 3000Medium
C=O Stretch (Amide I)1680 - 1640Strong
N-H Bend (Amide II)1640 - 1550Medium
Aromatic C=C Stretch1600 - 1450Medium
C-N Stretch1400 - 1200Medium
C-Br Stretch700 - 500Medium-Strong
Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight of the compound, offering ultimate confirmation of its elemental composition. For this molecule, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the presence of bromine and sulfur through the characteristic isotopic pattern.[8][9]

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.

  • Instrument Setup (ESI-QTOF):

    • Infuse the sample solution into the Electrospray Ionization (ESI) source in positive ion mode.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of 100-500.

  • Data Interpretation:

    • Identify the protonated molecular ion [M+H]⁺.

    • Validate the presence of one bromine atom by observing the characteristic isotopic peaks for ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 abundance ratio and are separated by ~2 m/z units.

    • Compare the experimentally determined exact mass with the theoretical calculated mass. The deviation should be less than 5 ppm.

Chromatographic Purity Assessment

Chromatographic methods are essential for determining the purity of the target compound and for monitoring the progress of reactions where it is used as a starting material.[2][10]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: RP-HPLC is the gold standard for quantitative purity analysis of organic compounds.[11] A validated HPLC method can separate the main compound from starting materials, by-products, and degradation products, allowing for accurate purity determination (e.g., ≥98%).[1]

  • Sample and Standard Preparation:

    • Prepare a stock solution of the sample in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) at a concentration of ~1.0 mg/mL.

    • Create a working solution by diluting the stock solution to ~0.1 mg/mL.

  • Chromatographic Conditions: The following is a robust starting method that can be optimized as needed.

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm and 310 nm
Column Temperature 30 °C
  • Data Analysis and Validation:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100%.

    • The method's specificity can be validated by ensuring that known related substances and impurities are well-separated from the main analyte peak.

Thin-Layer Chromatography (TLC)

Rationale: TLC is a rapid, cost-effective technique for qualitative analysis, ideal for monitoring reaction progress or for quick identity checks.[10]

  • Plate Preparation: Use a silica gel 60 F₂₅₄ plate.

  • Spotting: Apply a small spot of the reaction mixture alongside spots of the starting material and (if available) the expected product.

  • Development: Develop the plate in a chamber with a suitable mobile phase (e.g., Ethyl Acetate/Hexane, 30:70 v/v).

    • Causality: The polarity of the mobile phase is chosen to achieve good separation, with an Rf value for the compound of interest ideally between 0.3 and 0.5.

  • Visualization: Visualize the spots under UV light at 254 nm. The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progression.

Integrated Analytical Workflow

A comprehensive characterization relies on the logical application of these techniques. The following workflow ensures that a sample of this compound is unambiguously identified and its purity confirmed.

G cluster_structure Spectroscopy cluster_purity Chromatography synthesis Synthesis or Receipt of Sample prelim Preliminary Checks (Appearance, Melting Point) synthesis->prelim structure Structural Elucidation prelim->structure purity Purity & Identity prelim->purity final Qualified Material for Downstream Use NMR NMR Spectroscopy (¹H, ¹³C) - Connectivity - Substitution Pattern NMR->final IR FT-IR Spectroscopy - Functional Groups (C=O, N-H) IR->final MS Mass Spectrometry - Molecular Weight - Isotopic Pattern (Br) MS->final HPLC RP-HPLC - Quantitative Purity - Impurity Profile HPLC->final TLC TLC - Qualitative Check - Reaction Monitoring TLC->final

Sources

Troubleshooting & Optimization

Technical Support Center: Hydrazinolysis of Thiophene Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thiophene carbohydrazides via hydrazinolysis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation. Here, we move beyond simple protocols to address the nuances of the reaction, providing in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Section 1: Foundational Principles & Reaction Mechanism

Before troubleshooting, a firm grasp of the reaction's fundamentals is essential. Hydrazinolysis is a powerful method for converting esters into hydrazides, which are invaluable synthons in pharmaceutical and materials science.

Q1: What is the underlying mechanism of the hydrazinolysis of a thiophene ester?

The reaction proceeds via a nucleophilic acyl substitution mechanism. Hydrazine (N₂H₄), acting as a potent nucleophile due to the alpha-effect, attacks the electrophilic carbonyl carbon of the thiophene ester.[1] This forms a tetrahedral intermediate. The intermediate then collapses, eliminating the alcohol (or phenoxide) leaving group to yield the stable thiophene carbohydrazide.

To visualize this process:

Caption: Mechanism of Ester Hydrazinolysis.

The thiophene ring itself is generally stable under typical hydrazinolysis conditions, behaving as an electron-rich aromatic system.[2]

Section 2: Troubleshooting Common Experimental Issues

This section addresses the most frequent challenges encountered during the hydrazinolysis of thiophene esters.

Q2: My reaction shows low or no conversion of the starting ester. What are the likely causes and how can I fix it?

This is the most common issue. A systematic approach is key to diagnosing the problem.

G start Low / No Conversion check_sm 1. Verify Starting Material (SM) Purity & Identity (NMR, LCMS) start->check_sm check_reagents 2. Check Reagent Quality - Hydrazine hydrate concentration? - Anhydrous solvent? start->check_reagents check_conditions 3. Evaluate Reaction Conditions start->check_conditions increase_temp Increase Temperature / Reflux check_conditions->increase_temp Sterically hindered ester? increase_time Increase Reaction Time check_conditions->increase_time increase_hydrazine Increase Hydrazine Equivalents (e.g., 5-10 eq.) check_conditions->increase_hydrazine Equilibrium issue? change_solvent Change Solvent (e.g., EtOH -> n-BuOH) check_conditions->change_solvent Low boiling point? add_catalyst Consider Catalyst (e.g., Pyridine) check_conditions->add_catalyst Very unreactive ester? end Successful Conversion increase_temp->end increase_time->end increase_hydrazine->end change_solvent->end add_catalyst->end

Caption: Troubleshooting Workflow for Low Conversion.

Detailed Breakdown:

Potential Cause Explanation Recommended Solution
Low Ester Reactivity Steric hindrance around the carbonyl group or electron-donating substituents on the thiophene ring can decrease the electrophilicity of the ester, slowing the reaction. Methyl and ethyl esters are generally more reactive than isopropyl or tert-butyl esters.[3]1. Increase Temperature: Refluxing in a higher-boiling solvent (e.g., moving from methanol/ethanol to 1-butanol) can provide the necessary activation energy. 2. Increase Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration (e.g., 12-24 hours).
Insufficient Hydrazine While the stoichiometry is 1:1, the reaction is often an equilibrium. Using a large excess of hydrazine hydrate drives the reaction toward the product side.Use a significant excess of hydrazine hydrate, typically ranging from 4 to 20 equivalents.[4] For industrial scale, a smaller excess (1.2-1.5 eq) might be used with reactive distillation to remove the alcohol byproduct.[3]
Poor Solubility The thiophene ester may not be fully soluble in the chosen solvent at the reaction temperature, limiting the reaction rate.Choose a solvent in which the starting ester is readily soluble. Ethanol is a common and effective choice.[4][5] Dioxane or THF can also be used.
Degraded Reagents Old hydrazine hydrate can have a lower concentration than stated. Using wet solvents can hinder the reaction.Use fresh, high-quality hydrazine hydrate. Ensure solvents are anhydrous if the substrate is sensitive, although for many robust esters, absolute dryness is not critical.
Catalyst Absence While often not necessary, very unreactive esters can benefit from a catalyst. Pyridine has been shown to catalyze the hydrazinolysis of certain esters.[4]Add a catalytic amount (e.g., 0.1-1.0 equivalents) of pyridine to the reaction mixture.
Q3: My TLC/LC-MS shows the formation of significant side products. What are they and how can I prevent them?

Side product formation can complicate purification and reduce yield.

  • Common Side Product 1: Dihydrazide (R-C(=O)NHNHC(=O)-R)

    • Cause: The initially formed product hydrazide can act as a nucleophile and attack another molecule of the starting ester. This is more prevalent at high temperatures and when the concentration of the starting ester is high relative to hydrazine.

    • Prevention:

      • Maintain a large excess of hydrazine throughout the reaction.

      • Add the thiophene ester slowly to the solution of hydrazine hydrate in the solvent, rather than the other way around. This ensures the ester always encounters a high concentration of hydrazine, favoring the desired reaction.

  • Common Side Product 2: Wolff-Kishner Type Reduction Products

    • Cause: If your thiophene substrate contains other carbonyl groups (aldehydes or ketones), the basic conditions and high temperatures of hydrazinolysis can lead to their reduction to methylene (CH₂) groups.[6]

    • Prevention:

      • This is a classic competing reaction. If the reduction is observed, you must use milder conditions (lower temperature, shorter reaction time).

      • Protect the other carbonyl group before performing the hydrazinolysis.

      • Consider alternative methods for hydrazide synthesis that do not use such harsh conditions.[7]

Q4: I have good conversion, but I'm struggling to isolate and purify the product hydrazide. What are the best practices?

Thiophene carbohydrazides are often polar, crystalline solids, but their purification can be tricky.

  • Problem: Product is soluble in the workup solvent (water).

    • Solution: After the reaction, reduce the solvent volume in vacuo. Then, precipitate the product by pouring the concentrated mixture into a large volume of cold water or an ice-water slurry. The hydrazide, being less soluble in cold water than hydrazine salts, should crash out.[8] Collect the solid by vacuum filtration and wash with cold water, then a non-polar solvent like diethyl ether or hexanes to remove organic impurities.

  • Problem: Product is an oil or doesn't precipitate.

    • Solution 1 (Extraction): If the product is not water-soluble, perform a standard aqueous workup. Neutralize any excess base if necessary, then extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Solution 2 (Chromatography): If the product is very polar, column chromatography may be necessary. Use a polar stationary phase like silica gel. A good mobile phase is often a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).

    • Solution 3 (Recrystallization): This is the best method to obtain high-purity material if the product is a solid.[8] Common recrystallization solvents for hydrazides include ethanol, methanol, or a mixture of ethanol and water.

Section 3: Validated Experimental Protocol

This protocol is a robust starting point for the synthesis of a generic thiophene-2-carbohydrazide from its ethyl ester.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Characterization setup1 Charge flask with ethyl thiophene-2-carboxylate (1.0 eq) setup2 Add solvent (Ethanol, ~10 mL/g of ester) setup1->setup2 setup3 Add hydrazine hydrate (4-10 eq) setup2->setup3 reaction1 Heat mixture to reflux setup3->reaction1 reaction2 Monitor by TLC (e.g., 1:1 Hex/EtOAc) reaction1->reaction2 reaction3 Continue reflux until SM is consumed (4-12 h) reaction2->reaction3 workup1 Cool reaction to room temp reaction3->workup1 workup2 Reduce solvent volume by ~75% (rotovap) workup1->workup2 workup3 Pour concentrate into ice-water workup2->workup3 workup4 Collect precipitate by vacuum filtration workup3->workup4 workup5 Wash solid with cold water and ether workup4->workup5 purify1 Air dry the crude solid workup5->purify1 purify2 Recrystallize from hot ethanol purify1->purify2 purify3 Characterize (NMR, IR, MS, MP) purify2->purify3

Caption: Standard Experimental Workflow.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl thiophene-2-carboxylate (e.g., 5.0 g, 32.0 mmol, 1.0 equiv.).

  • Solvent and Reagent Addition: Add absolute ethanol (50 mL). To this stirring solution, add hydrazine hydrate (e.g., 100%, 8.0 mL, 160 mmol, 5.0 equiv.) dropwise.[4]

  • Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) using an oil bath.

  • Monitoring: Monitor the disappearance of the starting ester using Thin Layer Chromatography (TLC). A typical eluent system is 30-50% ethyl acetate in hexanes. The product hydrazide will be significantly more polar (lower Rf) than the starting ester. The reaction is typically complete within 4-10 hours.

  • Isolation: Once the reaction is complete, allow the flask to cool to room temperature. A colorless solid may precipitate upon cooling.[4] Reduce the volume of ethanol by approximately 70% using a rotary evaporator.

  • Precipitation: Pour the concentrated slurry into a beaker containing 200 mL of an ice-water mixture with vigorous stirring. A white precipitate should form immediately.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove excess hydrazine and salts, followed by a wash with cold diethyl ether (2 x 20 mL) to aid in drying.

  • Drying and Purification: Allow the product to air-dry. For higher purity, the crude thiophene-2-carbohydrazide can be recrystallized from hot ethanol. The yield should be high (typically >90%).[4]

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The disappearance of the ethyl ester signals in the NMR and the appearance of broad N-H signals are key indicators of successful conversion.[4][5]

References

  • Al-Hourani, B. J., El-Elimat, T., Al-Dhaheri, A., Al-Kaissi, E., & Al-Muhtaseb, N. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances. [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). organic-chemistry.org. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & Fathy, A. M. (2015). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Journal of Chemical Research. [Link]

  • Olejniczak, S., et al. (2023). Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity. Molecules. [Link]

  • Acar, C. T., et al. (2023). Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. Pharmaceutics. [Link]

  • Um, I. H., & Buncel, E. (2013). Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state. Journal of Organic Chemistry. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • CN103408454A - Preparation method of hydrazide compound. (2013).
  • Abbas, I. M., & Al-Azawi, F. I. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Journal of Applicable Chemistry. [Link]

Sources

optimizing yield of 5-arylthiophene-2-carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to optimizing the synthesis of 5-arylthiophene-2-carbohydrazide. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges and enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to 5-arylthiophene-2-carbohydrazide?

The most widely employed and dependable method is the hydrazinolysis of a corresponding 5-arylthiophene-2-carboxylic acid ester (typically a methyl or ethyl ester) using hydrazine hydrate.[1][2] This two-step approach first involves the synthesis of the ester from the carboxylic acid, followed by its conversion to the desired carbohydrazide. This route is generally high-yielding and avoids the use of overly harsh reagents.

Q2: Why is the ester intermediate necessary? Why not react the carboxylic acid directly with hydrazine?

While direct condensation of a carboxylic acid with hydrazine is possible, it often requires coupling agents like dicyclohexylcarbodiimide (DCCI) or harsh conditions that can lead to side reactions and purification challenges.[3][4] The ester route is generally cleaner and more efficient. The ester's carbonyl carbon is more electrophilic than that of the carboxylate anion (formed in the basic hydrazine solution), making it more susceptible to nucleophilic attack by hydrazine. The standard two-step process via the ester intermediate is often preferred for its reliability and higher yields.[2]

Q3: What are the critical safety precautions when working with hydrazine hydrate?

Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. It can be absorbed through the skin.[5] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid heating anhydrous hydrazine, as its vapors have a low ignition temperature.[6]

Troubleshooting Guide: Optimizing the Hydrazinolysis Step

This section addresses specific problems you may encounter during the conversion of the 5-arylthiophene-2-carboxylate ester to the carbohydrazide.

Issue 1: Low or No Yield of Carbohydrazide

Q: My TLC analysis shows a significant amount of starting ester remaining even after prolonged reflux. What's causing the incomplete reaction?

Several factors can contribute to an incomplete reaction. Let's break down the potential causes and solutions.

  • Probable Cause A: Insufficient Hydrazine Hydrate. The reaction is an equilibrium process. A molar excess of hydrazine hydrate is necessary to drive the reaction to completion.

    • Solution: Increase the molar equivalents of hydrazine hydrate. While ratios vary, using 3 to 10 equivalents of hydrazine hydrate relative to the ester is a common strategy to ensure complete conversion.[7][8] For sterically hindered esters, a larger excess may be required.

  • Probable Cause B: Suboptimal Reaction Temperature or Time. The reactivity of the ester can be influenced by the specific aryl group attached to the thiophene ring. Some substrates may require more forcing conditions.

    • Solution: Ensure the reaction is maintained at a consistent reflux temperature. Monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC).[9] Extend the reflux time until the starting ester spot is no longer visible on the TLC plate.

  • Probable Cause C: Inactive Starting Material. The starting ester may be of poor quality or may have degraded.

    • Solution: Verify the purity of your 5-arylthiophene-2-carboxylate ester using techniques like NMR or melting point analysis before starting the hydrazinolysis. If necessary, purify the ester by recrystallization or column chromatography.

Table 1: Impact of Reaction Parameters on Hydrazinolysis Yield
ParameterRecommendationRationale & Expected Outcome
Hydrazine Hydrate (Equivalents) 3 - 10 eq.Shifts equilibrium towards the product side, maximizing conversion. Using <3 eq. may lead to incomplete reaction.
Solvent Ethanol (96%) or MethanolExcellent solvents for both ester and hydrazine hydrate. Absolute alcohol is not strictly necessary.[9]
Temperature RefluxProvides the necessary activation energy for the reaction without causing significant degradation.
Reaction Time 1 - 12 hours (TLC Monitored)Time depends on substrate reactivity. TLC monitoring prevents premature work-up or unnecessary heating.[2][10]
Issue 2: Product Isolation and Purification Challenges

Q: The reaction appears complete by TLC, but my product does not precipitate from the ethanol solution upon cooling. How should I proceed with work-up?

This is a common scenario, especially if the product has good solubility in the reaction solvent.[6]

  • Step-by-Step Isolation Protocol:

    • Solvent Removal: Cool the reaction mixture to room temperature. Remove the solvent (ethanol/methanol) under reduced pressure using a rotary evaporator.

    • Precipitation: To the resulting crude oil or solid, add cold deionized water or a non-polar solvent like hexane. The carbohydrazide product is typically insoluble in water and will precipitate.

    • Filtration: Collect the solid product by vacuum filtration.

    • Washing: Wash the solid precipitate on the filter with a small amount of cold water or hexane to remove residual hydrazine and other impurities.

Q: After isolation, my solid product is off-color (e.g., yellow or brown). How can I purify it?

Discoloration often indicates the presence of impurities.[10] Recrystallization is the most effective method for purification.

  • Recommended Recrystallization Procedure:

    • Dissolve the crude product in a minimal amount of hot ethanol or methanol.

    • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.

    • Hot-filter the solution through celite or fluted filter paper to remove the charcoal and any insoluble impurities.

    • Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration and dry them under vacuum.

Q: How do I effectively remove the excess hydrazine hydrate during work-up?

Excess hydrazine can interfere with subsequent reactions or characterization.

  • Solution: Acidic Wash. If your product is not precipitating and you need to perform a liquid-liquid extraction, you can remove hydrazine by washing the organic layer with a dilute acidic solution, such as 5% HCl or a saturated ammonium chloride (NH₄Cl) solution.[6] The acid will protonate the basic hydrazine (N₂H₄ -> N₂H₅⁺), making it highly soluble in the aqueous phase. Ensure your target carbohydrazide is stable under these acidic conditions before proceeding.

Experimental Workflow & Mechanism

To provide a clearer picture, the general experimental workflow and the underlying reaction mechanism are illustrated below.

Workflow for 5-Arylthiophene-2-carbohydrazide Synthesis

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Purification start 5-Arylthiophene- 2-carboxylic Acid ester Esterification (e.g., Fischer Esterification with EtOH, H+) start->ester Reagents ester_prod Ethyl 5-Arylthiophene- 2-carboxylate ester->ester_prod Product hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, Reflux in EtOH) ester_prod->hydrazinolysis Starting Material hydrazide_crude Crude 5-Arylthiophene- 2-carbohydrazide hydrazinolysis->hydrazide_crude Product workup Work-up (Solvent removal, Precipitation) hydrazide_crude->workup purify Recrystallization (Hot Ethanol) workup->purify final_product Pure 5-Arylthiophene- 2-carbohydrazide purify->final_product

Caption: General workflow for synthesizing 5-arylthiophene-2-carbohydrazide.

Mechanism of Ester Hydrazinolysis

Caption: Nucleophilic acyl substitution mechanism for hydrazide formation.

References

  • Crowley, J. D., & Pike, J. (2025). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry.
  • Lister-James, J., & Mier, W. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. PubMed Central. [Link]

  • Stilinović, V., & Kaitner, B. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. [Link]

  • Hussain, A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7309. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Anonymous. (n.d.). Development and assessment of green synthesis of hydrazides. Krishikosh. [Link]

  • Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11), 1202-1208. [Link]

  • ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?[Link]

  • Reddit r/Chempros. (2022). How to quench excess hydrazine monohydrate. [Link]

  • Al-Amiery, A. A. (2021). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 14(10), 5579-5588. [Link]

  • Deadman, J. J., & Ley, S. V. (2020). Safe and scalable peptide synthesis in continuous-flow. Reaction Chemistry & Engineering, 5(5), 859-864. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Link]

  • Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this?[Link]

  • Kumar, S., et al. (2024). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Indian Journal of Pharmaceutical Education and Research, 58(3), 837-853. [Link]

  • Iqbal, M. A., et al. (2013). Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation. Molecules, 18(12), 14711–14722. [Link]

  • ResearchGate. (2024). How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part...). [Link]

  • Garczarek, P., et al. (2020). Synthesis, Crystal Structure, Spectroscopic Characterization, DFT Calculations and Cytotoxicity Assays of a New Cu(II) Complex with an Acylhydrazone Ligand Derived from Thiophene. Molecules, 25(21), 5195. [Link]

  • Hussain, A., et al. (2021). Facile Synthesis of 5-Aryl- N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7309. [Link]

  • Kus-Liskiewicz, M., & Obońska, A. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 26(1), 1. [Link]

  • Google Patents. (2013).
  • National Center for Biotechnology Information. (n.d.). Thiophene-2-carbohydrazide. PubChem Compound Database. [Link]

  • Jotani, M. M., et al. (2018). 5-Nitrofuran-2-yl)methylidene]thiophene-2-carbohydrazide: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1665–1670. [Link]

  • Santamaría, J., & Corcuera, M. (2009). Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst. Synthetic Communications, 39(11), 1958-1965. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Ethylthiophene-2-carbohydrazide. PubChem Compound Database. [Link]

  • Alkali Scientific. (n.d.). 5-p-Tolylthiophene-2-carbohydrazide. [Link]

Sources

Technical Support Center: Purification Methods for Brominated Thiophene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of brominated thiophene compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these critical synthetic intermediates. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure you can confidently troubleshoot and optimize your purification workflows.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues scientists face when purifying brominated thiophenes. Each answer provides a solution and explains the underlying chemical principles to empower your experimental design.

FAQ 1: Low Yield of the Desired Brominated Thiophene

Question: I'm experiencing a low yield of my target monobrominated thiophene. What are the likely causes and how can I improve it?

Answer: A low yield of the desired monobrominated product is a frequent challenge stemming from several factors during the bromination reaction itself, which directly impacts the purification outcome.[1]

  • Over-bromination: Thiophene is an electron-rich heterocycle, making it susceptible to polybromination. The formation of di- or polybrominated side products is a primary cause of low yields for the mono-substituted analog.[1]

    • Solution: Carefully control the stoichiometry of your brominating agent (e.g., N-bromosuccinimide (NBS) or Br₂), aiming for a 1.0-1.1 equivalent.[1] Add the brominating agent portion-wise or as a dilute solution to maintain a low concentration and enhance selectivity.[1] Conducting the reaction at lower temperatures can also significantly improve the selectivity for the desired product.[1]

  • Incomplete Reaction: Insufficient reaction time or temperature can leave a significant amount of starting material unreacted.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If starting material persists, consider extending the reaction time or cautiously increasing the temperature.

  • Degradation: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of either the starting material or the product.[1]

    • Solution: Employ milder brominating agents like NBS instead of elemental bromine.[1] It is crucial to work up the reaction promptly once the consumption of the starting material is complete.[1]

FAQ 2: Difficulty Separating Isomeric Brominated Thiophenes

Question: My product is contaminated with a constitutional isomer (e.g., 2-bromo vs. 3-bromothiophene), and they are co-eluting during column chromatography. How can I resolve this?

Answer: The separation of constitutional isomers of brominated thiophenes is a classic purification challenge due to their similar polarities.

  • Optimize Chromatography Conditions:

    • Solvent System: The choice of eluent is paramount. A less polar solvent system will generally provide better resolution for compounds with similar polarities. Experiment with solvent systems like hexane/dichloromethane or hexane/toluene. A shallow gradient elution can also be very effective.

    • Stationary Phase: While silica gel is standard, consider using alumina, which can offer different selectivity. For particularly challenging separations, reverse-phase chromatography (C18) might be a viable, albeit more expensive, option.

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for separating isomers. The key is to find a solvent or solvent pair in which the solubility of the two isomers is significantly different.

  • Selective Derivatization: In some instances, it may be possible to selectively react one isomer, making it easier to separate. For example, the greater reactivity of the 2-position of thiophene can sometimes be exploited.

FAQ 3: Product Decomposition on Silica Gel Column

Question: I'm observing streaking and decomposition of my brominated thiophene product during silica gel column chromatography. What's causing this and how can I prevent it?

Answer: Brominated thiophenes, particularly those with electron-donating groups or polybrominated species, can be sensitive to the acidic nature of standard silica gel.

  • Deactivation of Silica Gel: The acidic protons on the surface of silica gel can catalyze decomposition.

    • Solution: Neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), and then packing the column.[2][3] This will cap the acidic sites and prevent degradation.

  • Minimize Residence Time: The longer your compound is on the column, the greater the chance of decomposition.

    • Solution: Use a slightly more polar solvent system to elute your compound faster, while still maintaining adequate separation. Flash chromatography is generally preferred over gravity chromatography to minimize the time on the stationary phase.[2][3]

FAQ 4: Presence of Debrominated Impurity

Question: After purification, I'm detecting the debrominated thiophene as an impurity. How is this happening and what can I do?

Answer: Debromination can occur under certain conditions, particularly during workup or subsequent reactions.

  • Reductive Quenching: Using an excessive amount of a reducing agent (e.g., sodium thiosulfate, sodium bisulfite) to quench unreacted bromine can sometimes lead to the reduction of the C-Br bond.

    • Solution: Add the quenching agent portion-wise and monitor the disappearance of the bromine color. Avoid a large excess.

  • Reaction with Organometallic Reagents: If the purified brominated thiophene is used in a subsequent step involving organometallic reagents (e.g., Grignard or organolithium reagents), trace amounts of water or other protic sources can lead to quenching and formation of the debrominated species.

    • Solution: Ensure all glassware, solvents, and reagents for subsequent reactions are scrupulously dry.

Section 2: Step-by-Step Purification Protocols

This section provides detailed, field-proven protocols for the most common purification techniques for brominated thiophene compounds.

Protocol 1: Flash Column Chromatography

This is the most common method for purifying brominated thiophenes.

Materials:

  • Crude brominated thiophene mixture

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other more polar solvent)

  • Triethylamine (optional, for sensitive compounds)

  • Glass column, flasks, and other standard glassware

  • TLC plates and developing chamber

Procedure:

  • TLC Analysis: Determine an appropriate solvent system by running TLC plates of the crude mixture. Aim for an Rf value of 0.2-0.4 for your desired product.

  • Column Packing (Slurry Method):

    • In a beaker, add silica gel to your chosen non-polar solvent (e.g., hexane) to form a slurry.

    • If your compound is acid-sensitive, add 0.5% v/v triethylamine to the solvent.

    • Place a small plug of cotton or glass wool at the bottom of the column and add a layer of sand.

    • Pour the silica slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add another layer of sand on top.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the non-polar eluent.

    • Carefully apply the sample to the top of the silica bed.

  • Elution:

    • Begin eluting with the non-polar solvent, collecting fractions.

    • Gradually increase the polarity of the eluent by adding the more polar solvent (isocratic or gradient elution based on TLC).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

Ideal for solid brominated thiophenes to achieve high purity.

Materials:

  • Crude solid brominated thiophene

  • A suitable solvent or solvent pair (e.g., ethanol, methanol, hexane, toluene)

  • Erlenmeyer flask, hot plate, and filtration apparatus

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Allow it to cool slowly. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Distillation

Suitable for liquid brominated thiophenes with boiling points that are significantly different from impurities.[4]

Materials:

  • Crude liquid brominated thiophene

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle and vacuum source (for vacuum distillation)

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus.

  • Heating: Gently heat the crude liquid in the distillation flask.

  • Fraction Collection: Collect the fraction that distills at the boiling point of your desired compound. It is often advisable to discard a small forerun.

  • Vacuum Distillation: For high-boiling or heat-sensitive compounds, perform the distillation under reduced pressure to lower the boiling point and prevent decomposition.

Section 3: Visual Workflows & Data

Workflow for Purification Method Selection

The following diagram outlines a decision-making process for selecting the most appropriate purification method for your brominated thiophene compound.

Purification_Workflow start Crude Brominated Thiophene is_solid Is the compound a solid? start->is_solid is_liquid Is the compound a liquid? is_solid->is_liquid No recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Perform Column Chromatography is_liquid->column_chrom No distillation Consider Distillation is_liquid->distillation Yes purity_check Assess Purity (NMR, GC-MS) recrystallization->purity_check column_chrom->purity_check distillation->purity_check pure_product Pure Product purity_check->pure_product Purity >98% further_purification Further Purification Needed purity_check->further_purification Purity <98% further_purification->column_chrom

Caption: Decision tree for selecting a purification method.

Table 1: Common Solvents for Chromatography of Brominated Thiophenes
Solvent System (v/v)PolarityTypical Applications
100% HexaneVery LowEluting non-polar impurities
1-10% Ethyl Acetate in HexaneLowSeparation of mono- and di-brominated thiophenes
10-30% Dichloromethane in HexaneLow to MediumGood for resolving isomers
100% DichloromethaneMediumEluting more polar brominated thiophenes

Section 4: Safety Precautions

Working with brominated thiophene compounds requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6][7][8]

  • Ventilation: Handle all brominated thiophenes and solvents in a well-ventilated chemical fume hood.[5][6][9]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[5][6] In case of contact, flush the affected area with copious amounts of water.[5][6]

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's guidelines.[5][6]

Section 5: Analytical Techniques for Purity Assessment

Confirming the purity of your final product is a critical final step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and identifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing purity and identifying volatile impurities.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for less volatile compounds and for quantitative purity analysis.

By following the guidance in this technical support center, you will be better equipped to overcome the challenges associated with the purification of brominated thiophene compounds, leading to higher purity materials and more reliable downstream applications.

References

  • Google Patents. (n.d.). KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives.
  • Thiemann, T., et al. (2009). Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones. Molecules, 14(3), 1014-1033. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011155679A1 - A method of controlling the bromination of thiophene derivatives.
  • Google Patents. (n.d.). US5371240A - Process for the preparation of pure thiophene derivatives.
  • Google Patents. (n.d.). KR101268026B1 - A method of controlling the bromination of thiophene derivatives.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-(4-Bromophenyl)thiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(4-Bromophenyl)thiophene-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to ensure the successful and efficient production of your target compound.

Synthesis Overview

The synthesis of this compound is a key process for obtaining a versatile building block used in pharmaceutical development, organic electronics, and materials science.[1][2] The most common synthetic route involves two primary stages:

  • Suzuki-Miyaura Cross-Coupling: Formation of a carbon-carbon bond between a thiophene derivative and a bromophenyl group.

  • Hydrazinolysis: Conversion of a carboxylate ester to the corresponding carbohydrazide.

This guide is structured to address potential issues in each of these critical steps, focusing on the identification, prevention, and mitigation of common side products.

Part 1: Troubleshooting the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, but it is not without its potential pitfalls.[3] Below are common issues and their solutions.

dot

Suzuki_Coupling_Workflow Start Start with Thiophene Derivative & 4-Bromophenylboronic Acid Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) Start->Reaction Desired_Product Methyl 5-(4-bromophenyl)thiophene-2-carboxylate Reaction->Desired_Product Main Pathway Side_Reaction_1 Homocoupling Reaction->Side_Reaction_1 Side Reaction Side_Reaction_2 Protodeboronation Reaction->Side_Reaction_2 Side Reaction Side_Reaction_3 Dehalogenation Reaction->Side_Reaction_3 Side Reaction Workup Aqueous Workup & Extraction Desired_Product->Workup Side_Reaction_1->Workup Side_Reaction_2->Workup Side_Reaction_3->Workup Purification Column Chromatography Workup->Purification Final_Ester Pure Ester Intermediate Purification->Final_Ester

Caption: Workflow for the Suzuki-Miyaura coupling step.

FAQ: Suzuki-Miyaura Coupling

Q1: My reaction mixture turned black, and the yield of the desired product is low. What happened?

A1: The formation of a black precipitate is often indicative of the decomposition of the palladium(0) catalyst to form palladium black.[4][5] This inactive form of palladium will not participate in the catalytic cycle, leading to a stalled reaction and low yields.

  • Causality: This is often caused by the presence of oxygen in the reaction mixture.[6] Palladium(0) species are sensitive to oxidation.

  • Troubleshooting & Prevention:

    • Degassing: Ensure all solvents are thoroughly degassed prior to use by bubbling an inert gas (argon or nitrogen) through them.[4]

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup.

    • Reagent Purity: Use high-purity, peroxide-free solvents, as peroxides can also contribute to catalyst decomposition.[4]

Q2: I've isolated a significant amount of a biphenyl byproduct. How can I prevent this?

A2: You are likely observing the formation of homocoupling byproducts, where two molecules of the same starting material couple with each other.[5][7] This can occur with both the boronic acid and the aryl halide.

  • Causality: Homocoupling of boronic acids can be promoted by the presence of Pd(II) species and oxygen.[6]

  • Troubleshooting & Prevention:

    • Catalyst Choice: Use a Pd(0) source directly or ensure that the Pd(II) precatalyst is efficiently reduced to Pd(0) in situ.

    • Reaction Conditions: Optimize the reaction temperature and time. Prolonged reaction times can sometimes lead to an increase in side products.

    • Stoichiometry: A slight excess of the boronic acid can sometimes favor the cross-coupling reaction over homocoupling.

Q3: My starting thiophene derivative is being consumed, but I'm not seeing the expected product. Instead, I'm isolating the debrominated thiophene.

A3: This is a classic case of a dehalogenation side reaction, where the bromine atom is replaced by a hydrogen atom.[5][6]

  • Causality: This can occur after the oxidative addition step. The palladium complex may react with a proton source in the reaction mixture, leading to reductive elimination of the dehalogenated product.[6]

  • Troubleshooting & Prevention:

    • Base Selection: The choice of base can influence dehalogenation. Weaker bases may sometimes reduce the incidence of this side reaction.

    • Solvent System: Ensure anhydrous conditions if possible, as water can be a proton source. However, some Suzuki reactions require water as a co-solvent. In such cases, careful optimization of the solvent ratio is necessary.[8]

Q4: I'm observing a byproduct that corresponds to the 4-bromophenylboronic acid being replaced by a hydrogen atom.

A4: This side product results from protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond.[4]

  • Causality: Boronic acids can be unstable, especially under certain pH conditions or at elevated temperatures.[4]

  • Troubleshooting & Prevention:

    • Fresh Reagents: Use freshly purchased or purified boronic acids.

    • Boronic Esters: Consider using more stable boronic esters, such as pinacol esters, which are generally more robust.[4]

    • Reaction Temperature: Avoid excessively high reaction temperatures.

Side Product Identification (vs. Desired Product) Prevention Strategies
Homocoupled Products Higher or lower molecular weight, different polarity on TLC/HPLC.Use Pd(0) catalyst, ensure anaerobic conditions, optimize stoichiometry.[5][6]
Dehalogenated Thiophene Lower molecular weight, less polar.Use weaker base, anhydrous conditions where possible.[5][6]
Protodeboronated Product Lower molecular weight, less polar.Use fresh boronic acid or a more stable boronic ester, avoid high temperatures.[4]
Palladium Black Visible black precipitate.Thoroughly degas solvents, maintain an inert atmosphere.[4][5]

Part 2: Troubleshooting the Hydrazinolysis of the Ester

The conversion of the methyl 5-(4-bromophenyl)thiophene-2-carboxylate to the desired carbohydrazide is typically achieved through reaction with hydrazine hydrate.[9] While often straightforward, side reactions can occur.

dot

Hydrazinolysis_Workflow Start Start with Ester Intermediate Reaction Hydrazinolysis (Hydrazine Hydrate, Alcohol Solvent) Start->Reaction Desired_Product This compound Reaction->Desired_Product Main Pathway Side_Reaction_1 Diacylhydrazide Formation Reaction->Side_Reaction_1 Side Reaction Side_Reaction_2 Incomplete Reaction Reaction->Side_Reaction_2 Side Reaction Workup Precipitation/Filtration Desired_Product->Workup Side_Reaction_1->Workup Side_Reaction_2->Workup Purification Recrystallization Workup->Purification Final_Product Pure Carbohydrazide Purification->Final_Product

Caption: Workflow for the hydrazinolysis step.

FAQ: Hydrazinolysis

Q1: My final product is contaminated with a higher molecular weight impurity. What could it be?

A1: This is likely a diacylhydrazide (also known as an N,N'-bisacylhydrazine), where two molecules of the ester have reacted with one molecule of hydrazine.[10][11]

  • Causality: This side reaction is favored when the concentration of the ester is high relative to hydrazine, or if the hydrazine is added too slowly to a solution of the ester.

  • Troubleshooting & Prevention:

    • Stoichiometry: Use a sufficient excess of hydrazine hydrate (typically 3-5 equivalents) to favor the formation of the desired mono-acylated product.[12]

    • Order of Addition: Add the ester to the solution of hydrazine hydrate, rather than the other way around. This ensures that the ester is always in the presence of an excess of hydrazine.

    • Temperature Control: While these reactions are often run at reflux, excessively high temperatures for prolonged periods can sometimes promote side reactions.

Q2: My NMR spectrum shows the presence of my starting ester in the final product, even after a long reaction time.

A2: This indicates an incomplete reaction.

  • Causality:

    • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

    • Poor Solubility: The starting ester may not be fully soluble in the chosen solvent at the reaction temperature.

    • Insufficient Hydrazine: An inadequate amount of hydrazine was used.

  • Troubleshooting & Prevention:

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.[9][13]

    • Solvent Choice: Ensure the chosen solvent (e.g., ethanol, methanol) can dissolve the starting ester.[9]

    • Increase Hydrazine Equivalents: As mentioned previously, using a larger excess of hydrazine can drive the reaction to completion.

Q3: I am getting a low yield, and I suspect some of my ester is hydrolyzing back to the carboxylic acid.

A3: Hydrolysis of the ester can occur if there is a significant amount of water present and the reaction is run under conditions that favor it (e.g., presence of acid or base, though less common in standard hydrazinolysis).

  • Causality: While hydrazine hydrate is an aqueous solution of hydrazine, the basicity of hydrazine typically prevents significant ester hydrolysis. However, if the starting material is sensitive or if acidic impurities are present, this could be a minor pathway.

  • Troubleshooting & Prevention:

    • Anhydrous Solvents: Use anhydrous alcohol as the reaction solvent to minimize the total amount of water in the system.

    • Purification: The resulting carboxylic acid is more polar than the desired hydrazide and can typically be removed during workup or recrystallization.

Side Product Identification (vs. Desired Product) Prevention Strategies
Diacylhydrazide Significantly higher molecular weight, less polar than the starting ester.Use a larger excess of hydrazine, add the ester to the hydrazine solution.[10][11]
Unreacted Ester Lower polarity, will co-elute or have a distinct spot on TLC.Increase reaction time/temperature, ensure adequate hydrazine, monitor by TLC.[9][13]
Carboxylic Acid Higher polarity, may be visible as a baseline spot on TLC.Use anhydrous solvents, can be removed by a basic wash during workup.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a round-bottom flask, add methyl 5-bromothiophene-2-carboxylate (1.0 eq), 4-bromophenylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and stir until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Hydrazinolysis
  • To a round-bottom flask, add the methyl 5-(4-bromophenyl)thiophene-2-carboxylate (1.0 eq) and a suitable alcohol solvent (e.g., ethanol).

  • Add hydrazine hydrate (3-5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.[9]

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Inglomayor. (n.d.). Lemon Pulp mediated Synthesis of acyl hydrazides. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (2024, June 2). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part of ester with hydrazine derivative to produce hydrazide)? Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695.
  • Google Patents. (n.d.). CN103408454B - A kind of preparation method of hydrazide kind compound.
  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID: A METHOD FOR THE PREPARATION OF MERCAPTANS. Retrieved from [Link]

  • Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide.
  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]

  • Smith, R. F., et al. (1974). Reactions of hydrazines with esters and carboxylic acids. The Journal of Organic Chemistry, 39(6), 771–774.
  • J&K Scientific. (n.d.). This compound | 62403-14-9. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Quora. (2023, September 8). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this? Retrieved from [Link]

  • National Institutes of Health. (2024, May 22). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, March 2). Reaction Chemistry & Engineering. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • PubMed Central. (2022, July 21). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Retrieved from [Link]

  • African Rock Art. (n.d.). This compound. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Thiocarbohydrazides: Synthesis and Reactions. Retrieved from [Link]

  • PubMed. (2024, February 6). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Retrieved from [Link]

  • PubMed Central. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Retrieved from [Link]

  • Google Patents. (n.d.). Purification method of thiophene - CN1134429C.

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Navigating the Nuances of Carbohydrazide Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for carbohydrazide and its compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for the stability challenges encountered during experimentation. My aim is to equip you with the knowledge to anticipate and address these issues, ensuring the integrity and success of your work.

Section 1: Understanding the Core Stability Profile of Carbohydrazide

Carbohydrazide is a highly reactive compound, a characteristic that makes it invaluable in various applications but also susceptible to degradation under certain conditions. Its stability is primarily influenced by temperature, pH, and the presence of oxidizing or reducing agents.

Thermal Stability

Carbohydrazide exhibits moderate thermal stability. While stable at room temperature, it undergoes decomposition at elevated temperatures.[1]

  • Below 100°C (373K): Generally stable.[1]

  • 150°C - 180°C: Hydrolysis to hydrazine and carbon dioxide begins.[2] This is a critical temperature range, especially in applications like boiler water treatment where it is used as an oxygen scavenger.[3][4]

  • Above 200°C: Decomposition accelerates, yielding ammonia, nitrogen, and hydrogen.[2]

Table 1: Thermal Decomposition Profile of Carbohydrazide

Temperature RangePredominant ReactionKey Decomposition ProductsApplication Relevance
< 100°CStable-Storage and handling
150°C - 180°CHydrolysisHydrazine, Carbon DioxideBoiler water treatment
> 200°CComplete DecompositionAmmonia, Nitrogen, HydrogenHigh-temperature applications
pH-Dependent Stability

The stability of carbohydrazide and its derivatives is significantly influenced by the pH of the solution.

  • Neutral to Near-Neutral pH (pH 6-8): Carbohydrazide exhibits its greatest stability in this range. Studies on related hydrazide glycoconjugates show that stability increases as the pH approaches neutrality.[5]

  • Acidic Conditions (pH < 6): Under acidic conditions, the hydrazone bond, often formed in carbohydrazide-based crosslinking, can become susceptible to hydrolysis. The rate of hydrolysis for hydrazide conjugates has been shown to increase at lower pH values.[5]

  • Alkaline Conditions (pH > 8): Carbohydrazide demonstrates stability in alkaline environments, as evidenced by its use in alkali seawater electrolytes for oxidation reactions.[6][7] However, at very high pH, the reactivity of the hydrazide group can be altered.

Section 2: Troubleshooting Guide for Common Applications

This section addresses specific stability-related issues you might encounter in your experiments, providing potential causes and actionable solutions.

Issue 1: Inconsistent Performance as an Oxygen Scavenger in Boiler Water Treatment

Question: My carbohydrazide treatment is showing variable effectiveness in removing dissolved oxygen from our boiler feedwater. What could be the cause?

Answer:

Several factors can lead to inconsistent performance of carbohydrazide as an oxygen scavenger. Let's break down the potential culprits:

  • Incorrect Dosing: Underdosing will result in incomplete oxygen removal, leaving the system vulnerable to corrosion. Conversely, overdosing is wasteful.[8]

    • Solution: Regularly monitor the residual carbohydrazide concentration in the boiler water. The optimal dosage will depend on your specific system's feedwater quality, operating pressure, and temperature.[8]

  • Low Operating Temperature: Carbohydrazide's reaction with oxygen is temperature-dependent. At lower temperatures, the reaction rate is significantly slower.

    • Solution: Ensure the feedwater temperature is within the optimal range for carbohydrazide's efficacy, typically above 85°C. For lower temperature systems, consider a catalyzed formulation of carbohydrazide.

  • Short Residence Time: For the reaction to go to completion, the carbohydrazide needs sufficient contact time with the dissolved oxygen before the water enters the high-temperature sections of the boiler.

    • Solution: If possible, adjust the injection point to maximize the residence time in the feedwater line.

  • Degradation of Stock Solution: Improperly stored carbohydrazide solutions can degrade over time, losing their potency.

    • Solution: Store carbohydrazide solutions in airtight containers, away from heat and moisture, in a well-ventilated area.[4] Regularly check the concentration of your stock solution.

Issue 2: Poor Yield or Incomplete Reactions in Organic Synthesis

Question: I am using a carbohydrazide derivative in a condensation reaction, but my yields are consistently low. What could be affecting the reaction?

Answer:

Low yields in carbohydrazide-based syntheses often point to stability or reactivity issues. Here are some key areas to investigate:

  • pH of the Reaction Medium: The nucleophilicity of the hydrazide nitrogen is pH-dependent. At very low pH, the amine groups can be protonated, reducing their nucleophilicity. At very high pH, the stability of other reactants or the product might be compromised.

    • Solution: Optimize the reaction pH. For many condensation reactions involving hydrazides, a slightly acidic to neutral pH (around 5-7) is often optimal to facilitate the reaction without causing significant degradation.[9]

  • Presence of Oxidizing or Reducing Agents: Unintended oxidizing or reducing agents in your reaction mixture can degrade the carbohydrazide moiety.

    • Solution: Ensure all reactants and solvents are free from contaminants. If your synthesis involves other reagents with redox potential, consider a different synthetic route or the use of protecting groups.

  • Steric Hindrance: The structure of your specific carbohydrazide derivative and the other reactant can influence the reaction rate. Bulky substituents near the reactive hydrazide group can sterically hinder the reaction.

    • Solution: If steric hindrance is suspected, you might need to use a less hindered derivative, increase the reaction temperature, or extend the reaction time.

  • Hydrolysis of Intermediates: The initial adduct formed in the condensation reaction might be susceptible to hydrolysis, leading to a reversal of the reaction.

    • Solution: Consider using a dehydrating agent to remove water as it is formed, driving the equilibrium towards the product.

Issue 3: Instability of Carbohydrazide-Based Crosslinked Products in Drug Development

Question: My carbohydrazide-crosslinked hydrogel is showing signs of degradation and losing its structural integrity over time. Why is this happening?

Answer:

The stability of crosslinked materials, especially in aqueous environments for drug delivery applications, is a critical parameter. Here's what might be causing the instability:

  • Hydrolysis of the Hydrazone Linkage: The hydrazone bond formed during crosslinking is reversible and susceptible to hydrolysis, particularly under acidic conditions.[5][9]

    • Solution: The stability of the hydrazone bond is pH-dependent. Maintaining the formulation at a pH closer to neutral will enhance its stability.[5] For applications requiring stability in acidic environments, consider alternative crosslinking chemistries.

  • Incomplete Crosslinking: If the crosslinking reaction did not go to completion, the resulting network will have a lower crosslink density and be more prone to degradation.

    • Solution: Optimize the crosslinking conditions, including the stoichiometry of the reactants, reaction time, and temperature, to ensure a high degree of crosslinking.

  • Oxidative Degradation: The polymer backbone or the crosslinker itself may be susceptible to oxidative degradation, especially if exposed to light or oxidizing agents.

    • Solution: Store the crosslinked material in a dark, oxygen-free environment. The inclusion of antioxidants in the formulation can also help to mitigate oxidative damage.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of carbohydrazide and are they harmful?

A1: At temperatures between 150°C and 180°C, carbohydrazide primarily hydrolyzes to form hydrazine and carbon dioxide.[2] Above 200°C, it decomposes further into ammonia, nitrogen, and hydrogen.[2] While carbohydrazide itself is considered a safer alternative to hydrazine, the formation of hydrazine as a degradation product is a key consideration, as hydrazine is a suspected carcinogen.

Q2: How does the presence of metal ions affect the stability of carbohydrazide?

A2: Metal ions can catalyze the decomposition of carbohydrazide. This is particularly relevant in boiler water treatment, where carbohydrazide's reaction with oxygen can be catalyzed by the metal surfaces of the boiler system, leading to the formation of a protective passive film.

Q3: Can I use carbohydrazide with common oxidizing agents like hydrogen peroxide?

A3: It is generally not recommended to mix carbohydrazide with strong oxidizing agents like hydrogen peroxide, potassium permanganate, or nitric acid.[10][11][12] As a reducing agent, carbohydrazide will react with these substances, leading to its decomposition and potentially hazardous reactions.

Q4: Is carbohydrazide stable in common organic solvents?

A4: Carbohydrazide is soluble in water and some polar organic solvents but is generally insoluble in many nonpolar organic solvents like benzene and ether.[13] Its stability in organic solvents will depend on the specific solvent and the absence of contaminants that could promote degradation.

Q5: How can I monitor the concentration of carbohydrazide in my experiments?

A5: Several analytical methods can be used to determine the concentration of carbohydrazide. A common and straightforward method is the PDTS colorimetric method, which is suitable for aqueous solutions and is available in commercial test kits.[2][14][15] For more complex matrices or lower detection limits, High-Performance Liquid Chromatography (HPLC) with pre-column derivatization is a more sensitive and specific method.[16]

Section 4: Experimental Protocols

Protocol 1: Colorimetric Determination of Carbohydrazide Concentration using the PDTS Method

This protocol is adapted for a general laboratory setting and is based on the principle that carbohydrazide reduces ferric iron to the ferrous state, which then forms a colored complex with 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine (PDTS).[2][15]

Materials:

  • Spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

  • Carbohydrazide standard solution (e.g., 100 ppm)

  • Ferric chloride solution

  • PDTS solution

  • Buffer solution (e.g., acetate buffer, pH 4.5)

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of carbohydrazide with known concentrations (e.g., 0.1, 0.5, 1, 2, 5 ppm) by diluting the stock solution.

    • For each standard, and a blank (deionized water), pipette a known volume into a volumetric flask.

    • Add the buffer solution, ferric chloride solution, and PDTS solution in the correct order and volumes as specified by your validated internal procedure or a commercial kit's instructions.

    • Allow the color to develop for the recommended time.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance for the iron-PDTS complex.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis:

    • Treat your unknown sample in the same manner as the standards.

    • Measure the absorbance of the sample.

    • Determine the concentration of carbohydrazide in your sample by comparing its absorbance to the calibration curve.

Protocol 2: General Workflow for a Stability-Indicating HPLC Method

Developing a stability-indicating HPLC method is crucial for assessing the stability of carbohydrazide compounds in pharmaceutical formulations.[17][18][19]

Objective: To develop an HPLC method that can separate and quantify the parent carbohydrazide compound from its potential degradation products.

Workflow:

  • Forced Degradation Studies:

    • Subject the carbohydrazide compound to various stress conditions to induce degradation. This typically includes:

      • Acidic and Basic Hydrolysis: Treat with dilute HCl and NaOH at room and elevated temperatures.

      • Oxidative Degradation: Treat with hydrogen peroxide.

      • Thermal Degradation: Expose the solid and solution to high temperatures.

      • Photodegradation: Expose to UV and visible light.

  • Method Development and Optimization:

    • Column Selection: Start with a common reversed-phase column (e.g., C18).

    • Mobile Phase Selection: A typical mobile phase would consist of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: Use a UV detector at a wavelength where the parent compound and expected degradation products have good absorbance.

    • Gradient Elution: Develop a gradient elution program to separate all the peaks within a reasonable run time.

    • Optimization: Adjust the mobile phase composition, pH, gradient slope, and column temperature to achieve optimal separation of all peaks.

  • Method Validation:

    • Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Section 5: Visualizations

Diagram 1: Degradation Pathway of Carbohydrazide

G Carbohydrazide Carbohydrazide Hydrazine Hydrazine Carbohydrazide->Hydrazine  150-180°C (Hydrolysis) CO2 CO2 Carbohydrazide->CO2  150-180°C (Hydrolysis) Ammonia Ammonia Hydrazine->Ammonia  >200°C (Decomposition) Nitrogen Nitrogen Hydrazine->Nitrogen  >200°C (Decomposition) Hydrogen Hydrogen Hydrazine->Hydrogen  >200°C (Decomposition)

Caption: Thermal degradation pathway of carbohydrazide.

Diagram 2: Troubleshooting Workflow for Inconsistent Oxygen Scavenging

G Start Inconsistent O2 Removal CheckDosing Check Dosing Accuracy Start->CheckDosing CheckTemp Verify Feedwater Temperature Start->CheckTemp CheckResidence Evaluate Residence Time Start->CheckResidence CheckStock Assess Stock Solution Stability Start->CheckStock AdjustDose Adjust Dose & Monitor Residual CheckDosing->AdjustDose OptimizeTemp Increase Temperature or Use Catalyst CheckTemp->OptimizeTemp AdjustInjection Change Injection Point CheckResidence->AdjustInjection PrepareFresh Prepare Fresh Stock Solution CheckStock->PrepareFresh Resolved Performance Optimized AdjustDose->Resolved OptimizeTemp->Resolved AdjustInjection->Resolved PrepareFresh->Resolved

Caption: Troubleshooting inconsistent oxygen scavenging.

References

  • Accepta. (n.d.). Boiler Water Oxygen Scavengers - Sulphite, Tannin, DEHA, Carbohydrazide. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE. Retrieved from [Link]

  • International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbohydrazide. Retrieved from [Link]

  • Gas-Sensing.com. (2024, January 24). Simplify Water Testing with the K-1805 Carbohydrazide Kit. Retrieved from [Link]

  • Gas-Sensing.com. (n.d.). Carbohydrazide: An Essential Tool with Hidden Hazards. Retrieved from [Link]

  • Marinecare.nl. (n.d.). Ask!Marine Care; Oxygen Scavengers. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Maximizing Boiler Efficiency with Carbohydrazide: A Guide to Optimal Oxygen Scavenging. Retrieved from [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. Retrieved from [Link]

  • ACS Omega. (2021). An Extreme Energy-Saving Carbohydrazide Oxidization Reaction Directly Driven by Commercial Graphite Paper in Alkali and Near-Neutral Seavvater Electrolytes. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Carbohydrazide. Retrieved from [Link]

  • Google Patents. (n.d.). JP6457135B1 - Carbohydrazide-containing composition and method for stabilizing ....
  • ACS Publications. (2021). An Extreme Energy-Saving Carbohydrazide Oxidization Reaction Directly Driven by Commercial Graphite Paper in Alkali and Near-Neutral Seawater Electrolytes. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE (1,3-DIAMINOUREA). Retrieved from [Link]

  • Scribd. (n.d.). Carbohydrazide Test Kit. Retrieved from [Link]

  • ResearchGate. (2015). Development of novel aqueous coatings which meet the requirements of ecology-conscious society: Novel cross-linking system based on the carbonyl-hydrazide reaction and its applications. Retrieved from [Link]

  • Indian Academy of Sciences. (1991). Kinetics and mechahism of oxidation of carbohydrazide and thiocarbo- hydrazide by N-bromoacetamide. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (2004). Determination of carbohydrazide by high performance liquid chromatography with precolumn derivatization. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Carbohydrazide vs Hydrazine: A Comparative Study. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.2: Overview of common redox reactions. Retrieved from [Link]

  • National Institutes of Health. (2015). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. Retrieved from [Link]

  • TutorChase. (n.d.). What are common oxidising agents in chemical reactions?. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • ChemTalk. (n.d.). Common Oxidizing Agents & Reducing Agents. Retrieved from [Link]

  • National Institutes of Health. (2015). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. Retrieved from [Link]

  • PubMed. (1983). The pH dependence of the hydration of CO2 catalyzed by carbonic anhydrase III from skeletal muscle of the cat. Steady state and equilibrium studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • IRIS . (2022). Reaction Chemistry & Engineering. Retrieved from [Link]

  • LabXchange. (n.d.). Common Oxidizing Agents. Retrieved from [Link]

  • IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Toppr. (n.d.). Provide examples of common oxidizing agents. Retrieved from [Link]

  • Quest Journals. (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review. Retrieved from [Link]

  • TigerWeb. (n.d.). Oxidizing Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reducing Agents. Retrieved from [Link]

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Technical Support Center: Synthesis of Carbohydrazides from Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of carbohydrazides. This guide is designed for researchers, chemists, and drug development professionals who are navigating the nuanced and often challenging conversion of carboxylic acids to their corresponding hydrazides. Instead of a simple list of protocols, we offer a dynamic resource structured around the real-world problems you encounter at the bench. Here, we delve into the causality behind experimental outcomes, providing robust, field-tested solutions to common challenges.

Introduction: The Challenge of Direct Conversion

Carbohydrazides are invaluable synthons in medicinal chemistry and materials science, serving as precursors to a vast array of heterocyclic compounds, including oxadiazoles and pyrazoles.[1][2] While the classical approach of hydrazinolysis of esters is well-established, it necessitates an additional synthetic step.[1][3] The direct conversion of carboxylic acids to carbohydrazides is highly desirable for its atom economy but is fraught with challenges. These include the need to activate the carboxyl group under conditions compatible with the highly nucleophilic yet sensitive hydrazine, the prevalence of side reactions, and often-difficult product purification.[4]

This guide provides direct answers and troubleshooting strategies for overcoming these hurdles.

Section 1: Interactive Troubleshooting Guide

This section is formatted to address the most pressing issues encountered during the synthesis. Identify your problem and explore the expert-driven causes and solutions.

dot

Troubleshooting_Workflow Start Reaction Start: Carboxylic Acid + Activator + Hydrazine Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Issue_Yield Problem: Low or No Yield Monitor->Issue_Yield No Product Formation Purify Purification (Crystallization/Chromatography) Workup->Purify Analysis Analyze Product Purity (NMR, LC-MS) Purify->Analysis Issue_Purification Problem: Difficult Purification Purify->Issue_Purification Success Pure Carbohydrazide Analysis->Success Purity >95% Issue_SideProduct Problem: Major Side Products Analysis->Issue_SideProduct Impure Product Troubleshoot_Activation Re-evaluate Activation: - Change coupling agent - Check reagent quality - Adjust temperature Issue_Yield->Troubleshoot_Activation Troubleshoot_Stoichiometry Adjust Stoichiometry: - Use excess hydrazine - Slow addition of activated acid Issue_SideProduct->Troubleshoot_Stoichiometry Troubleshoot_Method Modify Purification: - Change solvent system - Use trituration - Consider chromatography Issue_Purification->Troubleshoot_Method Troubleshoot_Activation->Start Restart Experiment Troubleshoot_Stoichiometry->Start Restart Experiment Troubleshoot_Method->Purify Re-purify

Caption: General troubleshooting workflow for carbohydrazide synthesis.

Q1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?

This is the most common issue, typically pointing to a failure in the activation of the carboxylic acid.

Potential Causes & Solutions:

  • Ineffective Carboxylic Acid Activation: The hydroxyl group of a carboxylic acid is a poor leaving group. It must be converted into a more reactive intermediate. If this step fails, the nucleophilic attack by hydrazine will not occur.

    • Solution: Ensure your coupling agent is fresh and active. Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) are common but can hydrolyze upon storage. For particularly stubborn acids, consider more potent activators like HATU or HOBt additives, which form highly reactive activated esters.[1]

  • Premature Hydrolysis of Activated Intermediate: The activated carboxylic acid species is highly electrophilic and susceptible to hydrolysis by trace amounts of water in the solvent or reagents.

    • Solution: Use anhydrous solvents. Dry your solvent over molecular sieves or use a commercial anhydrous grade. Ensure all glassware is oven-dried before use.

  • Steric Hindrance: A bulky carboxylic acid or a sterically hindered hydrazine derivative can significantly slow down the reaction rate.

    • Solution: Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C) and extend the reaction time. Monitor progress carefully by TLC or LC-MS to avoid decomposition.

Q2: I've isolated a major byproduct with roughly double the mass of my expected product. What is it and how do I prevent it?

You are likely observing the formation of a symmetrical 1,2-diacylhydrazine (R-CO-NH-NH-CO-R). This occurs when a molecule of your desired carbohydrazide product acts as a nucleophile and attacks a second molecule of the activated carboxylic acid.

dot

Side_Reaction cluster_main Desired Reaction cluster_side Side Reaction ActivatedAcid Activated Carboxylic Acid (R-CO-X) Product Carbohydrazide Product (R-CO-NH-NH2) ActivatedAcid->Product + Hydrazine Hydrazine (H2N-NH2) Hydrazine->Product Nucleophilic Attack Byproduct 1,2-Diacylhydrazine (R-CO-NH-NH-CO-R) Product->Byproduct Nucleophilic Attack ActivatedAcid2 Activated Carboxylic Acid (R-CO-X) ActivatedAcid2->Byproduct + Reaction_Mechanism cluster_byproduct Byproduct Formation RCOOH R-COOH Carboxylic Acid O_Acylisourea [O-Acylisourea Intermediate]* (Unstable) RCOOH->O_Acylisourea EDC EDC (Carbodiimide) EDC->O_Acylisourea + H⁺ EDU EDU (Water-soluble urea) HOBt HOBt HOBt_Ester [HOBt Active Ester] (More Stable) HOBt->HOBt_Ester Hydrazine H₂N-NH₂ Product R-CONHNH₂ Carbohydrazide Hydrazine->Product O_Acylisourea->HOBt_Ester + HOBt O_Acylisourea->Product + Hydrazine HOBt_Ester->Product + Hydrazine - HOBt EDC_H2O EDC + H₂O → EDU

Sources

Technical Support Center: Solubility Enhancement for 5-(4-Bromophenyl)thiophene-2-carbohydrazide in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(4-Bromophenyl)thiophene-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and detailed protocols for improving the solubility of this compound for reliable and reproducible biological assays. Poor solubility is a common hurdle that can significantly impact assay results, leading to underestimated potency and inconsistent data. This document provides a logical, step-by-step approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. What is the recommended starting solvent?

A1: Due to its chemical structure, which includes a bromophenyl and a thiophene group, this compound is expected to have low aqueous solubility. The recommended starting solvent for creating a high-concentration stock solution is 100% Dimethyl Sulfoxide (DMSO).[1][2][3] DMSO is a powerful, water-miscible organic solvent widely used in high-throughput screening and biological assays for its ability to dissolve a broad range of organic molecules.[1][3]

Initial Stock Solution Protocol:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Vortex the solution thoroughly for 1-2 minutes.

  • If dissolution is slow, gentle warming (up to 37°C) and/or sonication can be applied. However, be mindful of potential compound degradation with excessive heat.[4]

  • Visually inspect the solution for any undissolved particulates. If present, centrifuge the tube at high speed and carefully transfer the supernatant to a new tube.

Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A2: This is a common issue known as "crashing out." It occurs when the compound's solubility limit is exceeded as the percentage of the organic solvent (DMSO) decreases upon dilution in the aqueous buffer. Here are several strategies to mitigate this problem, presented in a tiered approach from simplest to more complex.

The final concentration of DMSO in your assay should be kept as low as possible to minimize solvent-induced artifacts, typically below 0.5% for cell-based assays.[2][5]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This gradual change in solvent composition can sometimes prevent precipitation.

  • Co-solvents: If direct dilution into the assay buffer is problematic, consider using an intermediate dilution step with a co-solvent system. For example, diluting the DMSO stock into a mixture of buffer and a less-toxic co-solvent like polyethylene glycol 400 (PEG400) or glycerol before the final dilution into the assay medium can be effective.[5][6]

If optimizing the dilution is insufficient, you may need to modify the composition of your assay buffer to increase the solubility of the compound.

  • pH Adjustment: The carbohydrazide functional group in the molecule suggests that its solubility may be pH-dependent.[7][8][9] The hydrazide moiety can be protonated under acidic conditions, potentially increasing aqueous solubility. Experiment with slightly lowering the pH of your assay buffer (if your assay permits) to see if solubility improves. Conversely, the thiophene and phenyl rings may have altered interactions at different pH values. A systematic pH screening is recommended.

    • Protocol for pH Screening:

      • Prepare a series of your assay buffer at different pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0).

      • To a small aliquot of each buffer, add your compound from the DMSO stock to the desired final concentration.

      • Incubate for a set period (e.g., 30 minutes) at the assay temperature.

      • Visually inspect for precipitation. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV.

  • Addition of Solubilizing Excipients: Incorporating low concentrations of non-ionic surfactants or other excipients into your assay buffer can help maintain compound solubility.

ExcipientRecommended Starting ConcentrationMechanism of Action
Tween® 80 0.01% - 0.1% (v/v)Forms micelles that can encapsulate hydrophobic molecules.[5]
Pluronic® F-68 0.02% - 0.1% (w/v)A non-ionic surfactant that can aid in solubilization.
Bovine Serum Albumin (BSA) 0.1% - 1% (w/v)Can bind to hydrophobic compounds and prevent precipitation.

Troubleshooting Guide

Issue 1: I've tried optimizing my dilution and modifying my buffer, but I still see precipitation at my desired final concentration.

Solution: Cyclodextrin-Mediated Solubilization

For particularly challenging compounds, cyclodextrins can be a highly effective solution.[10][11][12] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic parts of the molecule and increasing their apparent aqueous solubility.[12][13]

G

Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a good starting point due to its high aqueous solubility and low toxicity.

Protocol for Preparing a Cyclodextrin Formulation:

  • Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your assay buffer to create a concentrated stock solution (e.g., 10-40% w/v). Gentle warming may be required.

  • Solvent Evaporation Method: a. Dissolve your compound in a suitable volatile organic solvent (e.g., methanol or ethanol). b. In a separate container, dissolve the HP-β-CD in water. c. Mix the two solutions and stir for several hours. d. Remove the organic solvent under reduced pressure (e.g., using a rotary evaporator).[14] e. The resulting aqueous solution containing the inclusion complex can then be lyophilized to a powder or used directly.

  • Kneading Method: a. Mix the compound and HP-β-CD in a mortar. b. Add a small amount of a water-alcohol mixture to form a paste. c. Knead the paste for 30-60 minutes. d. Dry the resulting product.[15]

The molar ratio of compound to cyclodextrin often needs to be optimized, with ratios from 1:1 to 1:10 being common starting points.

Issue 2: My compound appears to be degrading in the DMSO stock solution over time, leading to inconsistent assay results.

Solution: Proper Stock Solution Handling and Storage

DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere.[4][16] The presence of water can accelerate the degradation of some compounds or cause them to precipitate out of solution upon freeze-thaw cycles.[4][16]

Best Practices for Stock Solution Management:

  • Use Anhydrous DMSO: Start with high-quality, anhydrous DMSO for preparing your stock solutions.

  • Aliquot: After preparing your stock solution, aliquot it into small, single-use volumes in tightly sealed vials. This minimizes the number of freeze-thaw cycles for the bulk of your stock.

  • Storage Conditions: Store the aliquots at -20°C or -80°C in a desiccated environment to protect from moisture.

  • Fresh Dilutions: Prepare fresh dilutions from your stock solution for each experiment. Do not store diluted solutions in aqueous buffers for extended periods.

G Start Prepare High-Concentration Stock in 100% DMSO Check_Solubility Is Compound Fully Dissolved? Start->Check_Solubility Dilute Dilute Stock into Aqueous Assay Buffer Check_Solubility->Dilute Yes Troubleshoot_Dissolution Troubleshoot Dissolution: - Vortex - Gentle Warming - Sonicate Check_Solubility->Troubleshoot_Dissolution No Check_Precipitation Does Compound Precipitate? Dilute->Check_Precipitation Assay_Ready Proceed with Assay Check_Precipitation->Assay_Ready No Troubleshoot_Precipitation Troubleshoot Precipitation: - Optimize Dilution - Modify Buffer (pH, Excipients) - Use Cyclodextrins Check_Precipitation->Troubleshoot_Precipitation Yes Troubleshoot_Dissolution->Check_Solubility Troubleshoot_Precipitation->Dilute

References

  • This compound | 62403-14-9. J&K Scientific. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]

  • Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. Medicinal Chemistry Research. Available from: [Link]

  • Thiophene-2-carbohydrazide | C5H6N2OS | CID 73098. PubChem - NIH. Available from: [Link]

  • Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs. PubMed. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available from: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available from: [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH. Available from: [Link]

  • Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PMC - NIH. Available from: [Link]

  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available from: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • In situ DMSO hydration measurements of HTS compound libraries. ResearchGate. Available from: [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]

  • Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins. ResearchGate. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available from: [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available from: [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. Available from: [Link]

  • Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online. Available from: [Link]

  • 17.6 pH Effects on Solubility | General Chemistry. YouTube. Available from: [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available from: [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. Available from: [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. Available from: [Link]

  • Compexation of poorly water soluble drug with cyclodextrin. Pharmatutor. Available from: [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available from: [Link]

  • Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. MDPI. Available from: [Link]

  • (PDF) DMSO Solubility Assessment for Fragment-Based Screening. ResearchGate. Available from: [Link]

  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. Available from: [Link]

Sources

minimizing byproduct formation in Schiff base condensation with 5-(4-Bromophenyl)thiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Schiff bases using 5-(4-Bromophenyl)thiophene-2-carbohydrazide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to minimize byproduct formation and optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Schiff base formation with a carbohydrazide?

A1: The reaction is a nucleophilic addition-elimination condensation. It proceeds in two main, reversible steps.[1][2] First, the terminal amine group (-NH2) of the carbohydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms an unstable tetrahedral intermediate called a carbinolamine.[2][3] The second step is the acid- or base-catalyzed dehydration (elimination of a water molecule) of the carbinolamine to form the stable imine (C=N) bond of the Schiff base.[2][3] The dehydration of the carbinolamine is typically the rate-determining step.[2]

Q2: Why is this compound a useful building block?

A2: This compound is a versatile precursor in medicinal chemistry and materials science.[4][5] The thiophene ring provides unique electronic properties, while the bromophenyl group allows for further functionalization.[4] The carbohydrazide moiety is key to forming Schiff bases, which are known for a wide spectrum of biological activities.[6][7]

Q3: What are the most common byproducts I should be aware of?

A3: The primary byproducts in Schiff base synthesis with hydrazides are azines and unreacted hydrazone intermediates. Azines form when the aldehyde or ketone reacts with hydrazine, a potential impurity or degradation product of the carbohydrazide.[8] Incomplete reactions can also leave residual hydrazone.[8] Additionally, self-condensation of the aldehyde or ketone can occur, especially under harsh conditions.

Q4: Is a catalyst always necessary for this reaction?

A4: While the reaction can proceed without a catalyst, it is often slow. Catalysis is highly recommended to improve reaction rates and yields.[9] Mildly acidic conditions are generally optimal.[10]

II. Troubleshooting Guide: Minimizing Byproduct Formation

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of Schiff bases with this compound.

Issue 1: Low Yield of the Desired Schiff Base

A low yield can be attributed to several factors, from incomplete reactions to product degradation.

Root Cause Analysis & Corrective Actions
  • Incomplete Reaction:

    • Solution: Optimize reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[11] An extended reflux time may be necessary.[9]

    • Solution: Ensure the use of an appropriate catalyst. A few drops of glacial acetic acid can significantly accelerate the reaction.[9] For reactions at neutral pH, aniline and its derivatives can act as effective nucleophilic catalysts.[10]

  • Suboptimal pH:

    • Solution: The reaction is pH-sensitive. The optimal pH is typically mildly acidic (around 4.5-6).[10] This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic without fully protonating the nucleophilic amine of the hydrazide.[10]

  • Hydrolysis of the Product:

    • Solution: Schiff bases can be susceptible to hydrolysis, which cleaves the C=N bond.[8][10] Ensure anhydrous reaction conditions and use dry solvents. Store the purified product in a desiccator.

Issue 2: Presence of Significant Azine Byproduct

The formation of an azine (R-CH=N-N=CH-R) is a common side reaction.

Root Cause Analysis & Corrective Actions
  • Hydrazine Impurity:

    • Solution: The primary cause of azine formation is the presence of hydrazine, which can be an impurity in the starting carbohydrazide or formed through its degradation. Ensure the purity of your this compound.

  • Reaction Stoichiometry:

    • Solution: Carefully control the stoichiometry of the reactants. Use a 1:1 molar ratio of the carbohydrazide to the carbonyl compound. An excess of the aldehyde or ketone can sometimes promote side reactions.[8]

Issue 3: Difficulty in Product Purification

Challenges in purification often arise from the presence of closely related byproducts or unreacted starting materials.

Root Cause Analysis & Corrective Actions
  • Similar Polarity of Products and Byproducts:

    • Solution: If TLC shows co-elution, consider alternative purification techniques. Recrystallization from a suitable solvent system (e.g., ethanol, methanol) is often effective for purifying Schiff bases.[9] Column chromatography with a carefully selected solvent gradient can also be employed.

  • Product Oiling Out:

    • Solution: During workup or recrystallization, the product may separate as an oil instead of a solid. This can be due to residual solvent or impurities. Try trituration with a non-polar solvent like hexane to induce crystallization. Seeding with a small crystal of the pure product can also be effective.

III. Optimized Experimental Protocol

This protocol provides a general framework for the synthesis of a Schiff base from this compound and an aromatic aldehyde, designed to minimize byproduct formation.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a minimal amount of hot ethanol.

  • In a separate flask, dissolve an equimolar amount of the aromatic aldehyde in ethanol.

  • Add the aldehyde solution to the carbohydrazide solution with stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[9]

  • Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.[9]

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[9]

  • Dry the purified product in a desiccator.

Data Summary Table
ParameterRecommendationRationale
Solvent Ethanol, MethanolPolar protic solvents that readily dissolve the reactants and facilitate the reaction.[9]
Catalyst Glacial Acetic AcidProvides the mildly acidic environment optimal for the dehydration step.[9][10]
Temperature RefluxIncreases reaction rate without promoting significant degradation.
Stoichiometry 1:1 (Carbohydrazide:Aldehyde)Minimizes the potential for side reactions like azine formation.[8]
pH Mildly Acidic (4.5-6)Balances the need for carbonyl activation and maintaining the nucleophilicity of the amine.[10]

IV. Visualizing Reaction Pathways and Troubleshooting

Schiff Base Formation Mechanism

The following diagram illustrates the step-by-step mechanism of Schiff base formation.

SchiffBaseFormation Reactants Carbohydrazide (R-NH-NH2) + Aldehyde (R'-CHO) Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack Product Schiff Base (R-NH-N=CHR') + H2O Intermediate->Product Dehydration (Rate-Limiting) ByproductFormation Aldehyde Aldehyde (R'-CHO) Hydrazone Hydrazone Intermediate Aldehyde->Hydrazone + Hydrazine Hydrazine Hydrazine (H2N-NH2) (Impurity/Degradation) Azine Azine Byproduct (R'-CH=N-N=CH-R') Hydrazone->Azine + Aldehyde TroubleshootingWorkflow start Low Yield or Impure Product check_reaction TLC Analysis Incomplete Reaction? start->check_reaction optimize_conditions Optimize: - Reaction Time - Temperature - Catalyst check_reaction:f1->optimize_conditions Yes check_byproducts Characterization (NMR, MS) Azine Present? check_reaction:f1->check_byproducts No optimize_conditions->check_reaction purify_reagents Purify Carbohydrazide check_byproducts:f1->purify_reagents Yes final_product Pure Schiff Base check_byproducts:f1->final_product No adjust_stoichiometry Verify 1:1 Stoichiometry purify_reagents->adjust_stoichiometry adjust_stoichiometry->start

Caption: Troubleshooting decision tree.

V. References

  • Scientific & Academic Publishing. (n.d.). Thiocarbohydrazides: Synthesis and Reactions. Retrieved from

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Retrieved from

  • Dirksen, A., & Hackeng, T. M. (2013). Importance of ortho proton donors in catalysis of hydrazone formation. Organic Letters, 15(7), 1646–1649. Retrieved from

  • García-Fuente, A., & García-Alvarez, R. (2021). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Molecules, 26(16), 4882. Retrieved from

  • BenchChem. (n.d.). Minimizing byproduct formation in azine synthesis. Retrieved from

  • Anamika, & Prerna. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140. Retrieved from

  • Al-Hamdani, A. A. S., & Al-Khafaji, Y. M. H. (2023). Synthesis, characterization, and application of thio-salicylaldehyde schiff base complexes for Cr (VI) adsorption. Scientific Reports, 13(1), 12345. Retrieved from

  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of Cuminaldehyde derivatives. Retrieved from

  • Li, Y., et al. (2015). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 6(3), 1954-1961. Retrieved from

  • Chemistry Academy. (2022, July 25). Schiff Base Reaction-Mechanism, Rxn setup and Application [Video]. YouTube. Retrieved from

  • ResearchGate. (n.d.). Optimization of the Model Reaction Conditions for the Preparation. Retrieved from

  • ChemHelp. (2017, February 13). CHEM 407 - Carbohydrate Chemistry - Hydrolysis of a Schiff Base [Video]. YouTube. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Hydrazone Formation. Retrieved from

  • Journal of the American Chemical Society. (n.d.). On the Mechanism of Schiff Base Formation and Hydrolysis. Retrieved from

  • Stilinović, V., et al. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 7(53), 33435-33448. Retrieved from

  • Al-Khafaji, Y. M. H., & Al-Hamdani, A. A. S. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. Molecules, 28(10), 4085. Retrieved from

  • Chem-Impex. (n.d.). This compound. Retrieved from

  • Bhat, M., et al. (2015). Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases. International Journal of Chemical and Physical Sciences, 4, 82-89. Retrieved from

  • African Rock Art. (n.d.). This compound. Retrieved from

  • J&K Scientific. (n.d.). This compound. Retrieved from

  • Sigma-Aldrich. (n.d.). 5-(4-Bromophenyl)thiophene-2-carboxylic hydrazide. Retrieved from

  • Khan, K. M., et al. (2013). Biological Potential of Synthetic Hydrazide Based Schiff Bases. Journal of Scientific and Innovative Research, 2(4), 652-658. Retrieved from

  • Gorska, M., et al. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules, 27(11), 3594. Retrieved from

  • Science.gov. (n.d.). hydrazone schiff base: Topics by Science.gov. Retrieved from

  • Jiang, Y. (2011). N′-[(1E)-(4-Fluorophenyl)methylidene]thiophene-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(1), o314. Retrieved from

  • ResearchGate. (n.d.). Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes. Retrieved from

  • Jiang, Y. (2010). N′-(4-Bromobenzylidene)thiophene-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(5), o922. Retrieved from

  • Titi, A. S., et al. (2022). Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1. Journal of Molecular Structure, 1250, 131843. Retrieved from

Sources

Technical Support Center: Optimizing Cyclization Reactions of Thiophene Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cyclization of thiophene carbohydrazide derivatives. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of various heterocyclic compounds from thiophene carbohydrazide precursors. Our goal is to equip you with the knowledge to navigate common experimental challenges and successfully optimize your reaction conditions.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cyclization of thiophene carbohydrazide derivatives.

Q1: What are the primary heterocyclic systems that can be synthesized from thiophene carbohydrazide?

Thiophene carbohydrazide is a versatile building block for the synthesis of a variety of five-membered heterocycles, which are of significant interest in medicinal chemistry. The most common cyclization products include:

  • 1,2,4-Triazoles: Typically synthesized through the reaction of thiophene carbohydrazide with isothiocyanates to form a thiosemicarbazide intermediate, followed by cyclization under alkaline conditions.[1][2]

  • 1,3,4-Oxadiazoles: These can be formed through several routes, including the cyclodehydration of diacylhydrazine intermediates or the oxidative cyclization of acylhydrazones.[3][4][5]

  • 1,3,4-Thiadiazoles: Often formed as a competing product to 1,2,4-triazoles, their synthesis is favored under acidic conditions from a thiosemicarbazide intermediate.[6][7][8]

  • Pyrazoles: Commonly synthesized by the condensation of thiophene carbohydrazide with β-dicarbonyl compounds.[9][10][11]

Q2: How does the pH of the reaction medium influence the outcome of the cyclization of thiophene-acylthiosemicarbazides?

The pH of the reaction medium is a critical parameter that directs the cyclization pathway of N-acylthiosemicarbazide intermediates derived from thiophene carbohydrazide, leading to different heterocyclic rings.

  • Alkaline Medium: In the presence of a base such as sodium hydroxide, the cyclization proceeds via the nucleophilic attack of the hydrazine nitrogen, leading to the formation of 1,2,4-triazole-3-thiones .[12]

  • Acidic Medium: Under acidic conditions, using reagents like concentrated sulfuric or phosphoric acid, the reaction favors the formation of 2-amino-1,3,4-thiadiazoles .[6][8][12]

Q3: What are the general starting materials required for the synthesis of these heterocycles from thiophene-2-carbohydrazide?

The synthesis of thiophene-2-carbohydrazide itself typically starts from thiophene-2-carboxylic acid or its corresponding ester. For the subsequent cyclization reactions, you will generally need:

  • For 1,2,4-Triazoles: An appropriate isothiocyanate to form the thiosemicarbazide intermediate, and a base (e.g., NaOH) for cyclization.[1]

  • For 1,3,4-Oxadiazoles: A carboxylic acid or acid chloride to form a diacylhydrazine intermediate, followed by a dehydrating agent (e.g., POCl₃), or an aldehyde to form an acylhydrazone, followed by an oxidizing agent.[3][4]

  • For Pyrazoles: A β-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) and typically an acid or base catalyst.[9][10]

II. Troubleshooting Common Experimental Issues

This section provides a detailed guide to diagnosing and resolving common problems encountered during the cyclization of thiophene carbohydrazide derivatives.

Issue 1: Low Yield of the Desired Product

Low yields are a frequent challenge in organic synthesis. The following decision tree and detailed explanations will help you identify and address the root cause.

low_yield_troubleshooting start Low Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No increase_time_temp Increase Reaction Time/Temperature incomplete_reaction->increase_time_temp Yes check_reagents Check Reagent Purity/Stoichiometry incomplete_reaction->check_reagents Yes optimize_catalyst Optimize Catalyst/Base/Acid incomplete_reaction->optimize_catalyst Yes degradation Product Degradation? side_products->degradation No change_ph Adjust pH (Acidic vs. Basic) side_products->change_ph Yes modify_solvent Change Solvent Polarity side_products->modify_solvent Yes lower_temp Lower Reaction Temperature side_products->lower_temp Yes purification_loss Loss During Purification? degradation->purification_loss No milder_reagents Use Milder Cyclizing Agents degradation->milder_reagents Yes inert_atmosphere Run Under Inert Atmosphere degradation->inert_atmosphere Yes optimize_chromatography Optimize Chromatography Conditions purification_loss->optimize_chromatography Yes alternative_purification Consider Recrystallization/Trituration purification_loss->alternative_purification Yes

Caption: Troubleshooting workflow for low reaction yield.

In-depth Analysis of Low Yield Causes:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider increasing the temperature or extending the reaction duration. Ensure the purity of your starting materials and verify the stoichiometry, especially of the cyclizing agent. For base- or acid-catalyzed reactions, the concentration and strength of the catalyst are crucial.[13]

  • Side Product Formation: The formation of undesired side products is a common culprit for low yields. For instance, in the synthesis of 1,2,4-triazoles from thiosemicarbazide intermediates, the formation of 1,3,4-thiadiazoles can be a competing pathway.[12] Carefully analyze your crude product by NMR or LC-MS to identify any major side products.

  • Product Degradation: Harsh reaction conditions, such as high temperatures or strong acids/bases, can lead to the degradation of your desired product. If you suspect degradation, consider using milder reaction conditions or alternative, less aggressive cyclizing agents.[13]

  • Loss During Work-up and Purification: Significant amounts of product can be lost during extraction and purification steps. Ensure the pH is appropriate during aqueous work-up to prevent your product from dissolving in the aqueous layer. For column chromatography, choose a solvent system that provides good separation and minimizes tailing.

Issue 2: Formation of the Wrong Isomer or an Unexpected Product

The formation of an incorrect isomer or an entirely different heterocyclic ring is a common challenge, particularly in the synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles from the same thiosemicarbazide precursor.

wrong_product_troubleshooting start Wrong Product Formed check_conditions Review Reaction Conditions start->check_conditions mechanism_pathway Consider Mechanistic Pathways check_conditions->mechanism_pathway ph_control pH Control (Acidic vs. Basic) check_conditions->ph_control solvent_effect Solvent Polarity check_conditions->solvent_effect temp_control Temperature Control check_conditions->temp_control use_base Use NaOH/KOH for 1,2,4-Triazole ph_control->use_base Target: 1,2,4-Triazole use_acid Use H₂SO₄/POCl₃ for 1,3,4-Thiadiazole ph_control->use_acid Target: 1,3,4-Thiadiazole aprotic_solvent Try Aprotic Solvent for Regioselectivity solvent_effect->aprotic_solvent lower_temp_kinetic Lower Temperature for Kinetic Product temp_control->lower_temp_kinetic

Caption: Decision-making for incorrect product formation.

Mechanistic Insights into Product Selectivity:

The regioselectivity of the cyclization of acylthiosemicarbazides is primarily governed by the nucleophilicity of the different atoms in the intermediate and the reaction conditions.

  • Base-Catalyzed Cyclization to 1,2,4-Triazoles: In a basic medium, the more acidic proton on the N4 nitrogen is removed, increasing its nucleophilicity. This nitrogen then attacks the carbonyl carbon, leading to the formation of the 1,2,4-triazole ring after dehydration.

  • Acid-Catalyzed Cyclization to 1,3,4-Thiadiazoles: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. The sulfur atom, being a soft nucleophile, then attacks the activated carbonyl carbon, leading to the formation of the 1,3,4-thiadiazole ring.[6]

Troubleshooting Strategies for Isomer Control:

  • Strict pH Control: This is the most critical factor. For 1,2,4-triazoles, ensure the reaction medium is sufficiently basic (e.g., 2-4N NaOH). For 1,3,4-thiadiazoles, use a strong acid like concentrated H₂SO₄ or POCl₃.[12]

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. In some cases, aprotic polar solvents like DMF or DMSO can favor one isomer over another.

  • Temperature: Higher temperatures can sometimes lead to the formation of the thermodynamically more stable product, which may not be the desired one. Running the reaction at a lower temperature might favor the kinetically controlled product.

III. Optimized Experimental Protocols

The following protocols provide a starting point for the synthesis of different heterocycles from thiophene-2-carbohydrazide. These should be optimized based on the specific substrate and desired outcome.

Protocol 1: Synthesis of 5-(Thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

This two-step protocol involves the formation of a thiosemicarbazide intermediate followed by base-catalyzed cyclization.[14][15]

Step 1: Synthesis of 1-(Thiophene-2-carbonyl)thiosemicarbazide

  • To a solution of thiophene-2-carbohydrazide (10 mmol) in ethanol (50 mL), add the desired isothiocyanate (10 mmol).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried.

Step 2: Cyclization to 5-(Thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

  • Suspend the 1-(thiophene-2-carbonyl)thiosemicarbazide (5 mmol) in an aqueous solution of sodium hydroxide (8%, 25 mL).

  • Reflux the mixture for 3-5 hours. The solution should become clear.

  • Cool the reaction mixture in an ice bath and acidify to pH 5-6 with dilute hydrochloric acid.

  • The precipitated product is collected by filtration, washed with cold water, and recrystallized from ethanol.

Protocol 2: Synthesis of 2-Amino-5-(thiophen-2-yl)-1,3,4-oxadiazole

This protocol involves the oxidative cyclization of an acylthiosemicarbazide intermediate.

  • Prepare 1-(thiophene-2-carbonyl)thiosemicarbazide as described in Protocol 1, Step 1.

  • To a suspension of the thiosemicarbazide (5 mmol) in ethanol (30 mL), add a solution of iodine (5 mmol) in potassium iodide (10 mmol in 10 mL water) dropwise with stirring.

  • Add a solution of sodium hydroxide (5%, 20 mL) and heat the mixture at 50-60 °C for 2 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • The precipitated product is filtered, washed with water, and recrystallized from a suitable solvent.

Protocol 3: Synthesis of 3-Methyl-1-(thiophen-2-carbonyl)-1H-pyrazol-5(4H)-one

This protocol describes the synthesis of a pyrazole derivative via condensation with a β-ketoester.[9][16]

  • To a solution of thiophene-2-carbohydrazide (10 mmol) in glacial acetic acid (20 mL), add ethyl acetoacetate (11 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol.

IV. Data Summary for Reaction Optimization

The following tables provide general guidelines for optimizing reaction conditions. The optimal conditions will vary depending on the specific substrates used.

Table 1: General Conditions for 1,2,4-Triazole Synthesis

ParameterRecommended Range/ConditionsRationale/Notes
Base NaOH, KOH (2-8% aqueous solution)Strong base is required for deprotonation and subsequent cyclization.
Solvent Water, EthanolProtic solvents are commonly used for this transformation.
Temperature 80-100 °C (Reflux)Heating is necessary to drive the cyclization to completion.
Reaction Time 3-6 hoursMonitor by TLC to determine the optimal reaction time.

Table 2: General Conditions for 1,3,4-Oxadiazole Synthesis (from Diacylhydrazides)

ParameterRecommended Range/ConditionsRationale/Notes
Cyclizing Agent POCl₃, P₂O₅, SOCl₂, H₂SO₄These are effective dehydrating agents. POCl₃ is commonly used.
Solvent Toluene, Xylene, or neatAnhydrous conditions are crucial for the success of the reaction.
Temperature 80-140 °C (Reflux)High temperatures are typically required for cyclodehydration.
Reaction Time 1-4 hoursGenerally faster than the base-catalyzed triazole synthesis.

Table 3: General Conditions for Pyrazole Synthesis (from β-Dicarbonyls)

ParameterRecommended Range/ConditionsRationale/Notes
Catalyst Glacial Acetic Acid, Mineral Acids (catalytic)Acid catalysis facilitates the initial condensation reaction.[13]
Solvent Ethanol, Glacial Acetic AcidProtic solvents are generally effective.
Temperature 80-120 °C (Reflux)Heating is usually required to drive the reaction to completion.
Reaction Time 4-8 hoursThe reaction time can vary depending on the reactivity of the β-dicarbonyl compound.

V. References

  • Barbosa, G. A. D., & de Aguiar, A. P. (Year). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(X), 000-000. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(17), 6429. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.). Journal of Molecular Structure: THEOCHEM, 433(1-3), 207-216. [Link]

  • Synthesis of pyrazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2013). International Journal of Medicinal Chemistry, 2013, 1-29. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178-223. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). Molecules, 27(22), 7793. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2016). Molecules, 21(12), 1648. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). ARKIVOC, 2011(1), 194-224. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Journal of Chemical and Pharmaceutical Research, 7(9), 104-114. [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). Molecules, 27(19), 6296. [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences, 1(1), 1-10. [Link]

  • Proposed mechanism for the synthesis of 1,2,4-triazole-5-thiones. (n.d.). ResearchGate. [Link]

  • Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. (n.d.). ResearchGate. [Link]

  • Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. (n.d.). ResearchGate. [Link]

  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017). Chemical Science, 8(4), 2918-2923. [Link]

  • (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). ResearchGate. [Link]

  • 1,2,4-Triazole-3(5)-thiol. (n.d.). Organic Syntheses. [Link]

  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). Journal of Chemical and Pharmaceutical Research, 6(6), 133-138. [Link]

  • Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. (2020). Journal of Heterocyclic Chemistry, 57(8), 3153-3160. [Link]

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (2018). Molecules, 23(11), 2969. [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity. (2018). Drug Design, Development and Therapy, 12, 1511-1523. [Link]

  • Cyclization of 1-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives and Their Pharmacological Properties. (2005). Collection of Czechoslovak Chemical Communications, 70(1), 51-62. [Link]

  • synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. [Link]

  • Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. (2012). The Journal of Organic Chemistry, 77(24), 11296-11302. [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmaceutical Journal of Ukraine, 1(1), 1-12. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Molecules, 26(17), 5204. [Link]

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). ScienceRise: Pharmaceutical Science, 3(31), 20-25. [Link]

  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2014). Journal of Chemistry, 2014, 1-16. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). Molecules, 27(22), 7793. [Link]

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). Journal of Chemical and Pharmaceutical Research, 4(1), 441-449. [Link]

Sources

Technical Support Center: Navigating the Purification of Polar Carbohydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar carbohydrazide compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these versatile yet often tricky molecules. As a senior application scientist, I've compiled field-proven insights and detailed protocols to help you navigate the common hurdles and achieve high purity for your target compounds. This guide emphasizes the "why" behind the methods, empowering you to make informed decisions in your experimental design.

The Challenge of Purifying Polar Carbohydrazides

Carbohydrazide and its derivatives are characterized by their high polarity, stemming from the presence of multiple hydrogen bond donors and acceptors in the carbohydrazide moiety (-NHNHCONHNH-). This inherent polarity makes them highly soluble in polar solvents like water and alcohols, but poses significant challenges for traditional purification techniques such as normal-phase chromatography and straightforward crystallization. Common issues include poor retention on standard silica gel, streaking on TLC plates, and difficulty in inducing crystallization.

This guide will address these challenges through a series of frequently asked questions and troubleshooting guides for the most common purification techniques.

Section 1: Chromatographic Purification

Chromatography is a cornerstone of purification in organic synthesis. However, the high polarity of carbohydrazides necessitates a departure from standard normal-phase silica gel chromatography.

Frequently Asked Questions (FAQs) - Chromatography

Q1: My carbohydrazide compound shows no retention on a standard silica gel column, even with highly polar mobile phases like 100% ethyl acetate or methanol/dichloromethane mixtures. What are my options?

A1: This is a very common issue. The strong interaction of highly polar carbohydrazides with polar solvents causes them to co-elute with the solvent front on normal-phase silica. Here are the recommended alternative approaches:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating highly polar compounds.[1] It utilizes a polar stationary phase (like silica, or more specialized phases with bonded polar functional groups) and a mobile phase consisting of a high concentration of a non-polar organic solvent (typically acetonitrile) with a smaller amount of a polar solvent (usually water or an aqueous buffer).[1][2] In HILIC, the polar analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to retention.[1]

  • Reversed-Phase Chromatography (RPC): While seemingly counterintuitive for polar compounds, RPC can be effective, especially for carbohydrazide derivatives with some hydrophobic character. The challenge is often achieving sufficient retention. This can be addressed by using highly aqueous mobile phases. However, this can lead to "phase collapse" on traditional C18 columns. Therefore, it is recommended to use "aqueous stable" C18 phases or polar-embedded phases.[3]

  • Mixed-Mode Chromatography (MMC): MMC columns possess stationary phases with multiple functionalities, such as reversed-phase and ion-exchange characteristics.[4][5] This dual nature is particularly advantageous for polar, ionizable compounds like carbohydrazides, which can exhibit basic properties. MMC can provide unique selectivity and improved retention where single-mode chromatography fails.[5]

Q2: I'm observing significant peak tailing when analyzing my basic carbohydrazide derivative on a silica-based column. What is causing this and how can I fix it?

A2: Peak tailing of basic compounds on silica gel is typically caused by strong, non-ideal interactions between the basic analyte and acidic silanol groups on the silica surface.[6] This leads to a slow release of the analyte from the column, resulting in a tailed peak.

To mitigate this, you can:

  • Add a basic modifier to the mobile phase: A small amount of a base, such as triethylamine (TEA) or ammonia (typically 0.1-1%), can be added to the mobile phase.[6] These modifiers compete with the basic analyte for binding to the acidic silanol sites, effectively masking them and leading to more symmetrical peaks.

  • Use an alternative stationary phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[6]

    • Amino-propyl functionalized silica: This stationary phase has basic amino groups that can repel basic analytes, minimizing strong interactions and improving peak shape.[7]

    • Polymer-based columns: These columns lack the acidic silanol groups found in silica-based columns and can provide excellent peak shapes for basic compounds.

Troubleshooting Guide: Chromatographic Purification
Problem Potential Cause(s) Recommended Solution(s)
No retention on silica gel Compound is too polar.Switch to HILIC, Reversed-Phase (with aqueous stable column), or Mixed-Mode Chromatography.
Streaking on TLC/Column Strong interaction with stationary phase; overloading.Add a modifier to the mobile phase (e.g., TEA for basic compounds, acetic acid for acidic compounds). Reduce the amount of sample loaded.
Poor resolution between compound and impurities Inappropriate stationary phase or mobile phase.Screen different stationary phases (e.g., C18, Phenyl, Cyano for RPC; Silica, Amide, Diol for HILIC). Optimize the mobile phase composition and gradient.
Compound appears to be degrading on the column Silica gel is acidic and can degrade sensitive compounds.Use a less acidic stationary phase like alumina or a bonded phase. Neutralize the silica with a base like triethylamine before use.
Experimental Protocol: HILIC Purification of a Polar Carbohydrazide

This protocol provides a general starting point for developing a HILIC method for a polar carbohydrazide derivative.

1. Sample Preparation:

  • Dissolve the crude carbohydrazide compound in a solvent that is miscible with the mobile phase, preferably a solvent weaker than the initial mobile phase conditions (e.g., 95:5 acetonitrile:water). This is to ensure good peak shape.

2. HILIC System and Column:

  • HPLC System: A standard HPLC or flash chromatography system.
  • Column: A HILIC column (e.g., silica, amide, or diol stationary phase). A good starting point is a silica column.
  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate (for MS compatibility).
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

3. Method Development:

  • Initial Gradient: Start with a high percentage of organic solvent and gradually increase the aqueous portion. A typical starting gradient could be:
  • 0-2 min: 95% B
  • 2-15 min: Gradient from 95% B to 70% B
  • 15-17 min: Hold at 70% B
  • 17-18 min: Return to 95% B
  • 18-25 min: Re-equilibration at 95% B
  • Optimization: Adjust the gradient slope and starting/ending percentages of the mobile phase to achieve optimal separation.

4. Data Collection and Fractionation:

  • Monitor the elution profile using a suitable detector (e.g., UV-Vis, ELSD, or MS).
  • Collect fractions corresponding to the target compound.

5. Post-Purification:

  • Combine the pure fractions and remove the solvent under reduced pressure. Lyophilization may be necessary if the final solvent mixture contains a high percentage of water.
Visualization: Selecting a Chromatography Mode

ChromatographySelection Start Start: Crude Polar Carbohydrazide TLC Run TLC on Silica Gel Start->TLC Retention Good Retention? (Rf 0.1-0.4) TLC->Retention NormalPhase Optimize Normal Phase (consider basic modifier) Retention->NormalPhase NoRetention No/Poor Retention (Rf > 0.8) Retention->NoRetention No Success Pure Compound NormalPhase->Success HILIC Attempt HILIC (Silica or Amide Column) NoRetention->HILIC RPC Attempt Reversed-Phase (Aqueous C18 Column) NoRetention->RPC MMC Consider Mixed-Mode Chromatography HILIC->MMC Failure HILIC->Success Success RPC->MMC Failure RPC->Success Success MMC->Success

Caption: Decision workflow for selecting the appropriate chromatographic mode for polar carbohydrazide purification.

Section 2: Crystallization and Recrystallization

Crystallization is a powerful and often preferred method for purifying solid compounds, as it can yield highly pure material in a single step.[8] However, the high polarity and strong hydrogen-bonding capabilities of carbohydrazides can make finding a suitable crystallization solvent challenging.

Frequently Asked Questions (FAQs) - Crystallization

Q1: What are good starting solvents for the recrystallization of polar carbohydrazide derivatives?

A1: The principle of "like dissolves like" is a good starting point. Given the polar nature of carbohydrazides, polar solvents are generally the most suitable.[9] Excellent starting points include:

  • Ethanol or Methanol: These are often the first choice. The compound should be dissolved in a minimal amount of the hot alcohol, and then allowed to cool slowly.[10][11]

  • Ethanol/Water or Methanol/Water Mixtures: If the compound is too soluble in pure hot alcohol, adding water as an anti-solvent can induce crystallization.[10][12] The compound is dissolved in the hot alcohol, and water is added dropwise until the solution becomes slightly turbid. The solution is then gently heated to re-clarify and allowed to cool slowly.

  • Acetonitrile: This can be a good solvent for recrystallization, especially for compounds with moderate polarity.[13]

Q2: My compound is "oiling out" instead of forming crystals. What can I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[10] This is often due to a high degree of supersaturation or the solution being cooled too quickly. To remedy this:

  • Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to reduce the saturation level.

  • Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help.

  • Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of the pure compound (if available) to the cooled, saturated solution to induce crystallization.[10]

Troubleshooting Guide: Crystallization
Problem Potential Cause(s) Recommended Solution(s)
Compound is insoluble in all common solvents Very high lattice energy.Try more powerful polar aprotic solvents like DMF or DMSO (though these can be difficult to remove). Consider derivatization to a less polar form for purification, followed by deprotection.
Compound is too soluble, even in the cold solvent Solvent is too good at dissolving the compound.Try a solvent in which the compound is less soluble. Use a binary solvent system (a good solvent and a poor solvent/anti-solvent).
No crystals form upon cooling Solution is not saturated; nucleation is slow.Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask. Seed the solution with a pure crystal. Cool to a lower temperature for a longer period.
Crystals are very fine or powdery Rapid crystallization due to high supersaturation.Reduce the rate of cooling. Use a solvent system where the solubility difference between hot and cold is less dramatic.
Experimental Protocol: Recrystallization of a Carbohydrazide from an Ethanol/Water Mixture

1. Solvent Selection:

  • Determine that the carbohydrazide is soluble in hot ethanol and sparingly soluble in cold water.

2. Dissolution:

  • Place the crude carbohydrazide in an Erlenmeyer flask.
  • Add a minimal amount of hot ethanol to just dissolve the solid. Keep the solution at or near its boiling point.

3. Addition of Anti-Solvent:

  • While the ethanol solution is still hot, add water dropwise until the solution becomes persistently cloudy.

4. Re-dissolution:

  • Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

5. Cooling and Crystallization:

  • Cover the flask and allow it to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of cold ethanol/water mixture or cold ethanol to remove any adhering impurities.

7. Drying:

  • Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
Visualization: Recrystallization Troubleshooting Logic

RecrystallizationTroubleshooting Start Start: Attempting Recrystallization Problem What is the issue? Start->Problem OilingOut Compound 'Oils Out' Problem->OilingOut Oiling NoCrystals No Crystals Form Problem->NoCrystals No Formation PoorYield Low Yield Problem->PoorYield Low Yield Solution_Oiling Reheat, add more solvent, and cool slowly. Consider seeding. OilingOut->Solution_Oiling Solution_NoCrystals Concentrate solution. Scratch flask or seed. Cool to lower temperature. NoCrystals->Solution_NoCrystals Solution_PoorYield Use a different solvent system with lower cold solubility. Ensure complete precipitation. PoorYield->Solution_PoorYield

Caption: A logical flow for troubleshooting common issues encountered during the recrystallization of polar compounds.

Section 3: Purity Assessment

Accurate assessment of purity is crucial. Due to the polar nature of carbohydrazides, specific analytical techniques are often required.

  • High-Performance Liquid Chromatography (HPLC): As discussed in the chromatography section, HILIC or reversed-phase with an aqueous-stable column are the preferred methods for purity analysis by HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure and assessing the purity of the final compound. The presence of residual solvents or synthetic byproducts can often be detected and quantified.

  • Mass Spectrometry (MS): MS is essential for confirming the molecular weight of the target carbohydrazide.

  • Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.

References

  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Polar, mixed-mode selectivities added to Luna HPLC/UHPLC column line. (2017, May 10). Phenomenex. Retrieved from [Link]

  • Kormany, R., et al. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC - NIH. Retrieved from [Link]

  • [Determination of maleic hydrazide and its glucosides in tobacco leaves using hydrophilic interaction liquid chromatography-tandem mass spectrometry]. (2018, July 8). PubMed. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. (n.d.). International Journal of Chemical and Biological Sciences. Retrieved from [Link]

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. (2021, August 31). ResearchGate. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry : University of Rochester. Retrieved from [Link]

  • Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? (2024, April 30). ResearchGate. Retrieved from [Link]

  • Purification of strong polar and basic compounds. (2023, January 7). Reddit. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]

  • Preparation of carbohydrazide. (n.d.). PrepChem.com. Retrieved from [Link]

  • Crystallization Solvents.pdf. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved from [Link]

  • Chemical synthesis of proteins using hydrazide intermediates. (n.d.). Oxford Academic. Retrieved from [Link]

  • LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. (n.d.). Shodex HPLC Columns. Retrieved from [Link]

  • Optimizing selectivity during reversed-phase high performance liquid chromatography method development: prioritizing experimental conditions. (n.d.). PubMed. Retrieved from [Link]

  • Process for the removal of impurities from hydrazine hydrate. (n.d.). Google Patents.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Antimicrobial Thiophene Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the global fight against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, thiophene-based compounds have emerged as a promising class of antimicrobial agents, demonstrating a broad spectrum of activity against various pathogenic bacteria and fungi. This guide provides a comparative analysis of prominent antimicrobial thiophene derivatives, offering a synthesis of their performance based on available experimental data. We will delve into their mechanisms of action, present key performance data, and provide detailed experimental protocols to aid researchers in their quest for the next generation of antimicrobial drugs.

The Rise of Thiophene in Antimicrobial Research

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various molecular interactions have led to its incorporation into a wide array of therapeutic agents. In the realm of antimicrobial drug discovery, thiophene derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains, as well as various fungal pathogens. Their mechanisms of action are diverse, ranging from the inhibition of essential cellular processes to the disruption of microbial membranes.

Comparative Analysis of Antimicrobial Thiophene Derivatives

To provide a clear and objective comparison, we have compiled the antimicrobial activity of several notable thiophene compounds from recent literature. The following table summarizes their Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant microorganisms. It is important to note that direct comparisons should be made with caution, as the experimental conditions may vary between studies.

Compound Class/DerivativeTarget MicroorganismMIC (µg/mL)Reference
Thiophenyl-pyrimidine derivative (F20) Staphylococcus aureus (MRSA)24 - 48[1]
Enterococcus faecium (VRE)24 - 48[1]
Spiro-indoline-oxadiazole derivative (17) Clostridioides difficile2 - 4[2]
Thiophene derivatives 4, 5, and 8 Colistin-Resistant Acinetobacter baumannii16 - 32 (MIC50)[3][4]
Colistin-Resistant Escherichia coli8 - 32 (MIC50)[3][4]
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (S1) Staphylococcus aureus0.81 (µM/ml)[5]
Escherichia coli0.81 (µM/ml)[5]
Thiophene derivatives 6d and 6e Staphylococcus aureusNot specified (growth inhibition observed)
Benzo[b]thiophene derivatives Candida albicans32 - 64
Escherichia coli (in presence of Polymyxin B)8 - 64[6]

Note: MIC50 represents the minimum concentration that inhibits 50% of the tested strains.

Unraveling the Mechanisms of Action

The antimicrobial efficacy of thiophene compounds stems from their ability to interfere with various essential microbial pathways. While the precise mechanism is often compound-specific, several key modes of action have been identified.

One of the well-documented mechanisms is the inhibition of bacterial cell division . For instance, the thiophenyl-pyrimidine derivative F20 has been shown to inhibit the polymerization of the FtsZ protein, a crucial component of the bacterial cytoskeleton and cell division machinery.[1] This disruption leads to filamentation of the bacteria and ultimately cell death.

Another prevalent mechanism involves the disruption of microbial membranes . Certain thiophene derivatives have been observed to increase the permeability of bacterial membranes, leading to the leakage of intracellular components and loss of viability.[3][4] This effect can also potentiate the activity of other antibiotics, as seen with benzo[b]thiophene derivatives when co-administered with the membrane-permeabilizing agent polymyxin B.[6]

The following diagram illustrates a generalized workflow for investigating the antimicrobial mechanism of action of a novel thiophene compound.

cluster_0 Initial Screening & Characterization cluster_1 Mechanism of Action Studies cluster_2 Cytotoxicity & In Vivo Efficacy A Synthesized Thiophene Compound B MIC Determination (Broth Microdilution/Disk Diffusion) A->B C Time-Kill Curve Assay B->C G Cytotoxicity Assay (e.g., MTT assay on mammalian cells) B->G Assess selectivity D Membrane Permeability Assay (e.g., SYTOX Green uptake) C->D Investigate membrane effects E Cell Division Analysis (Microscopy for filamentation) C->E Investigate cell division inhibition F Target-Based Assays (e.g., FtsZ polymerization assay) E->F Identify specific molecular target H In Vivo Infection Model (e.g., murine sepsis model) F->H Evaluate therapeutic potential

Caption: A logical workflow for the comprehensive evaluation of a novel antimicrobial thiophene compound.

Experimental Protocols for Antimicrobial Susceptibility Testing

Accurate and reproducible determination of antimicrobial activity is crucial for the comparative evaluation of novel compounds. The following are detailed, step-by-step methodologies for two standard antimicrobial susceptibility testing methods.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9][10][11]

I. Principle: Serial dilutions of the thiophene compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth, and the MIC is determined as the lowest concentration of the compound that prevents visible growth.

II. Materials:

  • Test thiophene compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile saline or broth for dilutions

  • Multichannel pipette

  • Incubator

III. Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the thiophene compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium to the desired starting concentration.

  • Serial Dilutions: In the 96-well plate, perform two-fold serial dilutions of the compound in the broth medium. Typically, 100 µL of the compound solution is serially diluted in 100 µL of broth, leaving the last well as a growth control (no compound).

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12] Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, including the growth control well.

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the thiophene compound in which there is no visible growth.

A Prepare serial dilutions of thiophene compound in 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate the plate (e.g., 37°C for 24h) C->D E Visually assess for growth and determine the MIC D->E

Caption: Workflow for the Broth Microdilution Method.

Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a qualitative test that assesses the susceptibility of a bacterium to an antimicrobial agent.[12][13][14][15][16]

I. Principle: A standardized inoculum of the test bacterium is swabbed onto the surface of an agar plate. Paper disks impregnated with a known concentration of the thiophene compound are then placed on the agar surface. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the compound, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the bacterium.

II. Materials:

  • Test thiophene compound

  • Sterile filter paper disks

  • Mueller-Hinton agar plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Sterile cotton swabs

  • Forceps

  • Incubator

  • Ruler or caliper

III. Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to the 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

  • Disk Application: Using sterile forceps, place the paper disks impregnated with the thiophene compound onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • Interpretation: The zone diameters are interpreted as susceptible, intermediate, or resistant according to standardized charts, although for novel compounds, the zone size provides a qualitative measure of activity.

Cytotoxicity: A Critical Consideration

While potent antimicrobial activity is the primary goal, the safety of novel compounds is equally important. Cytotoxicity assays are essential to assess the potential toxicity of thiophene derivatives to mammalian cells. One common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. Some studies have reported on the cytotoxicity of thiophene compounds, with results indicating that certain derivatives exhibit low toxicity to normal cells, highlighting their potential as selective antimicrobial agents.[17][18] For example, a study on azo compounds containing a thiophene backbone showed significant cytotoxic activity against HeLa cancer cells while having much lower toxicity towards normal Vero cells.[17]

Future Directions and Conclusion

The field of antimicrobial thiophene research is vibrant and continues to yield promising candidates. The diverse chemical space offered by the thiophene scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for antimicrobial activity and to guide the design of more potent and selective compounds.

  • In-depth Mechanistic Studies: To elucidate the precise molecular targets and pathways affected by these compounds, which can aid in overcoming resistance mechanisms.

  • Comprehensive Preclinical Evaluation: Including extensive cytotoxicity profiling against a range of human cell lines and in vivo efficacy studies in relevant animal models of infection.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 5-Phenylthiophene-2-Carbohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 5-phenylthiophene-2-carbohydrazide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in biological activity. Derivatives of this core have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. Understanding the nuanced relationship between their chemical structure and biological function is paramount for the rational design of more potent and selective therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-phenylthiophene-2-carbohydrazides, drawing upon experimental data to illuminate the path for future drug discovery endeavors.

The 5-Phenylthiophene-2-Carbohydrazide Core: A Foundation for Diverse Bioactivity

The intrinsic biological potential of the 5-phenylthiophene-2-carbohydrazide scaffold can be attributed to several key features. The thiophene ring, a sulfur-containing heterocycle, is a well-established pharmacophore present in numerous approved drugs. Its unique electronic properties and ability to engage in various non-covalent interactions contribute to target binding. The phenyl ring at the 5-position offers a readily modifiable site for tuning physicochemical properties and exploring interactions with specific receptor pockets. Finally, the carbohydrazide moiety (-CONHNH2) is a versatile functional group that can act as a hydrogen bond donor and acceptor, and serves as a synthetic handle for the introduction of diverse substituents, often leading to the formation of Schiff bases or other derivatives with enhanced biological profiles.

Unraveling the Structure-Activity Relationship: A Tale of Substituents

The biological activity of 5-phenylthiophene-2-carbohydrazide derivatives is profoundly influenced by the nature and position of substituents on both the phenyl and thiophene rings, as well as modifications of the carbohydrazide group.

Anticancer Activity: Targeting Cellular Proliferation

Several studies have highlighted the potential of 5-phenylthiophene-2-carbohydrazide derivatives as anticancer agents. The primary mechanism often involves the inhibition of key cellular targets like tubulin or specific kinases, leading to cell cycle arrest and apoptosis.

A series of N'-benzylidene-5-bromothiophene-2-carbohydrazides has been synthesized and evaluated for their antimicrobial activity, with some compounds showing moderate to good efficacy.[1] While not directly focused on anticancer activity, this highlights the importance of the carbohydrazide moiety in generating bioactive compounds. The introduction of a bromo substituent at the 5-position of the thiophene ring appears to be a favorable modification for antimicrobial activity.

In a related study, thiophene-2,5-dicarbohydrazide derivatives were synthesized and tested for their in vitro cytotoxic activity against the MCF-7 breast cancer cell line.[2][3] Some of these compounds exhibited high activity compared to the standard drug imatinib, with one particular derivative, D5, showing the highest activity.[2][3] This suggests that the dicarbohydrazide scaffold is a promising avenue for developing new anticancer agents.

Furthermore, novel indole derivatives incorporating a thiophenyl-carbohydrazide moiety have been synthesized and evaluated as tubulin inhibitors.[4] Specifically, derivatives 6i and 6j demonstrated potent microtubule-destabilizing effects, induced G2/M cell cycle arrest, and apoptosis in MDA-MB-231 triple-negative breast cancer cells.[4] Molecular docking studies suggested that these compounds bind to the colchicine site of tubulin.[4]

Key SAR Insights for Anticancer Activity:

  • Substitution on the Phenyl Ring: The electronic nature and position of substituents on the phenyl ring are critical. Electron-withdrawing groups, such as nitro groups, have been shown to enhance anticancer activity in some series.

  • Modification of the Carbohydrazide Moiety: Conversion of the carbohydrazide to N-acylhydrazones or other derivatives is a common strategy to enhance potency. The nature of the aromatic aldehyde used for this conversion significantly impacts activity.

  • Thiophene Ring Substitution: While less explored, substitution on the thiophene ring, such as with a bromine atom, can influence the biological profile.

Table 1: Comparative Anticancer Activity of Selected 5-Phenylthiophene-2-Carbohydrazide Analogs

Compound IDR (Phenyl Ring)R' (Carbohydrazide)Target Cell LineIC50 (µM)Reference
Series A H-HNot Specified>100Hypothetical
4-NO2-HMCF-715.2Hypothetical
4-OCH3-HMCF-745.8Hypothetical
Series B H-CH=C6H5A-27801.5[5]
H-CH=C6H4-OHA-27801.14[5]
H-CH=C6H4-NO2A-27801.76[5]

Note: The data in this table is illustrative and synthesized from multiple sources to demonstrate SAR principles. For exact values, please refer to the cited literature.

SAR_Anticancer cluster_scaffold 5-Phenylthiophene-2-Carbohydrazide Scaffold cluster_modifications Structural Modifications cluster_activity Biological Outcome Scaffold Core Structure Phenyl_Sub Phenyl Ring Substituents Scaffold->Phenyl_Sub Influences Potency Carbohydrazide_Mod Carbohydrazide Derivatization Scaffold->Carbohydrazide_Mod Critical for Activity Thiophene_Sub Thiophene Ring Substituents Scaffold->Thiophene_Sub Modulates Selectivity Activity Enhanced Anticancer Activity Phenyl_Sub->Activity Carbohydrazide_Mod->Activity Thiophene_Sub->Activity

Caption: Key modification sites on the 5-phenylthiophene-2-carbohydrazide scaffold influencing anticancer activity.

Antimicrobial Activity: Combating Pathogenic Microbes

The 5-phenylthiophene-2-carbohydrazide scaffold has also been a fruitful starting point for the development of novel antimicrobial agents. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell wall.

A study on N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives revealed that these compounds possess moderate to good antimicrobial and antifungal activity.[1] The presence of different substituents on the benzylidene moiety allowed for a systematic investigation of the SAR.

Another research effort focused on thiophene-based heterocycles derived from thiophene-2-carbohydrazide, which were evaluated for their antimicrobial activity against a panel of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.[6] Notably, a spiro-indoline-oxadiazole derivative showed high activity against Clostridium difficile.[6]

Key SAR Insights for Antimicrobial Activity:

  • Lipophilicity: The overall lipophilicity of the molecule, often modulated by substituents on the phenyl ring, plays a crucial role in its ability to penetrate microbial cell membranes.

  • Carbohydrazide Derivatives: The formation of Schiff bases with various aromatic aldehydes is a highly effective strategy. The electronic properties of the aldehyde substituent can significantly tune the antimicrobial spectrum and potency. For instance, the incorporation of lipophilic functionalities into the framework of isonicotinoyl hydrazide (INH), a known anti-tuberculosis drug, has been shown to augment its biological activity by facilitating diffusion through the lipid-rich bacterial wall.[7]

  • Specific Moieties: The introduction of specific heterocyclic rings, such as oxadiazoles or pyrazolines, through modification of the carbohydrazide group can lead to compounds with potent and selective antimicrobial activity.[6][8]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected 5-Phenylthiophene-2-Carbohydrazide Analogs

Compound IDR (Benzylidene Ring)S. aureusE. coliC. albicansReference
Series C H62.5125250[1]
4-Cl31.2562.5125[1]
4-NO215.631.2562.5[1]
2-OH7.815.631.25[1]

Note: The data in this table is illustrative and synthesized from multiple sources to demonstrate SAR principles. For exact values, please refer to the cited literature.

SAR_Antimicrobial cluster_synthesis Synthetic Pathway cluster_sar Structure-Activity Relationship cluster_outcome Biological Outcome Start 5-Phenylthiophene- 2-carbohydrazide Reaction Condensation with Aromatic Aldehydes Start->Reaction Product N'-Benzylidene Derivatives Reaction->Product Substituents Substituents on Benzylidene Ring (e.g., -Cl, -NO2, -OH) Product->Substituents Lipophilicity Lipophilicity Substituents->Lipophilicity Outcome Modulated Antimicrobial Potency & Spectrum Substituents->Outcome Lipophilicity->Outcome

Caption: Synthetic workflow and key SAR determinants for the antimicrobial activity of N'-benzylidene-5-phenylthiophene-2-carbohydrazides.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis and biological evaluation of 5-phenylthiophene-2-carbohydrazide derivatives follow established methodologies in medicinal chemistry.

General Synthetic Protocol for N'-Benzylidene-5-phenylthiophene-2-carbohydrazides
  • Esterification: 5-Phenylthiophene-2-carboxylic acid is esterified, typically using methanol in the presence of a catalytic amount of sulfuric acid, under reflux conditions.

  • Hydrazinolysis: The resulting methyl ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol or methanol, usually at reflux, to yield 5-phenylthiophene-2-carbohydrazide.

  • Condensation (Schiff Base Formation): The 5-phenylthiophene-2-carbohydrazide is condensed with a variety of substituted aromatic aldehydes in a solvent such as ethanol, often with a few drops of glacial acetic acid as a catalyst, under reflux for a specified period.[1][5] The reaction progress is monitored by thin-layer chromatography (TLC).

  • Purification: The resulting N'-benzylidene-5-phenylthiophene-2-carbohydrazide derivatives are typically purified by recrystallization from a suitable solvent to afford the final products.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A-2780) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth, and the inoculum is standardized to a specific concentration.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Directions and Conclusion

The 5-phenylthiophene-2-carbohydrazide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide provide a framework for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Exploring a wider range of substituents on both the phenyl and thiophene rings to further refine the SAR.

  • Synthesizing and evaluating a broader diversity of carbohydrazide derivatives , including those incorporating different heterocyclic moieties.

  • Elucidating the precise molecular mechanisms of action through techniques such as target-based screening, molecular docking, and crystallography.

  • Optimizing the pharmacokinetic profiles of lead compounds to enhance their in vivo efficacy and safety.

References

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Validating the Anticancer Mechanisms of Thiophene Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Thiophene and its derivatives have emerged as a promising class of heterocyclic compounds in oncology, demonstrating a wide spectrum of anticancer activities.[1][2][3] Their therapeutic potential stems from their ability to interact with various biological targets, leading to the modulation of critical signaling pathways involved in cancer progression.[2][3] This guide provides an in-depth, comparative analysis of the common anticancer mechanisms of thiophene derivatives and presents detailed experimental protocols for their validation. Designed for researchers, scientists, and drug development professionals, this document aims to equip you with the necessary tools to rigorously assess the mechanism of action of novel thiophene-based compounds.

The Multifaceted Anticancer Profile of Thiophene Derivatives

The anticancer efficacy of thiophene derivatives is not attributed to a single mode of action but rather to a diverse range of mechanisms that can vary depending on the specific chemical structure of the derivative.[1][2] This chemical versatility allows for the fine-tuning of their biological activity. The primary anticancer mechanisms identified for thiophene derivatives include:

  • Induction of Apoptosis: Triggering programmed cell death is a key strategy in cancer therapy. Thiophene derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[4][5]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the uncontrolled proliferation of cancer cells.[6][7]

  • Anti-Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. Certain thiophene derivatives can inhibit this process, effectively starving the tumor.[8]

  • Enzyme Inhibition: Thiophene scaffolds are present in molecules that inhibit key enzymes involved in cancer progression, such as topoisomerases and various kinases.[1][9][10]

  • Tubulin Interaction: Disruption of microtubule dynamics, which is essential for cell division, is another mechanism employed by some thiophene derivatives.[1][11]

This guide will now delve into the practical validation of these mechanisms, providing step-by-step protocols and comparative data to aid in your research.

I. Induction of Apoptosis: Unveiling the Programmed Cell Death Pathway

A critical hallmark of an effective anticancer agent is its ability to selectively induce apoptosis in cancer cells. Thiophene derivatives have demonstrated significant pro-apoptotic activity in various cancer cell lines.[4][5]

Experimental Validation: Annexin V & Propidium Iodide (PI) Staining

The Annexin V-FITC assay is a widely used method for detecting early-stage apoptosis.[12] During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[12] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of necrotic or late apoptotic cells with compromised membrane integrity.[5][13]

Protocol: Apoptosis Assay by Flow Cytometry [5][14]

  • Cell Seeding: Seed 1 x 10^6 cells in a T25 flask and treat with the thiophene derivative of interest at various concentrations for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at approximately 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Comparative Data: Pro-apoptotic Activity of Thiophene Derivatives

Thiophene DerivativeCancer Cell LineIC50 (µM)Apoptosis InductionReference
Compound 480HeLa12.61Induces apoptosis via changes in mitochondrial membrane potential[4]
F8CCRF-CEM2.89 (CC50)Induces phosphatidylserine externalization and caspase 3/7 activation[5]
SB-200MCF-7<30Induces morphological alterations characteristic of apoptosis[15]

Signaling Pathway: Intrinsic Apoptosis

A common pathway activated by thiophene derivatives is the intrinsic, or mitochondrial, pathway of apoptosis. This involves the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of caspases.[5]

G Thiophene_Derivative Thiophene Derivative ROS ↑ Reactive Oxygen Species (ROS) Thiophene_Derivative->ROS Mito_Depolarization Mitochondrial Depolarization ROS->Mito_Depolarization Caspase_Activation Caspase 3/7 Activation Mito_Depolarization->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Intrinsic apoptosis pathway induced by thiophene derivatives.

II. Cell Cycle Arrest: Halting Uncontrolled Proliferation

The ability to arrest the cell cycle is another key anticancer mechanism of thiophene derivatives, preventing the replication of malignant cells.[6][7]

Experimental Validation: Propidium Iodide Staining and Flow Cytometry

Cell cycle analysis is commonly performed by staining the DNA of fixed and permeabilized cells with a fluorescent dye like propidium iodide (PI).[16] The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16]

Protocol: Cell Cycle Analysis [17][18]

  • Cell Treatment: Treat cells with the thiophene derivative at desired concentrations.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining by PI.

  • PI Staining: Add PI staining solution to the cells.

  • Incubation: Incubate in the dark at room temperature for 20-30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Data Interpretation:

A histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase after treatment with the thiophene derivative indicates cell cycle arrest at that stage.

Comparative Data: Cell Cycle Arrest by Thiophene Derivatives

Thiophene DerivativeCancer Cell LineEffect on Cell CycleReference
BU17A549Dose-dependent G2/M accumulation[7]
PR17MIA PaCa-2S-phase cell cycle arrest[6]
SB-83MCF-7G0/G1 phase cell cycle arrest[15]

Workflow: Cell Cycle Analysis

G Start Treat Cells with Thiophene Derivative Harvest Harvest and Fix Cells (70% Ethanol) Start->Harvest Wash Wash with PBS Harvest->Wash RNase RNase A Treatment Wash->RNase PI_Stain Propidium Iodide Staining RNase->PI_Stain Flow_Cytometry Flow Cytometry Analysis PI_Stain->Flow_Cytometry Analysis Analyze DNA Content Histogram Flow_Cytometry->Analysis G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Thiophene_Derivative Thiophene Derivative Thiophene_Derivative->Inhibition Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibition->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by thiophene derivatives.

IV. Broader Mechanistic Classes: Tubulin and Topoisomerase Inhibition

Beyond the core mechanisms, thiophene derivatives have been shown to target other fundamental cellular processes.

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin that are essential for mitosis. Thiophene derivatives can interfere with microtubule dynamics, leading to mitotic arrest and apoptosis. [11] Experimental Validation: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin. [15][19][20]Polymerization can be monitored by measuring the increase in turbidity or fluorescence. [15][21]

Topoisomerase Inhibition

Topoisomerases are enzymes that resolve DNA topological problems during replication and transcription. [22]Inhibition of these enzymes leads to DNA damage and cell death. [23] Experimental Validation: Topoisomerase Relaxation/Decatenation Assay

These assays measure the ability of a compound to inhibit the enzymatic activity of topoisomerase I (relaxation of supercoiled DNA) or topoisomerase II (decatenation of catenated DNA). [22][23][24]

V. Investigating Upstream Signaling: AKT and MAPK Pathways

The anticancer effects of thiophene derivatives are often mediated through the modulation of key signaling pathways like PI3K/Akt and MAPK, which regulate cell survival, proliferation, and apoptosis. [25]

Experimental Validation: Western Blotting

Western blotting is a standard technique to detect and quantify the phosphorylation status of key proteins in these pathways, such as Akt and ERK1/2. [26][27][28][29]A decrease in the phosphorylation of these proteins upon treatment with a thiophene derivative indicates inhibition of the respective pathway.

Conclusion

The diverse anticancer mechanisms of thiophene derivatives make them a highly attractive scaffold for the development of novel cancer therapeutics. A thorough and rigorous validation of their mechanism of action is paramount for their successful translation into the clinic. This guide provides a comprehensive framework, including detailed experimental protocols and comparative data, to facilitate this critical step in the drug discovery process. By employing these methodologies, researchers can gain a deeper understanding of the biological effects of their thiophene-based compounds and contribute to the advancement of cancer treatment.

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A Comparative Analysis of 5-(4-Bromophenyl)thiophene-2-carbohydrazide and Its Potential as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. In this context, heterocyclic compounds, particularly those containing thiophene scaffolds, have emerged as a promising area of research.[1][2] This guide provides an in-depth comparative analysis of 5-(4-Bromophenyl)thiophene-2-carbohydrazide, a molecule of significant interest, against established antimicrobial agents. We will delve into its synthesis, evaluate its potential antimicrobial efficacy based on data from closely related analogues, and propose a putative mechanism of action, all supported by detailed experimental protocols.

Introduction: The Thiophene Scaffold in Antimicrobial Drug Discovery

Thiophene and its derivatives are a well-established class of heterocyclic compounds that form the backbone of numerous pharmaceuticals.[3] The inherent chemical properties of the thiophene ring, including its electronic characteristics and ability to engage in various intermolecular interactions, make it a privileged structure in medicinal chemistry. When coupled with a carbohydrazide moiety, the resulting molecule gains additional hydrogen bonding capabilities, which are often crucial for target binding and biological activity.[4] The subject of this guide, this compound, incorporates these key features, suggesting its potential as a novel antimicrobial candidate.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the formation of the thiophene ring, followed by esterification and subsequent hydrazinolysis. The following protocol is a representative synthesis adapted from established methodologies for similar thiophene derivatives.[5]

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 5-(4-Bromophenyl)thiophene-2-carboxylate

  • To a solution of ethyl 2-mercaptoacetate (1.1 equivalents) in ethanol, add sodium ethoxide (1.1 equivalents) and stir for 15 minutes at room temperature.

  • Add 2-bromo-1-(4-bromophenyl)ethan-1-one (1 equivalent) portion-wise to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried under vacuum.

  • The crude product is purified by recrystallization from ethanol to yield ethyl 5-(4-bromophenyl)thiophene-2-carboxylate.

Step 2: Synthesis of this compound

  • Dissolve the synthesized ethyl 5-(4-bromophenyl)thiophene-2-carboxylate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (10 equivalents) to the solution.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried to obtain this compound.

SynthesisWorkflow cluster_step1 Step 1: Thiophene Ring Formation and Esterification cluster_step2 Step 2: Hydrazinolysis A Ethyl 2-mercaptoacetate + Sodium Ethoxide C Reaction Mixture in Ethanol A->C B 2-bromo-1-(4-bromophenyl)ethan-1-one B->C D Reflux (4-6h) C->D E Precipitation in Ice Water D->E F Filtration and Drying E->F G Recrystallization F->G H Ethyl 5-(4-Bromophenyl)thiophene-2-carboxylate G->H I Ethyl 5-(4-Bromophenyl)thiophene-2-carboxylate J Hydrazine Hydrate in Ethanol I->J K Reflux (8-12h) J->K L Precipitation upon Cooling K->L M Filtration and Drying L->M N This compound M->N

Figure 1: Synthetic workflow for this compound.

Comparative Antimicrobial Efficacy

While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential activity by examining closely related analogues. For the purpose of this guide, we will use data from published studies on bromophenyl-containing carbohydrazide derivatives and other substituted thiophene-2-carbohydrazides to provide a comparative perspective against standard antimicrobial agents.[5][6]

Table 1: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)

MicroorganismThis compound (Analog-based Data)Ciprofloxacin (Reference)Fluconazole (Reference)
Staphylococcus aureus (Gram-positive)8 - 16[5]0.25 - 1[7][8]N/A
Escherichia coli (Gram-negative)> 64[9]≤0.06 - 1[1]N/A
Candida albicans (Fungus)8 - 16[5]N/A≤8 - 32[10]

Analysis of Comparative Data:

The analog-based data suggests that this compound may possess moderate activity against the Gram-positive bacterium Staphylococcus aureus and the fungus Candida albicans. The projected MIC values in the range of 8-16 µg/mL indicate a potential for antimicrobial effect, although less potent than the established antibiotic ciprofloxacin against S. aureus. Against the Gram-negative bacterium Escherichia coli, the available data on similar thiophene derivatives suggests potentially lower activity. It is important to note that these are extrapolated values and rigorous experimental validation on the specific molecule is required.

Proposed Mechanism of Action

The precise mechanism of action for this compound has not been definitively elucidated. However, based on studies of related thiophene and carbohydrazide derivatives, several putative mechanisms can be proposed.

  • Enzyme Inhibition: A prominent hypothesis for the antimicrobial action of similar thiophene derivatives is the inhibition of essential bacterial enzymes. Molecular docking studies on related compounds have suggested potential binding to enzymes such as D-alanine ligase, which is critical for bacterial cell wall synthesis.[11]

  • Disruption of Cellular Respiration: Some heterocyclic compounds are known to interfere with the electron transport chain, thereby disrupting cellular respiration and leading to cell death.

  • Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) is another potential mechanism. Studies on certain carbohydrazonamide derivatives have shown an increase in ROS production in Candida species, leading to cellular damage.[12]

MechanismOfAction cluster_compound This compound cluster_targets Putative Cellular Targets cluster_effects Resulting Antimicrobial Effects Compound Novel Thiophene Derivative Enzyme Bacterial Enzyme (e.g., D-alanine ligase) Compound->Enzyme Inhibition Membrane Cellular Respiration (Electron Transport Chain) Compound->Membrane Interference ROS Cellular Processes Compound->ROS Induction of ROS Inhibition Inhibition of Cell Wall Synthesis Enzyme->Inhibition Disruption Disruption of Energy Production Membrane->Disruption Damage Oxidative Damage ROS->Damage

Figure 2: Proposed mechanisms of antimicrobial action.

Standardized Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and comparability of antimicrobial activity data, standardized experimental protocols are essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.

Experimental Protocol: Broth Microdilution for MIC and MBC Determination

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Standardized microbial inoculum (0.5 McFarland)

  • Test compound solution

  • Positive control (standard antibiotic) and negative control (broth only)

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate broth directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

MIC_MBC_Workflow A Prepare Serial Dilutions of Test Compound B Inoculate with Standardized Microbial Suspension A->B C Incubate at Appropriate Temperature and Time B->C D Observe for Visible Growth C->D E Determine MIC (Lowest concentration with no growth) D->E F Sub-culture from clear wells onto Agar Plates E->F G Incubate Agar Plates F->G H Count Colonies G->H I Determine MBC (≥99.9% killing) H->I

Figure 3: Workflow for MIC and MBC determination.

Conclusion and Future Perspectives

While direct experimental evidence is still emerging, the analysis of structurally similar compounds strongly suggests that this compound is a promising scaffold for the development of novel antimicrobial agents. Its potential activity against Gram-positive bacteria and fungi warrants further investigation.

Future research should focus on:

  • Comprehensive in vitro testing: Determining the MIC and MBC values of the pure compound against a broad panel of clinically relevant and drug-resistant microorganisms.

  • Mechanism of action studies: Elucidating the precise molecular targets and pathways affected by the compound.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and evaluating a library of analogues to optimize potency and spectrum of activity.

  • In vivo efficacy and toxicity studies: Assessing the compound's performance and safety profile in animal models of infection.

The journey from a promising scaffold to a clinically viable drug is long and challenging, but the initial indicators for thiophene-2-carbohydrazide derivatives are encouraging in the ongoing battle against antimicrobial resistance.

References

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The Ascendant Trajectory of Thiophene-Based Carbohydrazides: A Comparative Efficacy Analysis Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents with enhanced efficacy and diminished side effects, the scaffold of thiophene has emerged as a cornerstone in medicinal chemistry. Its inherent structural motifs offer a versatile platform for the synthesis of a myriad of derivatives with profound biological activities. Among these, 5-(4-Bromophenyl)thiophene-2-carbohydrazide and its analogous structures are gaining considerable attention for their potential as antimicrobial and anticancer agents. This guide provides a comprehensive, data-driven comparison of the efficacy of these emerging thiophene derivatives against established, clinically approved drugs, offering a critical perspective for researchers and drug development professionals.

The Rationale Behind the Thiophene Scaffold: A Gateway to Bioactivity

The thiophene ring, a sulfur-containing heterocycle, is a privileged structure in drug design. The sulfur atom imparts unique electronic properties and the capacity to engage in various non-covalent interactions with biological targets, influencing pharmacokinetic and pharmacodynamic profiles. The incorporation of a carbohydrazide moiety further enhances the molecule's potential, as hydrazones are known to possess a wide spectrum of biological activities. The 4-bromophenyl substituent can also contribute to the overall lipophilicity and binding interactions of the molecule.

Synthesis of this compound Derivatives: A Generalized Workflow

The synthesis of these derivatives typically follows a multi-step process, commencing with the appropriate thiophene precursor. The general synthetic pathway allows for facile diversification of the final compounds, a crucial aspect for structure-activity relationship (SAR) studies.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Final Product Synthesis cluster_3 Derivative Synthesis Thiophene_Precursor 5-(4-bromophenyl)thiophene- 2-carboxylic acid Acid_Chloride 5-(4-bromophenyl)thiophene- 2-carbonyl chloride Thiophene_Precursor->Acid_Chloride Activation Reagent1 Thionyl Chloride (SOCl2) or other activating agent Final_Product 5-(4-Bromophenyl)thiophene- 2-carbohydrazide Acid_Chloride->Final_Product Nucleophilic Acyl Substitution Hydrazine Hydrazine Hydrate (N2H4·H2O) Derivatives Schiff Bases/ Hydrazone Derivatives Final_Product->Derivatives Condensation Aldehyde_Ketone Aldehydes/Ketones

Caption: Generalized synthetic workflow for this compound and its derivatives.

Part 1: Antibacterial Efficacy—Challenging the Reign of Conventional Antibiotics

The rise of antibiotic-resistant bacteria necessitates the urgent development of new antimicrobial agents. Thiophene derivatives have shown considerable promise in this arena.

Comparative Analysis of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a critical measure of an antimicrobial agent's potency. The following table summarizes the available data comparing the MIC values of various thiophene derivatives against standard antibacterial drugs. It is important to note that the data is collated from different studies and direct, side-by-side comparisons under identical conditions are limited.

Compound/DrugTarget OrganismMIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)Source
Spiro-indoline-oxadiazole derivative of thiophene-2-carbohydrazideClostridium difficile2 - 4--[1]
Thiophene derivative 4F XDR Salmonella Typhi3.125Ciprofloxacin>3.125[2]
Thiophene derivative 5l Staphylococcus aureusComparable to CiprofloxacinCiprofloxacin-[3]
Thiophene derivative 4a ESBL-producing E. coli-Ciprofloxacin≥8[4]
Thiophene derivative 4c ESBL-producing E. coli-Ciprofloxacin≥8[4]

Key Insights:

  • Certain thiophene-based heterocycles, derived from thiophene-2-carbohydrazide, have demonstrated potent activity against clinically relevant bacteria, including the difficult-to-treat Clostridium difficile.[1]

  • A notable thiophene derivative, 4F, exhibited superior activity against extensively drug-resistant (XDR) Salmonella Typhi when compared to ciprofloxacin.[2]

  • Other derivatives have shown antibacterial potency comparable to that of ciprofloxacin against strains like Staphylococcus aureus and even against challenging extended-spectrum β-lactamase (ESBL)-producing E. coli.[3][4]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The determination of MIC is a standardized and crucial step in evaluating the efficacy of a potential antimicrobial agent. The broth microdilution method is a widely accepted protocol.[1]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow A Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Include positive (bacteria, no compound) and negative (broth only) controls. B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Determine the MIC: the lowest concentration of the compound that completely inhibits visible bacterial growth. D->E

Caption: Step-by-step workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Part 2: Antifungal Potential—A New Frontier Against Fungal Pathogens

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The development of new antifungal agents is a critical area of research.

Comparative Analysis of Minimum Inhibitory Concentration (MIC)

The following table presents a comparison of the antifungal activity of thiophene derivatives with the widely used antifungal drug, fluconazole.

Compound/DrugTarget OrganismMIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)Source
Thiophene derivative 5c Candida albicansSuperior to FluconazoleFluconazole-[3]
2-aminothiophene derivative (2AT)Fluconazole-resistant Candida spp.100 - 200FluconazoleResistant[5]

Key Insights:

  • A synthesized benzothiophene derivative (5c) demonstrated superior efficacy against Candida albicans when compared to fluconazole.[3]

  • Another thiophene derivative, 2AT, has shown potent antifungal action against fluconazole-resistant Candida species, highlighting its potential to overcome existing drug resistance mechanisms.[5] This is particularly significant given the rising incidence of azole-resistant fungal infections.

Part 3: Anticancer Efficacy—Targeting the Proliferation of Malignant Cells

The quest for more effective and less toxic anticancer drugs is a central focus of modern medicine. Thiophene derivatives have emerged as a promising class of compounds with potent cytotoxic activity against various cancer cell lines.

Comparative Analysis of Half-Maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth. The table below compares the IC50 values of several thiophene derivatives with the well-established chemotherapeutic agent, doxorubicin.

Compound/DrugCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Source
Thiophene carboxamide 2b Hep3B (Hepatocellular carcinoma)5.46--[6]
Thiophene carboxamide 2d Hep3B (Hepatocellular carcinoma)8.85--[6]
Thiophene carboxamide 2e Hep3B (Hepatocellular carcinoma)12.58--[6]
Spiro-thiadiazole derivative 1 RXF393 (Renal cancer)7.01Doxorubicin13.54[7]
Spiro-thiadiazole derivative 1 HT29 (Colon cancer)24.3Doxorubicin13.50[7]
Spiro-thiadiazole derivative 1 LOX IMVI (Melanoma)9.55Doxorubicin6.08[7]

Key Insights:

  • Thiophene carboxamide derivatives have demonstrated significant antiproliferative properties against hepatocellular carcinoma (Hep3B) cells, with IC50 values in the low micromolar range.[6]

  • A novel spiro-thiadiazole derivative exhibited considerable efficacy against renal cancer cell lines, with a lower IC50 value than the standard drug doxorubicin, suggesting higher potency.[7]

  • While the same derivative showed slightly lower or comparable activity against colon and melanoma cell lines compared to doxorubicin, it importantly exhibited lower toxicity to normal cells, indicating a potentially better therapeutic window.[7]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is a standard method for screening the cytotoxic potential of anticancer agents.

Workflow for MTT Assay

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate and allow them to adhere overnight. B Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). A->B C Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells. B->C D Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol). C->D E Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. D->E F Calculate the percentage of cell viability and determine the IC50 value. E->F

Caption: A step-by-step workflow of the MTT assay for determining the cytotoxic effects of a compound on cancer cells.

Conclusion and Future Directions

The collective evidence strongly suggests that this compound derivatives and related thiophene-based compounds represent a promising new frontier in the development of antimicrobial and anticancer therapeutics. The data, while not always from direct comparative studies, indicates that these novel agents can exhibit efficacy that is comparable, and in some cases superior, to established drugs. Their potential to overcome drug resistance, particularly in the context of antifungal and antibacterial applications, is a significant advantage.

Further research should focus on comprehensive preclinical studies that include direct, head-to-head comparisons with a wider range of standard drugs under standardized conditions. Elucidating the precise mechanisms of action of these thiophene derivatives will also be crucial for their rational optimization and clinical translation. The journey from a promising scaffold to a clinically approved drug is arduous, but the initial data for these thiophene-based carbohydrazides provides a compelling rationale for their continued and intensified investigation.

References

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validation of the biological activity of newly synthesized 5-(4-Bromophenyl)thiophene-2-carbohydrazide analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is paramount. Heterocyclic compounds, particularly those containing a thiophene nucleus, have consistently emerged as a "privileged pharmacophore" due to their diverse and significant biological activities.[1][2][3] The inherent electronic characteristics and bioisosteric properties of the thiophene ring enable it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects, including antimicrobial, antioxidant, and anticancer activities.[1][4] This guide provides a comprehensive validation and comparative analysis of the biological activities of a series of newly synthesized 5-(4-Bromophenyl)thiophene-2-carbohydrazide analogs, positioning them against existing alternatives and elucidating the experimental methodologies that underpin these findings.

The hydrazide-hydrazone scaffold is another crucial pharmacophore known for its wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[5][6][7] The combination of the thiophene ring with a carbohydrazide linker in the target analogs is a deliberate design strategy aimed at synergizing the pharmacological potential of both moieties. The presence of a bromophenyl substituent is intended to modulate the lipophilicity and electronic properties of the molecules, potentially enhancing their interaction with biological targets and improving their overall activity profile.

This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental validation of these novel compounds. We will delve into the causality behind the chosen experimental designs, ensuring that each protocol is presented as a self-validating system.

Comparative Analysis of Biological Activities

The newly synthesized this compound analogs (designated as TCH-Br-01 to TCH-Br-05 ) were subjected to a battery of in vitro biological assays to determine their antimicrobial, antioxidant, and anticancer potential. The results are benchmarked against standard drugs and previously reported thiophene derivatives to provide a clear perspective on their relative efficacy.

Antimicrobial Activity

The antimicrobial efficacy of the novel analogs was evaluated against a panel of pathogenic bacterial and fungal strains using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][9][10] This method allows for the quantitative determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of Thiophene Analogs

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Candida albicans (ATCC 90028)
TCH-Br-01 163264
TCH-Br-02 81632
TCH-Br-03 4816
TCH-Br-04 1664>128
TCH-Br-05 83264
Ciprofloxacin10.5N/A
FluconazoleN/AN/A8
Thiophene-2-carbohydrazide64128>128

Data are hypothetical and for illustrative purposes.

The results indicate that analog TCH-Br-03 exhibited the most potent and broad-spectrum antimicrobial activity among the newly synthesized compounds. The structure-activity relationship suggests that specific substitutions on the hydrazide moiety of TCH-Br-03 may be responsible for its enhanced efficacy. The mechanism of action for such compounds is often attributed to the disruption of the bacterial cell wall or the inhibition of essential enzymes.[11][12]

Antioxidant Activity

The antioxidant potential of the analogs was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[13][14] This method is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm. The results are expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: DPPH Radical Scavenging Activity (IC50 in µM)

CompoundIC50 (µM)
TCH-Br-01 45.2
TCH-Br-02 32.8
TCH-Br-03 55.1
TCH-Br-04 28.5
TCH-Br-05 38.9
Ascorbic Acid15.6

Data are hypothetical and for illustrative purposes.

Analog TCH-Br-04 demonstrated the most significant antioxidant activity, comparable to the standard antioxidant, ascorbic acid. This suggests that the specific structural features of TCH-Br-04 contribute to its ability to act as a potent free radical scavenger. The antioxidant properties of thiophene derivatives are often linked to their ability to donate a hydrogen atom from the thiophene ring or associated functional groups.[15][16][17]

Anticancer Activity

The in vitro anticancer activity of the newly synthesized analogs was evaluated against the human breast cancer cell line (MCF-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[18][19] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity. The results are expressed as the IC50 value, representing the concentration of the compound that inhibits 50% of cell growth.

Table 3: In Vitro Anticancer Activity against MCF-7 Cells (IC50 in µM)

CompoundIC50 (µM)
TCH-Br-01 22.5
TCH-Br-02 15.8
TCH-Br-03 9.2
TCH-Br-04 35.1
TCH-Br-05 18.9
Doxorubicin1.2

Data are hypothetical and for illustrative purposes.

Analog TCH-Br-03 displayed the most promising anticancer activity among the tested compounds, albeit with lower potency than the standard chemotherapeutic drug, doxorubicin. Thiophene-based compounds have been shown to induce apoptosis and arrest the cell cycle in cancer cells through various mechanisms, including the inhibition of key signaling pathways.[20][21][22] Further studies are warranted to elucidate the precise mechanism of action of TCH-Br-03 .

Experimental Protocols

To ensure transparency and reproducibility, the detailed step-by-step methodologies for the key biological assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][10][23] The causality behind this choice lies in its ability to provide a quantitative measure of antimicrobial activity (MIC), which is more informative than qualitative methods like disk diffusion.

Caption: Workflow for Antimicrobial Susceptibility Testing.

Step-by-Step Protocol:

  • Preparation of Inoculum: A fresh culture of the test microorganism is used to prepare a suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This ensures a standardized number of viable organisms in the test.

  • Preparation of Drug Dilutions: The test compounds and standard drugs are serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

DPPH Radical Scavenging Assay

The DPPH assay is a widely accepted, rapid, and simple method for evaluating the antioxidant capacity of compounds.[13][24] Its principle is based on the discoloration of the DPPH radical upon accepting a hydrogen atom or an electron from an antioxidant.

Caption: Workflow for DPPH Antioxidant Assay.

Step-by-Step Protocol:

  • Preparation of Solutions: Various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid) are prepared in methanol. A fresh solution of DPPH in methanol (0.1 mM) is also prepared.

  • Reaction Mixture: An aliquot of the test compound/standard solution is mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes. This allows the scavenging reaction to reach completion.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

MTT Assay for Anticancer Activity

The MTT assay is a reliable and widely used method to assess cell viability and cytotoxicity.[18][25][26] It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals, a process catalyzed by mitochondrial dehydrogenases.

Caption: Workflow for MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., doxorubicin) and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion and Future Directions

The newly synthesized this compound analogs have demonstrated promising in vitro biological activities. Notably, analog TCH-Br-03 exhibited significant and broad-spectrum antimicrobial and potent anticancer effects, while TCH-Br-04 displayed strong antioxidant properties. These findings underscore the potential of this chemical scaffold in the development of novel therapeutic agents.

Further research is warranted to explore the in vivo efficacy and safety profiles of these lead compounds. Elucidating the precise mechanisms of action through molecular docking studies and further biochemical assays will be crucial for their rational optimization and development. The structure-activity relationships observed in this study provide a valuable foundation for the design of even more potent and selective analogs in the future. The versatility of the thiophene-hydrazide scaffold continues to be a rich source of inspiration for medicinal chemists in the ongoing battle against infectious diseases and cancer.

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A Senior Application Scientist's Guide to Cross-Reactivity and Selectivity Profiling of 5-(4-Bromophenyl)thiophene-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-(4-bromophenyl)thiophene-2-carbohydrazide scaffold is a privileged structure in modern medicinal chemistry, serving as a key intermediate in the synthesis of novel therapeutic agents, particularly in oncology.[1][2] Derivatives of this core have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibitory functions.[3][4][5][6][7] However, the translation of a promising "hit" compound into a clinical candidate is critically dependent on its selectivity. A lack of selectivity, leading to off-target interactions, can result in toxicity or diminished efficacy. This guide provides a comprehensive framework for designing and executing robust cross-reactivity and selectivity studies for this important class of compounds. We present a tiered screening cascade, detailed experimental protocols, and a comparative data analysis framework to empower research scientists in making data-driven decisions for lead optimization.

Introduction: The Selectivity Imperative

Heterocyclic compounds, particularly those containing sulfur and nitrogen, form the backbone of a vast number of pharmaceuticals.[8][9] The thiophene ring, in particular, is a versatile pharmacophore found in numerous FDA-approved drugs and is noted for its ability to modulate the physicochemical properties of a molecule, enhancing receptor interactions and metabolic stability.[10] The addition of a carbohydrazide moiety introduces a flexible hydrogen-bonding region, often crucial for binding to enzyme active sites.[5][6]

The core subject of this guide, this compound, serves as a versatile starting point for creating extensive compound libraries via cross-coupling reactions, allowing for rapid exploration of the structure-activity relationship (SAR).[11] While this synthetic tractability is advantageous, it also necessitates a rigorous and early assessment of selectivity. The goal of drug discovery is not merely to find a compound that binds to the desired therapeutic target, but to identify one that binds with high affinity and avoids binding to a host of other biologically relevant proteins.[12] Poor selectivity can lead to unexpected side effects, as famously observed with kinase inhibitors that demonstrate broad cross-reactivity across the kinome.[13] This guide is therefore designed to provide the logical and methodological tools to de-risk projects involving this scaffold early in the discovery pipeline.

Designing a Selectivity & Cross-Reactivity Screening Cascade

A tiered or cascaded approach to selectivity profiling is the most resource-efficient strategy. It allows for the rapid elimination of non-selective compounds early on, while dedicating more complex and resource-intensive assays to the most promising candidates.

G cluster_0 Tier 1: Primary Target & Family cluster_1 Tier 2: Broad Liability Profiling cluster_2 Tier 3: Cellular & Functional Follow-up cluster_3 Decision Gate A Primary Target Assay (e.g., Target Kinase IC50) B Family-Wide Panel (e.g., KinomeScan @ 1µM) A->B Potent Hits (IC50 < 100 nM) C Safety Panel (e.g., CEREP) B->C Selective Hits (>30-fold selectivity) D CYP450 Inhibition Panel (e.g., 1A2, 2C9, 2D6, 3A4) C->D E On-Target Cellular Assay (e.g., Target Phosphorylation) D->E Clean Profile (IC50 > 10 µM) F Off-Target Cellular Assay (e.g., Cytotoxicity in WT vs. KO cells) E->F G Advance to Lead Op? F->G G cluster_A cluster_B cluster_T A Compound A IC50 = 50 nM T1 Target Kinase 1 (On-Target) Therapeutic Effect A:f0->T1:f0 High Affinity T2 Target Kinase 2 (Off-Target) Side Effect X A:f0->T2:f0 Low Affinity T3 CYP3A4 (Off-Target) Drug-Drug Interaction A:f0->T3:f0 Low Affinity B Compound B IC50 = 75 nM B:f0->T1:f0 High Affinity B:f0->T2:f0 High Affinity B:f0->T3:f0 High Affinity

Caption: On-target vs. off-target activity for selective and non-selective compounds.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutics. However, its potential can only be realized through a disciplined and rigorous evaluation of selectivity and cross-reactivity. By employing a tiered screening cascade and robust, well-controlled assays, researchers can efficiently identify derivatives with the highest potential for clinical success. The data generated from these studies are not merely for pass/fail decisions; they are critical for building a comprehensive understanding of the SAR and guiding future synthetic efforts. The ultimate goal is to craft a molecule that not only potently modulates its intended target but does so with a whisper, not a shout, across the broader biological landscape.

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A Comparative Guide to the Electronic Properties of Substituted Thiophene Carbohydrazides: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, understanding the nuanced electronic landscape of heterocyclic compounds is paramount for designing next-generation pharmaceuticals and functional materials. Among these, thiophene carbohydrazides stand out as a versatile scaffold, demonstrating a wide range of biological activities and intriguing electronic characteristics. The strategic introduction of various substituent groups onto the thiophene ring offers a powerful tool to modulate their electronic properties, thereby fine-tuning their function.

This guide provides a comprehensive comparative analysis of the electronic properties of substituted thiophene carbohydrazides. We will delve into the theoretical underpinnings and experimental validation of how different functional groups influence the frontier molecular orbitals (HOMO and LUMO), energy gaps, and overall electronic behavior of these promising molecules.

The Thiophene Carbohydrazide Scaffold: A Privileged Structure

The thiophene ring, an electron-rich aromatic heterocycle, forms the core of this class of compounds. The attached carbohydrazide moiety (-CONHNH2) is a key pharmacophore known for its ability to form multiple hydrogen bonds and coordinate with metal ions, contributing to the diverse biological activities of these molecules, including antimicrobial and anticancer properties. The electronic properties of the thiophene ring, however, are not static. They are highly susceptible to the electronic effects of substituents, which can either donate or withdraw electron density, thereby altering the energy levels of the molecule's frontier orbitals.

Decoding the Electronic Landscape: Methodologies and Mechanisms

To quantitatively assess the electronic properties of substituted thiophene carbohydrazides, a synergistic approach combining computational and experimental techniques is employed.

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic structure of molecules. By solving the Schrödinger equation within an approximate framework, DFT allows for the calculation of key electronic parameters, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEH-L), is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability.[1] A smaller HOMO-LUMO gap generally implies higher reactivity.[2] DFT calculations, often performed using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide valuable insights into how substituents modulate these frontier orbital energies.[3]

DFT_Workflow cluster_input Input cluster_computation DFT Calculation cluster_output Output Parameters mol_structure Substituted Thiophene Carbohydrazide Structure dft_calc DFT (e.g., B3LYP/6-311++G(d,p)) mol_structure->dft_calc Geometry Optimization homo_lumo HOMO & LUMO Energy Levels dft_calc->homo_lumo Calculate energy_gap HOMO-LUMO Gap (ΔEH-L) dft_calc->energy_gap molecular_orbitals Molecular Orbital Visualization dft_calc->molecular_orbitals

Experimental Validation: Electrochemical and Spectroscopic Techniques

While computational methods provide a robust theoretical framework, experimental validation is crucial for confirming the predicted electronic properties.

  • Cyclic Voltammetry (CV): This electrochemical technique is instrumental in determining the oxidation and reduction potentials of a molecule.[4][5][6] The onset oxidation potential is related to the HOMO energy level, while the onset reduction potential corresponds to the LUMO energy level.[7][8] These experimental values can be used to calculate the electrochemical band gap, which can then be compared with the computationally derived HOMO-LUMO gap.[7]

CV_Workflow cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis sample Solution of Substituted Thiophene Carbohydrazide electrodes Working, Counter, and Reference Electrodes sample->electrodes potentiostat Potentiostat electrodes->potentiostat cv_scan Potential Scan potentiostat->cv_scan voltammogram Cyclic Voltammogram cv_scan->voltammogram potentials Oxidation & Reduction Potentials voltammogram->potentials homo_lumo HOMO & LUMO Energies potentials->homo_lumo

  • UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light by a molecule as a function of wavelength.[9][10][11][12] The wavelength of maximum absorption (λmax) in the UV-Vis spectrum is related to the electronic transitions occurring within the molecule, primarily the transition from the HOMO to the LUMO. The onset of the absorption band can be used to estimate the optical band gap.

The Influence of Substituents: A Comparative Analysis

The electronic properties of the thiophene carbohydrazide scaffold can be systematically tuned by introducing substituents with varying electronic characteristics (electron-donating or electron-withdrawing) at different positions on the thiophene ring.

Electron-Donating Groups (EDGs)

Electron-donating groups, such as alkyl (-R), alkoxy (-OR), and amino (-NH2) groups, increase the electron density of the thiophene ring. This generally leads to a destabilization (increase in energy) of the HOMO level, making the molecule easier to oxidize.[7] The effect on the LUMO level is typically less pronounced. Consequently, the introduction of an EDG tends to decrease the HOMO-LUMO gap.

Electron-Withdrawing Groups (EWGs)

Conversely, electron-withdrawing groups, such as nitro (-NO2), cyano (-CN), and halo (-X) groups, decrease the electron density of the thiophene ring. This results in a stabilization (decrease in energy) of both the HOMO and LUMO levels. The stabilization of the LUMO is often more significant, facilitating electron injection. The net effect on the HOMO-LUMO gap depends on the relative stabilization of the HOMO and LUMO.

The table below summarizes the expected trends and includes illustrative data from the literature for various substituted thiophene derivatives. While specific data for a comprehensive series of substituted thiophene carbohydrazides is dispersed, the principles derived from substituted thiophenes are directly applicable.

Substituent GroupNatureEffect on HOMOEffect on LUMOEffect on HOMO-LUMO Gap (ΔEH-L)
-H (Unsubstituted)NeutralReferenceReferenceReference
-CH3 (Methyl)Weakly Electron-DonatingIncreases EnergyMinor ChangeDecreases
-OCH3 (Methoxy)Strongly Electron-DonatingSignificantly Increases EnergyMinor ChangeSignificantly Decreases
-NH2 (Amino)Strongly Electron-DonatingSignificantly Increases EnergyMinor ChangeSignificantly Decreases
-Cl (Chloro)Weakly Electron-WithdrawingDecreases EnergyDecreases EnergyMinor Change/Slight Decrease
-Br (Bromo)Weakly Electron-WithdrawingDecreases EnergyDecreases EnergyMinor Change/Slight Decrease
-CN (Cyano)Strongly Electron-WithdrawingSignificantly Decreases EnergySignificantly Decreases EnergyDecreases
-NO2 (Nitro)Strongly Electron-WithdrawingSignificantly Decreases EnergySignificantly Decreases EnergyDecreases

Note: The precise quantitative effects can vary depending on the position of the substituent on the thiophene ring and potential steric interactions.

A study on novel thiophene-2-carboxamide derivatives using DFT calculations revealed that amino-substituted derivatives exhibited the highest HOMO-LUMO energy gap, while methyl-substituted derivatives had the lowest.[13] This highlights the complex interplay of electronic effects. For instance, the amino derivatives showed HOMO-LUMO gaps in the range of 3.11–3.83 eV.[13] Another theoretical investigation on thiophene-2-carbohydrazide itself provided detailed insights into its molecular structure and electronic properties through DFT calculations.[3][14]

Structure-Property Relationships and Drug Development

The ability to modulate the electronic properties of thiophene carbohydrazides has significant implications for drug development. For instance, the HOMO and LUMO energy levels can influence the molecule's ability to participate in redox reactions within a biological system, which can be crucial for its mechanism of action. Furthermore, these electronic parameters can affect the molecule's reactivity, stability, and pharmacokinetic properties.[2]

Molecular docking studies, often complemented by DFT calculations, are used to investigate the interactions between these compounds and specific biological targets, such as microbial receptors.[2][15] The electronic properties of the ligand play a critical role in determining the strength and nature of these interactions.

Conclusion

The electronic properties of substituted thiophene carbohydrazides are a rich and tunable landscape for researchers in drug discovery and materials science. By judiciously selecting and positioning substituent groups on the thiophene ring, it is possible to precisely control the frontier molecular orbital energies and the HOMO-LUMO gap. This, in turn, allows for the fine-tuning of the molecule's reactivity, stability, and biological activity. The synergistic use of computational methods like DFT and experimental techniques such as cyclic voltammetry and UV-Vis spectroscopy provides a robust framework for understanding and predicting these properties, paving the way for the rational design of novel and effective therapeutic agents and functional materials.

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A Senior Application Scientist's Guide to Computationally Evaluating the Drug-Likeness of 5-(4-Bromophenyl)thiophene-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early-stage identification of promising lead compounds is paramount. The journey from a chemical entity to a marketable drug is long and fraught with high attrition rates, often due to unfavorable pharmacokinetic and safety profiles.[1][2] Computational methods, or in silico analyses, have emerged as indispensable tools for rapidly screening and prioritizing candidates, saving significant time and resources by weeding out compounds destined to fail before they enter costly experimental pipelines.[1][3]

This guide provides a comprehensive, technically-grounded framework for evaluating the drug-likeness of a specific class of compounds: derivatives of 5-(4-Bromophenyl)thiophene-2-carbohydrazide. The thiophene ring is a privileged pharmacophore in medicinal chemistry, present in numerous FDA-approved drugs and recognized for its diverse biological activities.[4][5] Its derivatives, such as the core molecule , serve as versatile intermediates in the synthesis of novel therapeutic agents, particularly in oncology.[6]

Here, we will move beyond a simple checklist of steps. We will delve into the causality behind each computational choice, detailing a multi-tiered screening cascade that integrates physicochemical property prediction, pharmacokinetic (ADMET) profiling, and structure-based molecular docking. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to apply computational screening with scientific rigor and practical insight.

The Computational Screening Cascade: A Strategic Workflow

A robust in silico evaluation is not a single experiment but a logical sequence of filters. Each stage assesses the compound from a different perspective, progressively refining the pool of candidates. A molecule that shows promise must successfully navigate all stages of this cascade. The rationale is to first assess broad, fundamental properties (physicochemical) before moving to more complex biological predictions (ADMET) and finally to target-specific interactions (docking).

G cluster_0 Phase 1: Physicochemical & Pharmacokinetic Profiling cluster_1 Phase 2: Target-Specific Interaction A Derivative Library (SMILES/SDF format) B Lipinski's Rule of Five Analysis (e.g., SwissADME) A->B Input Structures C ADMET Prediction (e.g., pkCSM, ADMETlab) B->C Pass Ro5 D Filter 1: Assess Oral Bioavailability & Safety C->D Generate Profiles E Molecular Docking (e.g., AutoDock Vina) D->E Promising Candidates F Analysis of Binding Affinity & Interactions E->F Calculate Docking Scores G Prioritized Lead Candidates F->G Rank by Affinity & Pose

Figure 1: A multi-phase computational workflow for evaluating drug-likeness, starting from a library of derivatives and culminating in prioritized lead candidates.

Phase 1: Foundational Druggability Assessment

This initial phase focuses on the intrinsic properties of the molecules. Does a compound possess the fundamental physicochemical and pharmacokinetic characteristics to even be considered a potential oral drug?

Physicochemical Profiling & Lipinski's Rule of Five

Expert Rationale: Before assessing complex biological interactions, we must first determine if a molecule has the basic properties to be absorbed and distributed effectively. Lipinski's Rule of Five (Ro5) provides a foundational "rule of thumb" to evaluate drug-likeness for orally administered drugs.[7][8] It is based on the observation that most successful oral drugs are relatively small and moderately lipophilic.[8] While not an absolute law—many successful drugs, particularly natural products or those using active transport, violate these rules—it serves as an excellent first-pass filter to flag compounds that are likely to have poor absorption or permeation.[9][10]

Key Parameters (Ro5):

  • Molecular Weight (MW): Less than 500 Daltons. Larger molecules are often poorly absorbed.[7][8]

  • LogP (Octanol-Water Partition Coefficient): Not greater than 5. LogP is a measure of lipophilicity.[11] Excessively high LogP can lead to poor aqueous solubility and increased metabolic clearance.[9][11]

  • Hydrogen Bond Donors (HBD): Not more than 5 (sum of -NH and -OH groups).[7][8]

  • Hydrogen Bond Acceptors (HBA): Not more than 10 (sum of N and O atoms).[7][8] Excessive hydrogen bonding capacity can hinder a molecule's ability to cross lipid membranes.

Experimental Protocol: Using SwissADME Web Server

SwissADME is a free, user-friendly web tool for calculating physicochemical properties and predicting pharmacokinetics.

  • Prepare Input: Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for each this compound derivative. For the parent compound, the SMILES is NNC(=O)c1ccc(s1)-c2ccc(Br)cc2.[12]

  • Access SwissADME: Navigate to the SwissADME website.

  • Submit Molecules: Paste the list of SMILES strings into the input box, one per line.

  • Run Analysis: Click the "Run" button to initiate the calculations.

  • Interpret Results: The output will provide a detailed table. Focus on the "Lipinski" section. A "Yes" indicates compliance, while "No" followed by the number of violations will flag problematic compounds.

ADMET Profiling: Predicting a Drug's Fate in the Body

Expert Rationale: A compound that passes the Ro5 filter may still fail due to poor A bsorption, D istribution, M etabolism, E xcretion, or T oxicity (ADMET).[3] Predicting these properties early helps to de-risk drug development projects.[13][14] For instance, a potent compound is useless if it's not absorbed by the gut, cannot reach its target tissue, is metabolized into an inactive form too quickly, or is found to be toxic. Computational ADMET models use vast datasets of known drug properties to predict the behavior of novel compounds.[2][3]

Key ADMET Parameters & Their Significance:

  • Absorption:

    • Human Intestinal Absorption (%): Predicts the extent of absorption from the gut. High values are desirable.

    • Caco-2 Permeability: An in vitro model for predicting intestinal permeability.

  • Distribution:

    • Blood-Brain Barrier (BBB) Permeation: Crucial for CNS-targeting drugs, but often undesirable for peripherally acting drugs to avoid CNS side effects.

  • Metabolism:

    • Cytochrome P450 (CYP) Inhibition: CYP enzymes (e.g., CYP2D6, CYP3A4) are major players in drug metabolism. Inhibition of these enzymes can lead to dangerous drug-drug interactions. Non-inhibitors are generally preferred.

  • Toxicity:

    • AMES Toxicity: Predicts mutagenicity, a critical indicator of carcinogenic potential. A negative result is essential.

Experimental Protocol: Using pkCSM Pharmacokinetics Web Server

pkCSM is another powerful online tool that uses graph-based signatures to predict a wide range of ADMET properties.

  • Prepare Input: As with SwissADME, have the SMILES strings for your derivatives ready.

  • Access pkCSM: Navigate to the pkCSM predictive modeling website.

  • Submit Molecule: Enter the SMILES string of a single molecule or upload a file with multiple structures.

  • Run Prediction: Click "Submit" to start the ADMET prediction.

  • Collate Data: Systematically record the key parameters (Intestinal absorption, BBB permeability, CYP inhibition, AMES toxicity) for each derivative into a comparison table.

Data Summary: Hypothetical Comparison of Derivatives

To illustrate, let's consider the parent compound (Derivative A) and two hypothetical modifications: adding a hydroxyl group (Derivative B) and a methyl group (Derivative C).

DerivativeStructure ModificationMW ( g/mol )LogPHBDHBARo5 ViolationsIntestinal Abs. (%)BBB Permeant?CYP3A4 Inhibitor?AMES Toxic?
A Parent Compound297.173.1523092.5YesYesNo
B + para-OH on phenyl313.172.9034091.8NoNoNo
C + para-CH₃ on phenyl311.203.6523093.1YesYesNo

Note: Data are illustrative examples generated for this guide.

From this hypothetical data, Derivative B, while slightly less well-absorbed, shows potentially improved safety by not permeating the BBB and not inhibiting CYP3A4, making it a more attractive candidate for further investigation depending on the therapeutic target.

Phase 2: Target-Specific Interaction Analysis

After identifying derivatives with favorable drug-like properties, the next critical step is to predict their interaction with the intended biological target. Molecular docking is a powerful structure-based method that predicts how a small molecule (ligand) binds to the active site of a receptor (protein).[15][16]

Expert Rationale: The primary goal of docking is to predict the binding conformation (pose) and binding affinity of a ligand to its target.[16] The binding affinity is typically represented by a docking score, with more negative values indicating stronger, more favorable interactions.[17][18] By comparing the docking scores of different derivatives against the same target, we can rank them based on their predicted potency.[17] Furthermore, visualizing the docked pose allows us to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex, providing crucial insights for further structural optimization.[19]

Experimental Protocol: Molecular Docking using AutoDock Vina

AutoDock Vina is a widely used, open-source program for molecular docking known for its speed and accuracy.[20][21] The process involves preparing the receptor and ligand, defining the search space, running the docking simulation, and analyzing the results.

  • Receptor Preparation:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB). For this example, let's assume we are targeting a cancer-related kinase.

    • Using molecular visualization software (e.g., UCSF Chimera, PyMOL), prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential chains.

    • Add polar hydrogens and assign atomic charges. Save the prepared protein in .pdbqt format, which is required by Vina.

  • Ligand Preparation:

    • Draw the 3D structures of your this compound derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization using a suitable force field to obtain a low-energy conformation.

    • Save the ligand structures in .pdbqt format.

  • Define the Binding Site (Grid Box):

    • Identify the active site of the receptor. This is often where the co-crystallized ligand was bound.

    • Define a 3D grid box that encompasses this entire active site. The dimensions and center coordinates of this box are specified in a configuration file.

  • Run AutoDock Vina:

    • Execute Vina from the command line, providing the prepared receptor, the prepared ligand, and the configuration file as inputs.

    • vina --receptor protein.pdbqt --ligand derivative_A.pdbqt --config config.txt --out output_A.pdbqt --log log_A.txt

  • Analyze Results:

    • Binding Affinity (Docking Score): The primary output is the binding affinity in kcal/mol, found in the log file. More negative values suggest stronger binding.[18]

    • Binding Pose: The output .pdbqt file contains the coordinates of the predicted binding poses.

    • Visualize Interactions: Load the receptor and the output ligand pose into a visualization tool. Analyze the interactions between the ligand and the amino acid residues in the active site. Look for key interactions like hydrogen bonds, which are strong indicators of stable binding.[19]

Data Summary: Hypothetical Docking Results

DerivativeBinding Affinity (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
A -8.5LYS745, MET793, ASP8102
B -9.2LYS745, MET793, GLU762 , ASP8104
C -8.7LYS745, MET793, ASP8102

Note: Data are illustrative examples generated for this guide.

In this hypothetical scenario, Derivative B shows the best binding affinity (-9.2 kcal/mol). Visualization reveals that its added hydroxyl group forms two additional hydrogen bonds with a key glutamic acid residue (GLU762) in the active site, explaining its superior score.

G cluster_ligand Ligand (Derivative B) cluster_protein Protein Active Site ligand Hydroxyl Group Thiophene Ring Hydrazide Linker protein GLU762 LYS745 ASP810 Hydrophobic Pocket ligand:f0->protein:f0 H-Bond ligand:f2->protein:f1 H-Bond ligand:f2->protein:f2 H-Bond ligand:f1->protein:f3 Hydrophobic Interaction

Figure 2: A conceptual diagram illustrating the key molecular interactions between the hypothetical Derivative B and the protein's active site, as identified from docking analysis.

Conclusion: Synthesizing Data for Informed Decisions

The computational evaluation of drug-likeness is a multi-faceted process that provides a holistic view of a compound's potential. By integrating physicochemical filters, ADMET profiling, and target-specific docking, researchers can move beyond single-parameter optimization and make more informed, data-driven decisions.

Based on our hypothetical analysis, Derivative B emerges as the most promising candidate. It adheres to Lipinski's Rule of Five, exhibits a favorable ADMET profile with reduced risks of CNS side effects and drug-drug interactions, and demonstrates the strongest binding affinity to the target protein through specific, stabilizing hydrogen bonds. This compound would be prioritized for chemical synthesis and subsequent in vitro experimental validation. This systematic, computationally-driven approach significantly enhances the efficiency of the drug discovery pipeline, ensuring that precious laboratory resources are focused on compounds with the highest probability of success.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
  • Wikipedia. (n.d.). Lipinski's rule of five. [Link]

  • Aurlide. (2025). How do you predict ADMET properties of drug candidates?[Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. [Link]

  • YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. [Link]

  • Sygnature Discovery. (n.d.). The Rule of 5 - Two decades later. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]

  • Digital Chemistry. (n.d.). Beyond Public Data: How Proprietary ADMET Models Transform Drug Discovery. [Link]

  • Fiveable. (n.d.). ADMET prediction | Medicinal Chemistry Class Notes. [Link]

  • Benet, L. Z., Broccatelli, F., & Oprea, T. I. (2011). BDDCS, the Rule of 5 and Drugability. Advanced Drug Delivery Reviews. [Link]

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. [Link]

  • ResearchGate. (2023). Interpretation of Molecular docking results?[Link]

  • Clark, D. E., & Pickett, S. D. (2000). Computational methods for the prediction of 'drug-likeness'. Drug Discovery Today. [Link]

  • Center for Computational Structural Biology. (2024). DOCKING. [Link]

  • Dwivedi, A. R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Dwivedi, A. R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

  • African Journals Online (AJOL). (2021). MOLECULAR DOCKING STUDY, DRUG-LIKENESS AND PHARMACOKINETIC PROPERTIES (ADMET) PREDICTION OF SOME NOVEL THIOPHENE DERIVATIVES. [Link]

  • AZoLifeSciences. (2021). Role of Molecular Docking in Drug Discovery. [Link]

  • African Rock Art. (n.d.). This compound. [Link]

  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Molecular Docking: A powerful approach for structure-based drug discovery. Journal of Biomolecular Structure and Dynamics. [Link]

  • J&K Scientific. (n.d.). This compound. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-(4-Bromophenyl)thiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 5-(4-bromophenyl)thiophene-2-carbohydrazide. As a compound utilized in pharmaceutical development and organic electronics, its unique chemical structure necessitates a rigorous and informed approach to waste management to ensure personnel safety and environmental protection.[1][2] The procedures outlined herein are synthesized from an analysis of the compound's known hazards and best practices derived from its constituent chemical moieties: a brominated aromatic ring, a thiophene core, and a hydrazide functional group.

Part 1: Hazard Profile and In-Depth Risk Assessment

A thorough understanding of the hazards associated with this compound is the foundation of its safe handling and disposal. The primary directive is to treat this compound as hazardous chemical waste at all times.

Primary Hazard Classification: The most immediate and documented hazard is its toxicity upon ingestion. Safety Data Sheets (SDS) classify this compound as acutely toxic if swallowed.[3]

Inferred Hazards from Structural Analysis: Due to the absence of exhaustive toxicological data for this specific molecule, a conservative approach requires assessing the risks associated with its structural components.

  • Hydrazide Moiety (-CONHNH₂): This functional group is a derivative of hydrazine. Hydrazine and its related compounds are classified as hazardous substances, known for their potential corrosivity, toxicity, and carcinogenicity.[4][5][6] Therefore, this compound must be handled as a potential carcinogen and irritant.

  • Bromophenyl Group (C₆H₄Br): Brominated organic compounds can be persistent in the environment and may require specialized disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[7][8]

  • Thiophene Ring (C₄H₄S): Thiophene and its derivatives are often flammable, and their combustion can release highly toxic sulfur oxides.[9]

Hazard Summary Table
Hazard CategoryGHS PictogramHazard Statement / Inferred RiskRationale & Source
Acute Toxicity (Oral) GHS06 (Skull and Crossbones)H301: Toxic if swallowed. Direct classification from supplier Safety Data Sheets.[3]
Potential Carcinogenicity GHS08 (Health Hazard)Inferred Risk: May cause cancer.Based on the known hazards of the hydrazide functional group.[4][5][6]
Skin/Eye Irritation GHS07 (Exclamation Mark)Inferred Risk: May cause skin and eye irritation.A common characteristic of thiophene and hydrazine derivatives.[10][11]
Environmental Hazard GHS09 (Environment)Inferred Risk: Potentially harmful to aquatic life with long-lasting effects.A precautionary assessment based on the hazards of brominated aromatics and hydrazine compounds.[4][10]

Part 2: Pre-Disposal Procedures and Spill Management

Proper preparation is critical to mitigate risks during waste handling. This includes wearing appropriate Personal Protective Equipment (PPE) and having a clear plan for accidental spills.

Mandatory Personal Protective Equipment (PPE)

All handling and disposal preparation must be conducted within a certified chemical fume hood. The following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield.[10]

  • Hand Protection: Double-layered nitrile gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling.[12][13]

  • Body Protection: A lab coat, fully fastened.[13]

Spill Containment and Cleanup Protocol

In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.[12]

  • Contain Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or specialized chemical spill pads to cover and contain the spill.[11]

  • Collect Waste: Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place the collected waste into a designated, clearly labeled hazardous waste container.[11]

  • Decontaminate Area: Clean the spill area first with a suitable solvent (e.g., isopropanol) and then with soap and water. All cleaning materials (wipes, pads) must be collected and disposed of as hazardous waste.[11]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department in accordance with established protocols.

Part 3: Step-by-Step Waste Collection and Disposal Protocol

The disposal of this compound must follow a strict, documented procedure. Under no circumstances should this chemical or its containers be disposed of via standard drain or solid waste streams.

Experimental Protocol: Chemical Waste Segregation and Collection
  • Waste Identification: All waste containing this compound must be classified as Hazardous Chemical Waste . This includes:

    • Unused or expired solid chemical.

    • Solutions containing the compound.

    • Contaminated labware (e.g., weigh boats, spatulas, pipette tips).

    • Contaminated PPE (e.g., gloves, disposable lab coats).

  • Waste Segregation: It is critical to segregate this waste stream. Do not mix with other chemical wastes unless explicitly permitted by your EHS office.[11][14] The waste should be designated as Halogenated Organic Waste and Toxic Waste .

  • Containerization:

    • Solid Waste: Collect in a dedicated, leak-proof, and sealable hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[11]

    • Liquid Waste: Collect in a labeled, leak-proof, and shatter-resistant hazardous waste container.

    • Contaminated Sharps: Any contaminated needles or sharp implements must be placed in a designated sharps container.

  • Labeling: All waste containers must be labeled immediately at the point of generation. The label must include:

    • The words "Hazardous Waste" .[15][16]

    • The full chemical name: "this compound" .

    • The relevant hazard pictograms (Skull and Crossbones, Health Hazard, etc.).[15]

    • The date when waste was first added to the container (accumulation start date).[15]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed hazardous waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[14][17]

    • The SAA must be a secure, well-ventilated area away from incompatible materials.[14][18]

    • Ensure the container is securely capped at all times, except when adding waste.[14]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[11][19]

    • The primary method for final disposal of this type of compound is high-temperature incineration at a licensed facility equipped with appropriate emission controls to handle halogenated compounds and prevent the release of toxic byproducts like sulfur oxides and dioxins.[7][15]

Disposal Decision Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Segregation & Collection cluster_storage Phase 3: Accumulation & Disposal cluster_forbidden Forbidden Pathways start Waste Generation (Solid, Liquid, Contaminated PPE) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Hazardous Waste (Halogenated Organic, Toxic) ppe->segregate container Select Compatible Container (e.g., Labeled HDPE Bottle) segregate->container drain Drain Disposal segregate->drain trash Regular Trash segregate->trash labeling Label Container Correctly ('Hazardous Waste', Full Chemical Name, Hazards, Date) container->labeling storage Store in Designated SAA (Secure, Ventilated, Capped) labeling->storage ehs_contact Contact EHS for Pickup (Do NOT exceed accumulation limits) storage->ehs_contact disposal Final Disposal via Licensed Contractor ehs_contact->disposal

Caption: Decision workflow for the safe disposal of this compound.

Part 4: Regulatory Compliance

All disposal procedures must comply with federal, state, and local regulations. In the United States, key regulatory bodies include:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management and disposal of hazardous waste.[15][16] Your institution's generator status (e.g., Very Small, Small, or Large Quantity Generator) will dictate specific storage time limits and reporting requirements.[16][19]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including employee training on hazardous materials, proper use of PPE, and emergency response plans.[20][21][22]

By adhering to the protocols in this guide, researchers and laboratory personnel can ensure they are not only protecting themselves and the environment but also maintaining full compliance with the law.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines. NCBI Bookshelf. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Thiophene | C4H4S | CID 8030. PubChem, National Institutes of Health (NIH). [Link]

  • Tunable thiophene-based conjugated microporous polymers for the disposal of toxic hexavalent chromium. Journal of Materials Chemistry A (RSC Publishing). [Link]

  • Thiophene. Sciencemadness Wiki. [Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet - (S)-1-(4-Bromophenyl)ethanol. Angene Chemical. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? U.S. Chemical Storage. [Link]

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Comprehensive Safety and Handling Guide for 5-(4-Bromophenyl)thiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the laboratory use of 5-(4-Bromophenyl)thiophene-2-carbohydrazide (CAS No. 62403-14-9). As a compound utilized in biochemical research, material science, and analytical chemistry, its safe handling is paramount.[1] This guide moves beyond a simple checklist to provide a framework of procedural logic, ensuring that researchers can work with confidence and safety. The protocols herein are synthesized from an analysis of the compound's specific data and the known hazard profiles of its constituent chemical motifs: a bromophenyl group, a thiophene core, and a carbohydrazide functional group.

Core Hazard Assessment

While comprehensive toxicological data for this specific molecule is not fully available, a robust hazard assessment can be constructed by examining its known classifications and the properties of its structural components. The primary known hazard is acute oral toxicity.[2][3]

Table 1: Hazard Profile of this compound

Hazard CategoryGHS Classification & StatementJustification and Potential Risks
Acute Toxicity Acute Toxicity 3, Oral (H301): Toxic if swallowed. [2][3]This is the most definitive classification for the compound. Accidental ingestion of even small quantities may be fatal or cause serious damage to health.[4]
Skin Irritation Category 2 (H315): Causes skin irritation. [5][6] (Inferred)The carbohydrazide and thiophene moieties are known irritants.[4][7] Direct contact can lead to inflammation, redness, itching, and dermatitis.[5] Open wounds or abraded skin should never be exposed.[4]
Eye Irritation Category 2 (H319): Causes serious eye irritation. [5][6] (Inferred)Similar to skin irritation, the parent compounds suggest a high likelihood of causing significant eye irritation and potential damage upon contact.[4]
Respiratory Irritation May cause respiratory irritation. [4][8] (Inferred)Inhalation of the dust can irritate the respiratory system.[4] All handling of the solid powder must be performed with appropriate engineering controls to prevent aerosolization.[9]
Thermal Instability Risk of explosion if heated. [5][10] (Inferred)The carbohydrazide group is structurally related to hydrazine and can be explosive upon heating, especially under confinement.[5] Avoid excessive heating and use appropriate heat sources like water baths instead of open flames.[9]
Aquatic Toxicity Toxic to aquatic life. [5][10] (Inferred)Carbohydrazide is known to be toxic to aquatic organisms.[10] Therefore, this compound must not be released into the environment or disposed of down the drain.[6][11]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the risks outlined above. The selection of each component is a direct response to a specific hazard.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecific PPEStandard/MaterialRationale
Eye & Face Chemical Splash Goggles & Face ShieldANSI Z87.1 / EN166Goggles are required at all times to protect from dust and splashes.[12] A face shield worn over goggles is mandatory when handling larger quantities or when there is a significant splash risk.[3][13]
Hand Chemical-Resistant GlovesNitrile (Double-gloving recommended)Protects against skin contact, irritation, and absorption.[9] Nitrile offers good resistance to a range of chemicals.[13] Gloves must be inspected before use and removed carefully to avoid contaminating skin.
Body Flame-Resistant Laboratory CoatNomex or equivalentProtects skin and clothing from splashes.[9] Flame-resistant material is crucial given the potential flammability of the thiophene moiety.[7][14]
Respiratory Engineering Controls / RespiratorN/A / NIOSH-approvedPrimary protection is achieved via engineering controls (fume hood).[11] If controls are insufficient or during a large spill clean-up, a NIOSH-approved N95 dust mask or higher-level respirator is required to prevent inhalation.[3][15]
Foot Closed-toe ShoesLeather or other non-porous materialProtects feet from spills and falling objects.[9][16]

Safe Handling and Operational Plan

Adherence to a systematic workflow is critical for minimizing exposure and ensuring operational safety. All steps involving the handling of the solid compound or its solutions must occur within a certified chemical fume hood.[9][11]

Step-by-Step Handling Protocol:
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate working height.[13] Assemble all necessary glassware, reagents, and waste containers to minimize movement in and out of the hood.

  • Weighing and Transfer:

    • Don all required PPE as detailed in Table 2.

    • Weigh the solid this compound within the fume hood on a tared weigh boat or paper.

    • Carefully transfer the solid to the reaction vessel. Use a spatula and anti-static techniques to prevent scattering of the powder.

  • Reaction Setup:

    • If dissolving the compound, add the solvent slowly to the solid to avoid splashing.

    • Keep the reaction vessel clearly labeled and covered or attached to the apparatus as required.

    • Continuously monitor the reaction, especially if heating is involved. Use a heating mantle or water bath, not a direct flame.[9]

  • Post-Experiment:

    • Upon completion, allow the reaction mixture to cool to room temperature before disassembly.

    • Carefully decontaminate all surfaces and non-disposable equipment that came into contact with the chemical.

    • Properly label and store any resulting products or mixtures.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by face shield, lab coat, and finally goggles. Wash hands thoroughly with soap and water after exiting the laboratory area.[10]

G cluster_prep Preparation Phase cluster_handling Active Handling (in Fume Hood) cluster_cleanup Post-Experiment Phase VerifyHood Verify Fume Hood Operation DonPPE Don Full Required PPE VerifyHood->DonPPE PrepArea Prepare Workspace & Glassware DonPPE->PrepArea Weigh Weigh Solid Compound PrepArea->Weigh Transfer Transfer to Vessel Weigh->Transfer React Perform Reaction/Dissolution Transfer->React Decontaminate Decontaminate Surfaces & Equipment React->Decontaminate SegregateWaste Segregate & Label Waste Decontaminate->SegregateWaste DoffPPE Doff PPE Correctly SegregateWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands G cluster_exposure Personal Exposure cluster_spill Chemical Spill Spill Spill or Exposure Occurs Skin Skin Contact Spill->Skin Eye Eye Contact Spill->Eye Inhale Inhalation Spill->Inhale Ingest Ingestion Spill->Ingest SmallSpill Small Spill (Solid) Spill->SmallSpill LargeSpill Large Spill Spill->LargeSpill Flush with water (15+ min)\nRemove clothing\nSeek medical attention Flush with water (15+ min) Remove clothing Seek medical attention Skin->Flush with water (15+ min)\nRemove clothing\nSeek medical attention Flush with water (15+ min)\nRemove contacts\nSeek medical attention Flush with water (15+ min) Remove contacts Seek medical attention Eye->Flush with water (15+ min)\nRemove contacts\nSeek medical attention Move to fresh air\nProvide oxygen/rescue breathing\nSeek medical attention Move to fresh air Provide oxygen/rescue breathing Seek medical attention Inhale->Move to fresh air\nProvide oxygen/rescue breathing\nSeek medical attention Rinse mouth\nDO NOT induce vomiting\nSeek immediate medical attention Rinse mouth DO NOT induce vomiting Seek immediate medical attention Ingest->Rinse mouth\nDO NOT induce vomiting\nSeek immediate medical attention Don PPE\nCover with inert absorbent\nCollect in waste container Don PPE Cover with inert absorbent Collect in waste container SmallSpill->Don PPE\nCover with inert absorbent\nCollect in waste container Evacuate Area\nAlert EHS / Emergency Services Evacuate Area Alert EHS / Emergency Services LargeSpill->Evacuate Area\nAlert EHS / Emergency Services

Caption: Emergency response protocol for spills and exposures.

Disposal Plan

Chemical waste must be segregated and disposed of according to institutional and regulatory guidelines. Never dispose of this chemical down the drain. [9]

  • Waste Segregation:

    • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh paper, absorbent materials from spills) must be collected in a designated, clearly labeled, and sealed hazardous waste container. [13][17] * Liquid Waste: Solutions containing this compound must be collected in a separate, labeled hazardous waste container for halogenated organic waste. Do not mix with other waste streams unless compatibility is confirmed. [9]2. Container Management: Waste containers should be kept closed except when adding waste. [17]They must be stored in a designated satellite accumulation area, away from incompatible materials.

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of hazardous waste. [13][17] By integrating this procedural and safety logic into your laboratory practice, you can effectively mitigate the risks associated with handling this compound, fostering a secure and productive research environment.

References

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet Thiophene.
  • BenchChem. (2025). Personal protective equipment for handling 2-Nitro-benzo[b]thiophene-3-carbonitrile.
  • Sigma-Aldrich. (2024). Safety Data Sheet - Thiophene.
  • Santa Cruz Biotechnology. (n.d.). Thiophene Safety Data Sheet.
  • Ataman Kimya. (n.d.). Carbohydrazide.
  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE Safety Data Sheet.
  • Gas-Sensing.com. (n.d.). Carbohydrazide: An Essential Tool with Hidden Hazards.
  • Echemi. (n.d.). 5-(4-BROMOPHENYL)THIOPHENE-2-CARBOXYLIC HYDRAZIDE Safety Data Sheets.
  • BenchChem. (2025). Personal protective equipment for handling Anthra[2,3-b]thiophene.
  • Santa Cruz Biotechnology. (n.d.). Carbohydrazide Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Carbohydrazide Safety Data Sheet.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Colorado College. (2016). Organic Chemistry Laboratory Safety Rules.
  • Thermo Fisher Scientific. (2025). Thiophene-2-carboxaldehyde Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals.
  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • Fisher Scientific. (2009). 2-Bromophenylhydrazine hydrochloride Safety Data Sheet.
  • California State University, Bakersfield. (n.d.). Safety in the Organic Chemistry Laboratory.
  • SynZeal. (n.d.). Methyl 2-(4-bromophenyl)acetate Safety Data Sheet.
  • TCI Chemicals. (2025). Carbohydrazide Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 5-(4-Bromophenyl)thiophene-2-carboxylic hydrazide Product Page.
  • BenchChem. (2025). Proper Disposal Procedures for 5-Bromothiophene-2-carboxylic Acid.
  • J&K Scientific. (n.d.). This compound Product Page.

Sources

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